molecular formula C10H16O2 B1597461 5-Isobutylcyclohexane-1,3-dione CAS No. 57641-95-9

5-Isobutylcyclohexane-1,3-dione

Cat. No.: B1597461
CAS No.: 57641-95-9
M. Wt: 168.23 g/mol
InChI Key: LQNQODXUTPLCGH-UHFFFAOYSA-N
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Description

5-Isobutylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Isobutylcyclohexane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isobutylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methylpropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNQODXUTPLCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371519
Record name 5-Isobutylcyclohexane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-95-9
Record name 5-Isobutylcyclohexane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57641-95-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Isobutylcyclohexane-1,3-dione chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Isobutylcyclohexane-1,3-dione: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

5-Isobutylcyclohexane-1,3-dione is a dicarbonyl compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its structure, featuring a reactive cyclohexane-1,3-dione core appended with an isobutyl group at the 5-position, renders it a versatile precursor for the construction of more complex molecular architectures.[1] The presence of the isobutyl substituent notably influences the compound's lipophilicity, which can be a critical factor in modulating its solubility and biological activity.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, reactivity, and its burgeoning applications in the development of agrochemicals and pharmaceuticals.

Physicochemical and Structural Properties

The unique arrangement of functional groups in 5-Isobutylcyclohexane-1,3-dione dictates its physical characteristics and chemical behavior. The IUPAC name for this compound is 5-(2-methylpropyl)cyclohexane-1,3-dione.[2] Like other 1,3-dicarbonyl compounds, it can exist in equilibrium with its enol tautomer, a feature that governs much of its reactivity.

Table 1: Core Physicochemical Properties of 5-Isobutylcyclohexane-1,3-dione

PropertyValueSource
CAS Number 57641-95-9[2][3][4]
Molecular Formula C₁₀H₁₆O₂[2][3][4]
Molecular Weight 168.23 g/mol [1][2][4]
IUPAC Name 5-(2-methylpropyl)cyclohexane-1,3-dione[2]
Melting Point 125-129 °C[5]
Boiling Point 276 °C at 760 mmHg[1][5]
Flash Point 102.5 °C[5]
Density 0.987 g/cm³[5]
InChI Key LQNQODXUTPLCGH-UHFFFAOYSA-N[2][3]
Canonical SMILES CC(C)CC1CC(=O)CC(=O)C1[2][3]

Synthesis and Purification: A Methodical Approach

The construction of the 5-substituted cyclohexane-1,3-dione scaffold is a well-established process in organic chemistry, typically achieved through a sequence involving a Michael addition followed by an intramolecular condensation reaction.[1] This powerful carbon-carbon bond-forming strategy allows for the efficient assembly of the cyclic dione system from acyclic precursors.[6]

Synthetic Pathway Overview

The most common laboratory synthesis involves a two-step, one-pot sequence:

  • Michael Addition: This step involves the conjugate addition of a nucleophilic enolate donor, such as diethyl malonate, to an α,β-unsaturated ketone acceptor.[1][6]

  • Dieckmann or Claisen-type Cyclization: The intermediate formed from the Michael addition undergoes an intramolecular base-catalyzed condensation to form the six-membered ring. Subsequent hydrolysis and decarboxylation yield the final product.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products & Purification R1 Diethyl Malonate MA Step 1: Michael Addition R1->MA R2 Mesityl Oxide (4-methylpent-3-en-2-one) R2->MA Base Sodium Methoxide (Base Catalyst) Base->MA CC Step 2: Intramolecular Claisen Condensation Base->CC IM Michael Adduct Intermediate MA->IM Forms Adduct HD Step 3: Hydrolysis & Decarboxylation CC->HD CP Crude Product HD->CP Yields IM->CC Purify Column Chromatography CP->Purify FP Purified 5,5-Dimethyl- cyclohexane-1,3-dione (Analogous Synthesis) Purify->FP

Caption: Generalized workflow for the synthesis of a cyclohexane-1,3-dione ring system.

Experimental Protocol: Synthesis of a 5-Substituted Cyclohexane-1,3-dione Analog

This protocol is a generalized representation for the synthesis of a related compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), which illustrates the core chemical transformations.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add diethyl malonate dropwise while stirring. After the addition is complete, add mesityl oxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, add a solution of sodium hydroxide and continue to heat at reflux for another hour to hydrolyze the ester intermediate.

  • Workup and Acidification: Cool the reaction mixture and reduce the volume by removing the ethanol via distillation. Dilute the residue with water and extract with diethyl ether to remove any unreacted mesityl oxide. Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, which will induce precipitation of the product upon cooling.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., acetone/water mixture) or by column chromatography to yield the pure dione.[1]

  • Characterization: The final product's identity and purity are confirmed using techniques such as FT-IR, NMR, and mass spectrometry.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-isobutylcyclohexane-1,3-dione is primarily dictated by the two carbonyl groups and the adjacent methylene carbons. The protons on the carbon atom situated between the two carbonyls (the C2 position) are particularly acidic, readily forming an enolate anion. This enolate is a versatile nucleophile, central to many of the compound's subsequent transformations.[6]

  • Enzyme Inhibition: A significant aspect of the biological activity of cyclohexane-1,3-diones is their ability to act as enzyme inhibitors. Specifically, they are known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthetic pathways of plants.[1] This inhibition leads to the buildup of toxic intermediates, resulting in plant death, a mechanism exploited in the development of herbicides.[1]

  • Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones, a key reaction for forming new carbon-carbon double bonds.[7]

  • Michael Additions: The enolate can act as a donor in Michael additions, reacting with α,β-unsaturated carbonyl compounds to extend carbon chains.[1]

  • Alkylation and Acylation: The nucleophilic enolate can be alkylated or acylated to introduce a wide variety of substituents at the C2 position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies.

ReactivityPathway cluster_reactivity Chemical Reactivity cluster_applications Resulting Applications Structure 5-Isobutylcyclohexane-1,3-dione Dione Core Active Methylene Isobutyl Group Enolate Enolate Formation Structure:f1->Enolate (Base) HPPD HPPD Enzyme Inhibition Structure:f0->HPPD Synth Complex Molecule Synthesis Enolate->Synth via Alkylation, Condensation etc. Herbicide Herbicidal Activity HPPD->Herbicide DrugDev Drug Discovery Lead Synth->DrugDev

Caption: Relationship between the structure of 5-isobutylcyclohexane-1,3-dione and its applications.

Applications in Drug Development and Agrochemicals

The cyclohexane-1,3-dione framework is a "privileged scaffold" in medicinal chemistry and agrochemical science. These compounds are key intermediates in the synthesis of natural products, bioactive molecules, and pharmaceuticals.[8][9]

  • Agrochemicals: As previously noted, the potent HPPD inhibitory activity makes this class of compounds highly effective as herbicides.[1] 5-substituted cyclohexane-1,3-dione derivatives are used for the selective control of undesirable grasses in various crops.[8]

  • Anticancer Research: Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[1] In vitro assays have shown certain derivatives to possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).[1][10] The versatility of the scaffold allows for systematic structural modifications to optimize potency and selectivity against cancer-related targets like receptor tyrosine kinases.[10]

  • Synthetic Intermediates: The inherent reactivity of the dione ring makes these compounds valuable starting materials for synthesizing a wide array of other molecules, including various heterocyclic systems like pyrans and pyrazoles, which themselves can possess diverse biological activities.[7][10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Isobutylcyclohexane-1,3-dione is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

5-Isobutylcyclohexane-1,3-dione is a functionally rich and synthetically accessible molecule. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for chemists. From its foundational role in building complex natural products to its direct application as a lead structure in the development of herbicides and potential anticancer therapeutics, this compound demonstrates the power and elegance of organic chemistry in addressing challenges in both agriculture and human health. Continued exploration of this and related scaffolds promises to unlock new and valuable applications.

References

  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). 5-isobutylcyclohexane-1,3-dione (C10H16O2). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Dabos. (n.d.). 5-ISOBUTYLCYCLOHEXANE-1 3-DIONE 5G - OR7273-5G. Retrieved January 21, 2026, from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Isobutylcyclohexane-1,3-dione (CAS 57641-95-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutylcyclohexane-1,3-dione, with CAS number 57641-95-9, is a compelling molecule within the broader class of cyclohexane-1,3-dione derivatives.[1][2] These compounds are recognized for their versatile chemical reactivity and significant biological activities.[2] The core cyclohexane-1,3-dione scaffold is a key structural feature in a variety of natural products and synthetic molecules, demonstrating a wide range of applications from herbicidal and pesticidal agents to potential therapeutics for human diseases.[2] This guide provides a comprehensive overview of 5-isobutylcyclohexane-1,3-dione, including its chemical properties, synthesis, biological activities with a focus on its role as an enzyme inhibitor, and detailed experimental protocols for its study and application. While specific quantitative bioactivity and spectral data for 5-isobutylcyclohexane-1,3-dione are not extensively reported in publicly available literature, this guide will draw upon data from closely related analogs to provide a robust and scientifically grounded resource.

Chemical Properties and Characterization

5-Isobutylcyclohexane-1,3-dione is characterized by a cyclohexane ring functionalized with two ketone groups at positions 1 and 3, and an isobutyl group at position 5.[1] This structure bestows upon the molecule a unique combination of reactivity and lipophilicity.

PropertyValueSource
CAS Number 57641-95-9[3][4][5]
Molecular Formula C₁₀H₁₆O₂[3][4][5]
Molecular Weight 168.23 g/mol [4]
IUPAC Name 5-(2-methylpropyl)cyclohexane-1,3-dione[4]
Boiling Point 276°C at 760 mmHg[1][6]
Melting Point 125-129°C[6]
Density 0.987 g/cm³[6]

Structural Elucidation and Analytical Techniques:

The characterization of 5-isobutylcyclohexane-1,3-dione and its derivatives typically relies on a suite of standard analytical techniques:

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, most notably the strong absorption bands of the ketone (C=O) groups, which typically appear around 1700 cm⁻¹.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.[1]

  • Chromatography: Techniques such as column chromatography are essential for the purification of the synthesized compound.[1] Thin Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions during its synthesis.[1]

Synthesis of 5-Isobutylcyclohexane-1,3-dione

The most common and well-established laboratory synthesis of 5-isobutylcyclohexane-1,3-dione involves a two-step process: a Michael addition followed by an intramolecular Claisen condensation.[1] This approach offers a reliable route to the target molecule from readily available starting materials.

G start Starting Materials: Diethyl malonate & Mesityl oxide step1 Step 1: Michael Addition Base Catalyst (e.g., Sodium Methoxide) start->step1 intermediate Michael Adduct step1->intermediate step2 Step 2: Intramolecular Claisen Condensation Base-catalyzed cyclization intermediate->step2 cyclized_product Cyclized Intermediate step2->cyclized_product step3 Hydrolysis & Decarboxylation cyclized_product->step3 final_product 5-Isobutylcyclohexane-1,3-dione step3->final_product

Figure 1: General workflow for the synthesis of 5-Isobutylcyclohexane-1,3-dione.

Detailed Experimental Protocol:

Causality Behind Experimental Choices: The choice of a strong base like sodium methoxide is crucial for the deprotonation of diethyl malonate to form the nucleophilic enolate required for the Michael addition. The subsequent intramolecular Claisen condensation is also base-catalyzed, leading to the formation of the stable six-membered ring. The final hydrolysis and decarboxylation step removes the ester group, yielding the desired dione.

  • Step 1: Michael Addition

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in an appropriate anhydrous solvent (e.g., ethanol).

    • To this solution, add diethyl malonate dropwise at room temperature.

    • After the addition is complete, add mesityl oxide dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Step 2: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation

    • To the cooled reaction mixture from Step 1, add a solution of a strong base (e.g., sodium hydroxide in water).

    • Heat the mixture to reflux for several hours to facilitate both the Claisen condensation and the hydrolysis of the ester group.

    • After reflux, cool the reaction mixture and carefully acidify it with a strong acid (e.g., hydrochloric acid) to induce decarboxylation and precipitate the crude product.

    • Collect the crude product by filtration and wash it with cold water.

  • Purification

    • The crude 5-isobutylcyclohexane-1,3-dione can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Biological Activity and Mechanism of Action

The primary biological activity of 5-isobutylcyclohexane-1,3-dione and its analogs is attributed to their ability to act as enzyme inhibitors.[1]

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant body of research has focused on cyclohexane-1,3-dione derivatives as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme plays a critical role in the biosynthesis of plastoquinones and tocopherols in plants.[1] Inhibition of HPPD disrupts these vital pathways, leading to the accumulation of toxic intermediates and ultimately causing bleaching and death of the plant.[1]

G Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinones & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis & Carotenoid Biosynthesis Plastoquinone->Photosynthesis Inhibitor 5-Isobutylcyclohexane- 1,3-dione Inhibitor->Block G Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of 5-Isobutylcyclohexane-1,3-dione Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate cell viability and IC50 value Read_Absorbance->Analyze

Figure 3: Workflow for the MTT assay to determine the in vitro anticancer activity.

  • Cell Seeding: Seed cancer cells (e.g., A549 or HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-isobutylcyclohexane-1,3-dione. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-isobutylcyclohexane-1,3-dione is associated with the following hazards:

  • H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

5-Isobutylcyclohexane-1,3-dione is a molecule with significant potential in both agrochemical and pharmaceutical research. Its role as an HPPD inhibitor provides a strong foundation for the development of new herbicides. Furthermore, the emerging evidence of the anticancer activity of its derivatives suggests that this scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on several key areas:

  • Synthesis of Novel Derivatives: The synthesis and biological evaluation of a wider range of derivatives of 5-isobutylcyclohexane-1,3-dione could lead to the discovery of compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: A more in-depth investigation into the specific molecular targets and signaling pathways affected by this compound in cancer cells is warranted.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of promising derivatives in animal models.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can help to elucidate the relationship between the chemical structure of these compounds and their biological activity, guiding the design of more potent molecules.

References

  • 5-Isobutylcyclohexane-1,3-dione | C10H16O2 | CID 2736673 - PubChem. (URL: [Link])

  • 5-isobutylcyclohexane-1,3-dione (C10H16O2) - PubChemLite. (URL: [Link])

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251369) - Human Metabolome Database. (URL: [Link])

  • 5-ISOBUTYLCYCLOHEXANE-1 3-DIONE 5G - OR7273-5G - Dabos. (URL: [Link])

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. (URL: [Link])

Sources

Spectroscopic Profile of 5-Isobutylcyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Isobutylcyclohexane-1,3-dione, a molecule of interest in synthetic and medicinal chemistry.[1][2] As a key intermediate, its unambiguous characterization is paramount for researchers in drug development and agrochemical synthesis.[1] This document moves beyond a simple data repository to offer insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural elucidation of novel or synthesized compounds relies on a portfolio of analytical techniques. For a molecule like 5-Isobutylcyclohexane-1,3-dione (C₁₀H₁₆O₂, Molar Mass: 168.23 g/mol ), each spectroscopic method provides a unique piece of the structural puzzle.[1][3][4][5] This guide is structured to walk researchers through the interpretation of this data, explaining the causality behind the expected spectral features.

Molecular Structure and Conformational Analysis

5-Isobutylcyclohexane-1,3-dione's structure presents interesting conformational possibilities. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The isobutyl substituent at the C-5 position can be either axial or equatorial. Due to significant 1,3-diaxial interactions between an axial substituent and the axial hydrogens on C-1 and C-3, the conformer with the bulky isobutyl group in the equatorial position is significantly more stable and, therefore, the predominant form in solution.[6][7][8] This conformational preference is critical for interpreting the NMR spectra.

Caption: 2D Structure of 5-Isobutylcyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Isobutylcyclohexane-1,3-dione, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Isobutylcyclohexane-1,3-dione is predicted to show distinct signals for the isobutyl group and the protons on the cyclohexane ring. Due to the presence of the chiral center at C-5, the adjacent methylene protons (C-4 and C-6) are diastereotopic and would be expected to appear as complex multiplets.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityIntegration
H-9, H-10 (CH₃)₂0.92Doublet6H
H-8 CH(CH₃)₂1.85Multiplet1H
H-7 CH₂-CH1.30Doublet2H
H-5 CH2.40Multiplet1H
H-4, H-6 (CH₂)₂2.60 - 2.80Multiplet4H
H-2 CH₂3.40Singlet (broad)2H

Causality Behind Assignments:

  • The two methyl groups of the isobutyl moiety (H-9, H-10) are equivalent and appear as a doublet due to coupling with the H-8 proton. Their upfield shift is characteristic of alkyl protons.

  • The methine proton of the isobutyl group (H-8) will be a multiplet due to coupling with the six methyl protons and the two methylene protons at H-7.

  • The methylene protons of the isobutyl group (H-7) appear as a doublet, coupling with the H-8 proton.

  • The protons on the cyclohexane ring (H-4, H-5, H-6) are in the alkyl region, with those adjacent to the carbonyl groups (H-4, H-6) being slightly downfield.

  • The methylene protons at C-2, situated between two carbonyl groups, are significantly deshielded and would appear as a singlet, which may be broadened due to keto-enol tautomerism.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For 5-Isobutylcyclohexane-1,3-dione, ten distinct signals are expected.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-1, C-3 (C=O)208.0
C-2 (CH₂)58.0
C-4, C-6 (CH₂)48.0
C-5 (CH)35.0
C-7 (CH₂)45.0
C-8 (CH)28.0
C-9, C-10 (CH₃)22.5

Causality Behind Assignments:

  • The carbonyl carbons (C-1, C-3) are the most deshielded, appearing significantly downfield as is characteristic for ketones.[9]

  • The C-2 carbon, being alpha to two carbonyl groups, is also deshielded relative to other methylene carbons.

  • The remaining aliphatic carbons of the cyclohexane ring and the isobutyl group appear in the typical upfield region of 20-50 ppm.[9]

Caption: Standard workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Isobutylcyclohexane-1,3-dione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of 5-Isobutylcyclohexane-1,3-dione will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations.

Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1715 - 1700Strong, Sharp
C-H (sp³ Aliphatic)2960 - 2850Strong
C-H (Bending)1470 - 1365Medium

Causality Behind Assignments:

  • The most prominent peak will be the strong C=O stretch characteristic of a cyclic ketone, expected around 1705 cm⁻¹. The conjugation in the potential enol form would shift this to a lower wavenumber.

  • Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the isobutyl group and the cyclohexane ring.

  • Medium intensity peaks in the 1365-1470 cm⁻¹ region correspond to the bending vibrations of these C-H bonds.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the neat 5-Isobutylcyclohexane-1,3-dione sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 5-Isobutylcyclohexane-1,3-dione, the molecular ion peak [M]⁺ would be expected at m/z 168.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺169.122
[M+Na]⁺191.104
[M]⁺168.115

Causality Behind Fragmentation: The fragmentation of 5-Isobutylcyclohexane-1,3-dione upon electron ionization would likely proceed through pathways common for cyclic ketones and alkyl-substituted rings. Key fragmentation steps would include:

  • Loss of the isobutyl group: A prominent peak would be expected from the cleavage of the C5-C7 bond, resulting in a fragment at m/z 111.

  • Loss of isobutylene: A McLafferty-type rearrangement could lead to the loss of isobutylene (56 Da), resulting in a fragment at m/z 112.

  • Ring cleavage: Alpha-cleavage adjacent to the carbonyl groups can lead to various smaller fragments.

M+ (m/z 168) M+ (m/z 168) Fragment 1 (m/z 111) Fragment 1 (m/z 111) M+ (m/z 168)->Fragment 1 (m/z 111) - C₄H₉ Fragment 2 (m/z 112) Fragment 2 (m/z 112) M+ (m/z 168)->Fragment 2 (m/z 112) - C₄H₈ Further Fragments Further Fragments Fragment 1 (m/z 111)->Further Fragments Fragment 2 (m/z 112)->Further Fragments

Caption: Plausible fragmentation pathways for 5-Isobutylcyclohexane-1,3-dione in MS.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 5-Isobutylcyclohexane-1,3-dione in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject the sample into the GC system. The compound will be vaporized and separated from any impurities on a capillary column. The retention time provides an additional data point for identification.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known pathways to support the proposed structure.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic signature for 5-Isobutylcyclohexane-1,3-dione. This technical guide serves as a valuable resource for researchers by not only presenting the expected data but also explaining the underlying structural and electronic factors that give rise to the observed spectral features. The detailed experimental protocols offer a self-validating framework for the characterization of this and similar molecules, ensuring high standards of scientific integrity in research and development.

References

  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 1,3-Dimethyl-5-isobutylcyclohexane. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Cyclohexylcyclohexane-1,3-dione. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ResearchGate. (n.d.). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved January 21, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). 5-isobutylcyclohexane-1,3-dione (C10H16O2). Retrieved January 21, 2026, from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved January 21, 2026, from [Link]

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Tautomeric Landscape of 5-Isobutylcyclohexane-1,3-dione: An In-Depth Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dynamic Nature of a Key Pharmacophore

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of bioactive molecules is paramount. Among the myriad of structural phenomena, tautomerism—the dynamic equilibrium between two or more interconverting constitutional isomers—stands out as a critical determinant of a compound's reactivity, binding affinity, and overall pharmacological profile. This guide delves into the intricate world of keto-enol tautomerism within a specific and highly relevant scaffold: 5-isobutylcyclohexane-1,3-dione.

This β-dicarbonyl moiety is a cornerstone in the synthesis of a diverse array of therapeutic agents. Its propensity to exist in both diketo and enol forms dictates its synthetic utility and biological activity. For researchers, scientists, and drug development professionals, a comprehensive grasp of this tautomeric interplay is not merely academic; it is a strategic imperative for the rational design of novel therapeutics with enhanced efficacy and safety profiles. This document provides a detailed exploration of the synthesis, structural elucidation, and the nuanced factors governing the tautomeric equilibrium of 5-isobutylcyclohexane-1,3-dione, offering both foundational knowledge and actionable insights for the discerning investigator.

The Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a form of prototropic tautomerism where a proton and a double bond shift their positions. In the context of 5-isobutylcyclohexane-1,3-dione, the equilibrium exists between the diketo form and its corresponding enol form. The diketo tautomer contains two carbonyl groups, while the enol tautomer is characterized by a hydroxyl group adjacent to a carbon-carbon double bond within the cyclohexane ring.

The interconversion between these tautomers is a dynamic process that can be catalyzed by either acid or base.[1] The position of this equilibrium is not static; it is profoundly influenced by a variety of factors including the solvent, temperature, and the nature of substituents on the ring.[2] For cyclic 1,3-diones, the formation of intramolecular hydrogen bonds, which often stabilize the enol form in acyclic β-dicarbonyls, is sterically hindered. Instead, intermolecular hydrogen bonding and solvent interactions play a crucial role in determining the predominant tautomeric form.[2]

Synthesis and Structural Confirmation of 5-Isobutylcyclohexane-1,3-dione

The synthesis of 5-isobutylcyclohexane-1,3-dione is most commonly achieved through a Michael addition reaction. This well-established synthetic route provides a reliable method for obtaining the target compound in good yield.[3]

Experimental Protocol: Synthesis via Michael Addition

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Isovaleraldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve dimedone and isovaleraldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-isobutylcyclohexane-1,3-dione.

  • Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

G cluster_reactants Reactants cluster_reaction Michael Addition Dimedone Dimedone Intermediate Michael Adduct (Intermediate) Dimedone->Intermediate Piperidine, Ethanol, Reflux Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Intermediate Product 5-Isobutylcyclohexane-1,3-dione Intermediate->Product Acidification & Purification G start Prepare Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum start->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Diketo and Enol Proton Signals process->integrate calculate Calculate Keq ([Enol]/[Keto]) integrate->calculate

Caption: Workflow for Keq determination by ¹H NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium by leveraging the differences in the electronic transitions of the diketo and enol forms. The enol tautomer, with its conjugated system, typically exhibits a π → π* transition at a longer wavelength (λmax) compared to the n → π* transitions of the isolated carbonyl groups in the diketo form. [4]

  • Sample Preparation: Prepare dilute solutions of 5-isobutylcyclohexane-1,3-dione in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol).

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax for the absorption bands corresponding to the enol and diketo tautomers. The intensity of the enol absorption band can be used to qualitatively assess the position of the tautomeric equilibrium in different solvents.

Computational Chemistry: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium. [5]By calculating the Gibbs free energies of the diketo and enol forms, the equilibrium constant can be theoretically estimated.

  • Structure Optimization: Build the 3D structures of the diketo and enol tautomers of 5-isobutylcyclohexane-1,3-dione. Perform geometry optimizations for both tautomers in the gas phase and in various solvent continua using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). [5]2. Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the different environments.

  • Equilibrium Constant Prediction: Calculate the difference in Gibbs free energy (ΔG = Genol - Gketo) and use this value to predict the equilibrium constant (Keq = exp(-ΔG/RT)).

G start Build Diketo and Enol Structures optimize Geometry Optimization (DFT/B3LYP/6-31G*) start->optimize frequency Frequency Calculation optimize->frequency gibbs Calculate Gibbs Free Energy (G) frequency->gibbs deltaG Calculate ΔG (Genol - Gketo) gibbs->deltaG keq Predict Keq (exp(-ΔG/RT)) deltaG->keq

Caption: Workflow for DFT-based prediction of Keq.

Influence of the Isobutyl Substituent and Solvent Effects

The presence of the isobutyl group at the 5-position of the cyclohexane-1,3-dione ring is expected to influence the tautomeric equilibrium. Electronically, the isobutyl group is a weak electron-donating group, which may have a modest effect on the acidity of the α-protons and the stability of the enol form. Sterically, the bulky isobutyl group may influence the solvation shell around the molecule, thereby indirectly affecting the tautomeric preference in different solvents.

The choice of solvent has a profound impact on the position of the keto-enol equilibrium. [6]In general, for β-dicarbonyl compounds:

  • Non-polar solvents tend to favor the enol form, which can be stabilized by intermolecular hydrogen bonding between enol molecules.

  • Polar aprotic solvents can stabilize the more polar diketo form through dipole-dipole interactions.

  • Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects that can shift the equilibrium in either direction depending on the specific interactions with the diketo and enol forms.

Concluding Remarks and Future Perspectives

The tautomerism of 5-isobutylcyclohexane-1,3-dione is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. A comprehensive understanding of this equilibrium is essential for harnessing the full potential of this important chemical scaffold in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the characterization of the tautomeric landscape of this and related molecules.

Future research in this area could focus on the experimental determination of the tautomeric equilibrium constants for a series of 5-alkylcyclohexane-1,3-diones to systematically probe the influence of the alkyl substituent. Furthermore, advanced computational studies, such as those incorporating explicit solvent molecules, could provide a more detailed picture of the solvation effects that govern the tautomeric preference. Ultimately, a deeper understanding of the tautomerism of these compounds will empower medicinal chemists to design and synthesize novel therapeutic agents with optimized properties and enhanced biological activity.

References

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules. [Link]

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  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

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  • Study of Mechanism Keto-Enol Tautomerism (isomeric reaction) Structure Cyclohexanone by Using Ab initio Molecular Orbital and Density Functional Theory (DFT) Method with NBO Analysis. International Journal of Advanced Research in Chemical Science. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

  • Keto-enol content in solvents of different polarity. ResearchGate. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research. [Link]

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  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

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An In-depth Technical Guide to the Synthesis of 5-Isobutylcyclohexane-1,3-dione from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexane-1,3-dione derivatives are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2] This guide provides a comprehensive, mechanistically-driven overview of the synthesis of a specific analogue, 5-isobutylcyclohexane-1,3-dione, commencing from diethyl malonate. The synthetic pathway is a classic and robust sequence, hinging on two cornerstone carbon-carbon bond-forming reactions: the Michael addition and the Dieckmann condensation.[3] We will dissect the causality behind each experimental step, offering field-proven insights to ensure reproducibility and high fidelity. This document is structured to serve as a practical laboratory guide and a detailed reference for understanding the underlying chemical principles.

Introduction: The Significance of the Cyclohexane-1,3-dione Core

The 1,3-dicarbonyl functionality within a six-membered ring is a privileged scaffold in organic synthesis. Its unique keto-enol tautomerism governs its reactivity, allowing it to act as a nucleophile in various alkylation and condensation reactions.[4] Derivatives such as 5,5-dimethylcyclohexane-1,3-dione (dimedone) are widely used as building blocks for synthesizing a diverse array of heterocyclic compounds with significant biological activities, including anticarcinogenic, antitubercular, and antioxidant properties.[5][6] The title compound, 5-isobutylcyclohexane-1,3-dione (CAS 57641-95-9), with its lipophilic isobutyl substituent, serves as a crucial intermediate for creating novel molecular architectures tailored for drug discovery programs, particularly in the development of herbicides and other bioactive molecules.[1][7]

Synthetic Strategy: A Convergent Two-Stage Approach

The synthesis of 5,5-disubstituted cyclohexane-1,3-diones is classically achieved by the reaction of diethyl malonate with an appropriate α,β-unsaturated ketone.[8] This strategy is a prime example of a tandem reaction sequence where the product of the first reaction becomes the substrate for the second, often in a one-pot procedure.[3][9]

Our synthesis of the 5-isobutyl derivative follows this well-established route, which can be broken down into three major transformations following the initial Michael addition:

  • Michael Addition (Conjugate Addition): The enolate of diethyl malonate acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated ketone. For this synthesis, the required ketone is 6-methylhept-3-en-2-one. This reaction forms a 1,5-dicarbonyl intermediate.

  • Dieckmann Condensation (Intramolecular Claisen Cyclization): The newly formed diester intermediate, under the influence of a strong base, undergoes an intramolecular condensation to form a six-membered ring, yielding a cyclic β-keto ester.[10][11][12]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed to a β-keto carboxylic acid, which is thermally unstable and readily loses carbon dioxide to afford the final 5-isobutylcyclohexane-1,3-dione.[3][13]

This entire sequence is often referred to as a Robinson Annulation variant, a powerful method for forming six-membered rings in organic chemistry.[9][14][15]

Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. The process is initiated and driven by a strong base, typically sodium ethoxide, which serves both to generate the initial nucleophile and to catalyze the subsequent cyclization.

Step 1: Michael Addition

The reaction begins with the deprotonation of diethyl malonate at the α-carbon. The acidity of these protons (pKa ≈ 14 in DMSO) is significantly enhanced by the resonance stabilization provided by the two adjacent ester carbonyl groups.[16]

  • Enolate Formation: Sodium ethoxide (NaOEt) abstracts an α-proton from diethyl malonate (1) to form a resonance-stabilized enolate ion (2) .

  • Nucleophilic Attack: This enolate (2) then attacks the electrophilic β-carbon of 6-methylhept-3-en-2-one (3) in a conjugate (1,4-addition) fashion. This is the key C-C bond-forming step that establishes the backbone of the target molecule.

  • Intermediate Formation: The attack results in a new enolate intermediate, which is then protonated by the solvent (ethanol) to yield the 1,5-dicarbonyl diester intermediate (4) .

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

The intermediate (4) is now perfectly primed for intramolecular cyclization.

  • Intramolecular Cyclization: The base (NaOEt) abstracts another α-proton from the malonate moiety of (4) , creating a new enolate. This enolate performs an intramolecular nucleophilic attack on the carbonyl carbon of one of the ester groups, forming a cyclic tetrahedral intermediate.

  • Ring Formation: This intermediate collapses, expelling an ethoxide ion to form the cyclic β-keto ester (5) . The driving force for this reaction is the formation of a thermodynamically stable six-membered ring.[4][10][12]

  • Hydrolysis: The addition of aqueous acid (e.g., HCl) and heat hydrolyzes both ester groups to carboxylic acids, forming an intermediate β-keto dicarboxylic acid.

  • Decarboxylation: β-keto acids are unstable to heat and readily undergo decarboxylation (loss of CO₂), leading to the formation of the enol form of the final product, which is in equilibrium with the keto tautomer, 5-isobutylcyclohexane-1,3-dione (6) .[13]

The complete mechanistic pathway is illustrated in the diagram below.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 5-Isobutylcyclohexane-1,3-dione cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Diethyl Malonate (1) I1 Malonate Enolate (2) R1->I1  NaOEt R2 6-Methylhept-3-en-2-one (3) I2 1,5-Dicarbonyl Diester (4) R2->I2 I1->I2  Michael Addition I3 Cyclic β-Keto Ester (5) I2->I3  NaOEt (Dieckmann Condensation) P1 5-Isobutylcyclohexane-1,3-dione (6) I3->P1  1. H₃O⁺, Heat (Hydrolysis)  2. -CO₂ (Decarboxylation)

Caption: Figure 1: Reaction Mechanism for the Synthesis of 5-Isobutylcyclohexane-1,3-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous cyclohexane-1,3-diones.[8][17][18]

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Sodium MetalNa22.995.75 g0.25
Absolute EthanolC₂H₅OH46.07150 mL-
Diethyl MalonateC₇H₁₂O₄160.1739 mL (40.0 g)0.25
6-Methylhept-3-en-2-oneC₈H₁₄O126.2031.5 g0.25
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Saturated NaCl SolutionNaCl(aq)-For washing-
Anhydrous MgSO₄MgSO₄120.37For drying-

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Allow the reaction to proceed until all the sodium has dissolved completely.

  • Michael Addition: Cool the freshly prepared sodium ethoxide solution to room temperature in a water bath. Slowly add 39 mL (0.25 mol) of diethyl malonate via an addition funnel. After the addition is complete, add 31.5 g (0.25 mol) of 6-methylhept-3-en-2-one dropwise over 30 minutes with continuous stirring.

  • Dieckmann Condensation & Saponification: After the addition of the ketone, heat the mixture to reflux using a heating mantle for 2-3 hours. The solution will become a thick slurry. After reflux, add 50 mL of water and continue to reflux for another hour to ensure complete saponification of the ester groups.

  • Workup & Decarboxylation: Cool the reaction mixture to room temperature. Distill off the majority of the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with concentrated hydrochloric acid to pH 1-2 (check with pH paper) while cooling in an ice bath. Heat the acidified mixture gently to reflux for 1 hour to effect decarboxylation (vigorous evolution of CO₂ will be observed).

  • Isolation and Purification: Cool the solution to room temperature and then in an ice bath to induce crystallization. If the product oils out, extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from acetone/water or by vacuum distillation.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Prepare Sodium Ethoxide (Na in Absolute EtOH) B 2. Add Diethyl Malonate (Formation of Enolate) A->B C 3. Add 6-Methylhept-3-en-2-one (Michael Addition) B->C D 4. Reflux (2-3h) (Dieckmann Condensation) C->D E 5. Add H₂O, Reflux (1h) (Saponification) D->E F 6. Remove EtOH (Rotovap) E->F G 7. Acidify with HCl (pH 1-2) & Reflux (1h, Decarboxylation) F->G H 8. Isolate Product (Crystallization or Extraction) G->H I 9. Purify Product (Recrystallization or Distillation) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: Figure 2: Experimental Workflow for the synthesis of 5-isobutylcyclohexane-1,3-dione.

Characterization of 5-Isobutylcyclohexane-1,3-dione

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques. Due to keto-enol tautomerism, NMR spectra may show signals for both forms.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [1][19][20][21]
Appearance White to off-white solid
Boiling Point 276 °C at 760 mmHg (Predicted)[1]
¹H NMR (CDCl₃, δ) ~0.9 (d, 6H, CH(CH₃)₂), ~1.5 (m, 1H, CH(CH₃)₂), ~1.9 (d, 2H, CH₂-isobutyl), ~2.2-2.6 (m, 5H, ring CH and CH₂), ~5.5 (s, 1H, enol C=CH), ~11.0 (br s, 1H, enol OH)
¹³C NMR (CDCl₃, δ) ~22.5 (CH(CH₃)₂), ~25.0 (CH(CH₃)₂), ~30.0 (ring CH), ~45.0 (CH₂-isobutyl), ~50.0 (ring CH₂), ~105.0 (enol C=CH), ~190.0 (enol C-OH), ~205.0 (keto C=O)
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1700 (C=O stretch, keto), ~1600 (C=O stretch, enol), ~1580 (C=C stretch, enol)[1]
Mass Spec (EI, m/z) 168 (M⁺), 111 (M⁺ - C₄H₉)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The presence of both keto and enol forms will result in a more complex spectrum than indicated.

Trustworthiness and Validation

The described protocol is a self-validating system built on fundamental, well-documented organic reactions.[3][22]

  • Reaction Control: The reaction is driven to completion by Le Chatelier's principle. The final deprotonation of the cyclic β-keto ester by ethoxide forms a highly stable enolate, making the cyclization step effectively irreversible under the reaction conditions.[12]

  • Confirmation Points: The vigorous evolution of CO₂ during the final acidification and heating step provides a clear visual confirmation of successful hydrolysis and decarboxylation.

  • Purity Assessment: The purity of the final product can be readily assessed by its melting point and confirmed by the spectroscopic data outlined above. Any significant deviation would indicate the presence of starting materials or side-products, prompting further purification.

By adhering to this mechanistically sound and experimentally validated procedure, researchers can reliably synthesize 5-isobutylcyclohexane-1,3-dione as a key intermediate for further elaboration in their respective research and development programs.

References

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Michael addition reaction for cyclohexane-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Michael Addition Reaction for Cyclohexane-1,3-dione Synthesis

Authored by a Senior Application Scientist

Abstract

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of complex molecules, including natural products, bioactive alkaloids, and pharmaceuticals.[1][2] Its synthesis is most powerfully achieved through the Michael addition reaction, often as the initiating step in a tandem sequence like the Robinson annulation. This guide provides an in-depth exploration of this critical transformation, intended for researchers, scientists, and drug development professionals. We will dissect the underlying mechanisms, explore catalytic systems from classical to modern asymmetric approaches, present field-proven experimental protocols, and discuss the profound impact of this chemistry on the synthesis of medicinally relevant compounds.

The Strategic Importance of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione motif is more than a simple cyclic diketone; it is a privileged scaffold in medicinal chemistry and a foundational building block in total synthesis. The presence of two carbonyl groups and a highly acidic methylene moiety provides a rich tapestry of chemical reactivity, enabling a wide array of subsequent functionalizations.[2][3] This structural unit is integral to numerous therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[4][5] Furthermore, its role as a key intermediate in the synthesis of steroids, such as in the construction of the Wieland-Miescher ketone, highlights its enduring value in the assembly of complex natural products.[6][7]

The strategic value of this scaffold necessitates robust and efficient synthetic routes. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides the most reliable and atom-economical method for its construction.[8][9]

The Core Mechanism: Michael Addition and Annulation

The synthesis of the cyclohexane-1,3-dione ring system is classically achieved via the Robinson annulation, a powerful two-step sequence that begins with a Michael addition and culminates in an intramolecular aldol condensation.[10]

Step 1: The Michael Addition

The reaction is initiated by the deprotonation of a doubly activated α-carbon on the Michael donor. In this context, a pre-existing cyclohexane-1,3-dione derivative (or a related 1,3-dicarbonyl compound) can serve as the donor. The resulting resonance-stabilized enolate is a "soft" nucleophile, which preferentially attacks the β-carbon of the α,β-unsaturated acceptor (the Michael acceptor), such as methyl vinyl ketone (MVK).[11][12] This conjugate addition is thermodynamically controlled, driven by the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[12][13] The immediate product is a new, transient enolate, which is then protonated to yield a 1,5-dicarbonyl intermediate.

Michael_Addition Donor Michael Donor (e.g., 2-Methylcyclohexane-1,3-dione enolate) step2 Nucleophilic attack on β-carbon Donor->step2 Enolate formation Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Acceptor->step2 Product 1,5-Dicarbonyl Intermediate start step1 Base abstracts α-proton step2->Product C-C bond formation step3 Protonation end

Caption: General workflow of the Michael Addition step.

Step 2: Intramolecular Aldol Condensation

The genius of the Robinson annulation lies in its efficiency; the 1,5-dicarbonyl product of the Michael addition is perfectly primed for a subsequent intramolecular cyclization.[10] Treatment with a base generates an enolate from one of the methylenes alpha to a carbonyl group. This enolate then attacks the other carbonyl carbon, five atoms away, forming a new six-membered ring.[10] Subsequent protonation and dehydration (elimination of a water molecule) yield the final α,β-unsaturated cyclic ketone, a new cyclohexane-dione derivative.

Robinson_Annulation Start 1,3-Dicarbonyl + α,β-Unsaturated Ketone Michael Michael Addition (Base Catalyzed) Start->Michael Diketone 1,5-Dicarbonyl Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation (Base Catalyzed) Diketone->Aldol Cyclized Bicyclic Enone Product (e.g., Wieland-Miescher Ketone) Aldol->Cyclized

Caption: The Robinson Annulation sequence.

Asymmetric Synthesis: The Advent of Organocatalysis

For applications in drug development, achieving high enantiomeric purity is paramount. The synthesis of chiral cyclohexane-1,3-diones has been revolutionized by the development of asymmetric organocatalysis.

The seminal work by Hajos and Parrish in 1971 demonstrated that a simple chiral amino acid, L-proline, could catalyze the enantioselective intramolecular aldol condensation step in the synthesis of the Wieland-Miescher ketone.[6] This discovery, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, opened the door for using small organic molecules as chiral catalysts.

Modern organocatalysts, often derived from cinchona alkaloids or prolinamides, can catalyze the entire Robinson annulation sequence in a one-pot procedure with high efficiency and stereoselectivity.[14] These catalysts operate through a dual-activation mechanism. The amine moiety of the catalyst typically activates the Michael acceptor by forming a chiral iminium ion, which lowers its LUMO and directs the nucleophilic attack from one face. A second functional group on the catalyst, such as a thiourea or acid, can activate the Michael donor via hydrogen bonding.[15][16]

Catalyst SystemMichael AcceptorYield (%)ee (%)Reference
L-ProlineMethyl Vinyl Ketone4976[14]
Chiral Primary Amine / Triflic AcidMethyl Vinyl Ketone9090[14]
Quinine-based SquaramideChalcone9998[9]
Calix[7]thiourea CyclohexanediamineNitrostyrene9994[16]
Table 1. Comparison of various catalytic systems for the asymmetric synthesis of cyclohexane-1,3-dione derivatives.

Experimental Protocols: A Field-Proven Methodology

This section provides a practical, scalable protocol for the asymmetric synthesis of the Wieland-Miescher ketone, adapted from highly-cited literature.[14] This one-pot Robinson annulation showcases the efficiency of modern organocatalysis.

Protocol: Gram-Scale Asymmetric Synthesis of Wieland-Miescher Ketone

Materials:

  • 2-methylcyclohexane-1,3-dione (1a)

  • Methyl vinyl ketone (MVK)

  • Chiral primary amine catalyst (e.g., derived from a natural amino acid)

  • Triflic acid (TfOH)

  • Solvent (e.g., DMSO or Toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

  • Hexane and Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexane-1,3-dione (1a, e.g., 100 g, 1.0 equiv).

  • Catalyst Loading: Add the chiral primary amine catalyst (2.0 mol%) and triflic acid (2.0 mol%).

  • Solvent and Reactant Addition: Add the chosen solvent (if any) and then add methyl vinyl ketone (1.2 equiv) to the mixture.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60 °C). The initial thick suspension will gradually become a clear solution.

  • Monitoring: Monitor the reaction progress using in-situ IR spectroscopy or by taking aliquots for TLC/GC-MS analysis. The disappearance of the starting material and the appearance of the product peak (characteristic C=O stretch at ~1668 cm⁻¹) indicate reaction completion.[14] The reaction typically runs for 24-48 hours.

  • Work-up and Purification:

    • Upon completion, the crude product can often be directly purified from the reaction mixture.

    • Distill the mixture under reduced pressure to remove the solvent and any remaining volatile starting materials. The Wieland-Miescher ketone will be isolated as a yellow oil that solidifies upon standing.[14]

    • For enhanced enantiomeric purity, the solid product can be recrystallized from a hexane-ethyl acetate mixture (e.g., 3:1 v/v). A single recrystallization can often increase the enantiomeric excess to >99%.[14]

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Experimental_Workflow Setup 1. Reaction Setup (Dione, Catalyst, MVK) React 2. Reaction (Stir at 60°C, 24-48h) Setup->React Monitor 3. Monitoring (TLC / in-situ IR) React->Monitor Distill 4. Direct Purification (Distillation under vacuum) Monitor->Distill Reaction Complete Crude Crude Product (Yellow Solid, ~90% ee) Distill->Crude Recrystal 5. Recrystallization (Hexane/EtOAc) Crude->Recrystal Final Enantiopure Product (>99% ee) Recrystal->Final

Caption: A typical experimental workflow for synthesis and purification.

Conclusion: A Foundational Reaction for Modern Chemistry

The Michael addition remains an indispensable tool for the synthesis of the cyclohexane-1,3-dione core. Its evolution from a classical named reaction to a highly sophisticated, enantioselective transformation underscores its importance. For professionals in drug discovery and development, mastering this reaction provides access to a rich and diverse chemical space. The ability to construct complex, chiral scaffolds from simple, achiral starting materials efficiently and predictably is a testament to the power of this foundational reaction, ensuring its relevance for years to come.[17][18]

References

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An In-Depth Technical Guide to the Biological Activity of 5-Isobutylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The cyclohexane-1,3-dione framework represents a privileged scaffold in medicinal and agricultural chemistry, giving rise to a diverse array of biologically active molecules.[1] Among these, derivatives bearing a 5-isobutyl substituent are of growing interest due to their potential applications, ranging from crop protection to therapeutic agents. The isobutyl group, with its branched alkyl nature, can significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of 5-isobutylcyclohexane-1,3-dione derivatives, tailored for researchers, scientists, and professionals in drug and herbicide development. We will delve into the causality behind experimental designs and provide detailed protocols to empower further research and development in this promising area.

Core Synthesis Strategy: The Michael Addition Pathway

The predominant route for the synthesis of 5-substituted cyclohexane-1,3-dione derivatives, including the 5-isobutyl variant, is the Michael addition reaction.[2][3] This powerful carbon-carbon bond-forming reaction provides a reliable and versatile method for constructing the core cyclohexanedione ring system.

Causality in Synthetic Protocol Design

The choice of reactants and conditions in the Michael addition is critical for achieving high yields and purity. The reaction typically involves the addition of a nucleophilic donor, such as a malonic ester, to an α,β-unsaturated carbonyl compound (an enone). In the context of 5-isobutylcyclohexane-1,3-dione synthesis, isobutyl methyl ketone would serve as a key precursor. The subsequent intramolecular Claisen condensation of the Michael adduct leads to the formation of the cyclic dione. The selection of a suitable base, solvent, and reaction temperature is paramount for controlling the reaction kinetics and minimizing side-product formation.

Caption: General workflow for the synthesis of 5-isobutylcyclohexane-1,3-dione.

Detailed Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the synthesis of 5-isobutylcyclohexane-1,3-dione, which can be adapted and optimized based on laboratory-specific conditions and available starting materials.

Materials:

  • Isobutyl methyl ketone

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide: Carefully dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The concentration will depend on the scale of the reaction.

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the prepared sodium ethoxide solution. To this, slowly add a mixture of isobutyl methyl ketone and diethyl malonate dropwise with constant stirring.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Cyclization: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a calculated amount of hydrochloric acid. This step facilitates the intramolecular Claisen condensation to form the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic intermediate is then subjected to acidic or basic hydrolysis followed by decarboxylation upon heating to yield the final product, 5-isobutylcyclohexane-1,3-dione.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

A Spectrum of Biological Activities: From Plant to Pathogen

Cyclohexane-1,3-dione derivatives have demonstrated a remarkable range of biological activities, positioning them as versatile candidates for various applications.

Herbicidal Activity: Targeting Essential Plant Enzymes

A significant body of research has focused on the herbicidal properties of cyclohexane-1,3-dione derivatives.[4] These compounds can act as potent inhibitors of key enzymes in plant metabolic pathways, leading to phytotoxicity and weed control.

Mechanism of Action: Inhibition of HPPD

One of the primary mechanisms of herbicidal action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocochromanols.[5] The inhibition of HPPD disrupts the production of these essential molecules, leading to a bleaching of the plant tissues due to the inhibition of carotenoid biosynthesis, and ultimately, plant death.[6] The 1,3-dione moiety is a crucial feature for HPPD inhibition.[5]

Caption: Mechanism of herbicidal action via HPPD inhibition.

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potential of 5-isobutylcyclohexane-1,3-dione derivatives against HPPD.

Materials:

  • Purified HPPD enzyme

  • p-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Phosphate buffer (pH 7.0)

  • Test compounds (5-isobutylcyclohexane-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, ascorbate, and catalase.

  • Addition of Inhibitor: Add various concentrations of the test compounds to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified HPPD enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, HPP.

  • Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anticancer Activity: A Promising Avenue for Drug Discovery

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[7] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: Targeting Tyrosine Kinases

The anticancer activity of some cyclohexane-1,3-dione derivatives has been attributed to their ability to inhibit receptor tyrosine kinases, such as c-Met, which are often overexpressed in cancer cells and play a crucial role in tumor growth and proliferation.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • Test compounds (5-isobutylcyclohexane-1,3-dione derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial and Antifungal Activities

Cyclohexane-1,3-dione derivatives have also been investigated for their antimicrobial and antifungal properties.[8]

Mechanism of Action

The exact mechanisms of antimicrobial and antifungal action are still under investigation but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (5-isobutylcyclohexane-1,3-dione derivatives)

  • 96-well microplates

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR): The Influence of the Isobutyl Group

The biological activity of cyclohexane-1,3-dione derivatives is significantly influenced by the nature and position of the substituents on the ring. The 5-isobutyl group plays a crucial role in modulating the lipophilicity of the molecule.[2] Increased lipophilicity can enhance the ability of the compound to cross cell membranes, which is often a prerequisite for reaching its intracellular target.

For herbicidal activity, the length and branching of the alkyl chain at the 5-position can impact the binding affinity to the HPPD enzyme. Studies on related compounds have shown that an optimal alkyl chain length can lead to enhanced inhibitory activity.[5] The isobutyl group, with its specific size and shape, may provide a favorable interaction within the active site of the target enzyme.

In the context of anticancer activity, the isobutyl group can influence the overall shape and electronic distribution of the molecule, which in turn affects its interaction with target proteins like tyrosine kinases.[7] Further quantitative structure-activity relationship (QSAR) studies are needed to precisely define the contribution of the isobutyl group to the observed biological activities.

Conclusion and Future Directions

5-Isobutylcyclohexane-1,3-dione derivatives represent a class of compounds with significant and diverse biological potential. Their synthesis is readily achievable through established chemical methodologies, and they have demonstrated promising herbicidal, anticancer, antimicrobial, and antifungal activities. The primary mechanism of their herbicidal action through HPPD inhibition is well-understood, while their anticancer and antimicrobial mechanisms warrant further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of 5-isobutylcyclohexane-1,3-dione derivatives to establish more detailed structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds in cancer cells and microorganisms.

  • Optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • In vivo studies to evaluate the efficacy and safety of the most promising derivatives in relevant animal models.

This in-depth technical guide provides a solid foundation for researchers and scientists to explore and exploit the full potential of 5-isobutylcyclohexane-1,3-dione derivatives in the development of novel herbicides, therapeutics, and other valuable bioactive agents.

References

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  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]

  • Sato, D., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds. Journal of Agricultural and Food Chemistry, 70(23), 6948-6967.
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5-Isobutylcyclohexane-1,3-dione: A Versatile Scaffold for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isobutylcyclohexane-1,3-dione, a structurally unique cyclic diketone, has emerged as a valuable and versatile building block in modern organic synthesis. Its inherent reactivity, characterized by the presence of an active methylene group and two carbonyl functionalities, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of 5-isobutylcyclohexane-1,3-dione, encompassing its synthesis, physicochemical properties, and key applications as a synthetic intermediate. We will delve into detailed experimental protocols for its preparation and its use in the construction of complex molecular architectures, including heterocyclic systems with demonstrated therapeutic potential. Furthermore, this document will explore the role of the 5-isobutylcyclohexane-1,3-dione scaffold in the design and development of novel therapeutic agents, with a particular focus on its established utility in agrochemicals and its burgeoning potential in oncology.

Introduction: The Chemical Versatility of a Cyclic Diketone

Cyclohexane-1,3-dione and its derivatives are foundational scaffolds in organic chemistry, serving as precursors for a multitude of synthetically significant molecules, from natural products to pharmaceuticals.[1] The strategic placement of the isobutyl group at the 5-position of the cyclohexane-1,3-dione ring imparts specific steric and electronic properties, influencing the molecule's reactivity and the biological activity of its downstream derivatives. The lipophilicity conferred by the isobutyl moiety can significantly impact a molecule's solubility and its ability to traverse biological membranes.

This guide will illuminate the synthetic utility of 5-isobutylcyclohexane-1,3-dione, providing researchers with the foundational knowledge and practical methodologies to leverage this powerful building block in their own synthetic endeavors.

Synthesis of 5-Isobutylcyclohexane-1,3-dione: A Mechanistic Approach

The most prevalent and efficient laboratory synthesis of 5-isobutylcyclohexane-1,3-dione is a two-step process involving a Michael addition followed by an intramolecular Claisen condensation.[2] This sequence provides a reliable route to the cyclic dione core.

Underlying Principles: Michael Addition and Claisen Condensation

The synthetic strategy hinges on two cornerstone reactions in organic chemistry:

  • Michael Addition: This reaction involves the 1,4-addition of a nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, mesityl oxide. The use of a base, such as sodium methoxide, is crucial for the deprotonation of diethyl malonate, generating the requisite nucleophilic enolate.[2]

  • Intramolecular Claisen Condensation (Dieckmann Condensation): Following the Michael addition, the newly formed adduct possesses two ester functionalities. In the presence of a base, one of the ester enolates can attack the carbonyl carbon of the other ester, leading to cyclization and the formation of the cyclohexane-1,3-dione ring system. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the final product.[2]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Claisen Condensation Diethyl Malonate Diethyl Malonate Michael Adduct Michael Adduct Diethyl Malonate->Michael Adduct  + Mesityl Oxide (Base Catalyst) Mesityl Oxide Mesityl Oxide Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate  Intramolecular Claisen Condensation 5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione Cyclized Intermediate->5-Isobutylcyclohexane-1,3-dione  Hydrolysis & Decarboxylation

Detailed Experimental Protocol

This protocol represents a standard laboratory procedure for the synthesis of 5-isobutylcyclohexane-1,3-dione.

Materials:

  • Diethyl malonate

  • Mesityl oxide

  • Sodium methoxide

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add mesityl oxide dropwise, maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 3-4 hours, then heat to reflux for an additional 2 hours.

  • Claisen Condensation, Hydrolysis, and Decarboxylation: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water. Heat the mixture to reflux for 4-6 hours to effect both cyclization and hydrolysis.

  • Work-up and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will induce the decarboxylation of the intermediate. The aqueous layer is then saturated with sodium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-isobutylcyclohexane-1,3-dione as a solid.[2]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a definitive spectroscopic fingerprint are paramount for the unambiguous identification and utilization of 5-isobutylcyclohexane-1,3-dione.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [3]
CAS Number 57641-95-9[3]
Appearance Colorless or white solid[3]
pKa ~5.3 (enol form)Inferred from related compounds

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 5.4 ppm (s, 1H, enolic proton)

    • δ ~ 3.4 ppm (s, 2H, C-2 methylene protons in keto form)

    • δ ~ 2.3-2.1 ppm (m, 4H, C-4 and C-6 methylene protons)

    • δ ~ 1.9 ppm (m, 1H, CH of isobutyl group)

    • δ ~ 1.2 ppm (d, 2H, CH₂ of isobutyl group)

    • δ ~ 0.9 ppm (d, 6H, two CH₃ of isobutyl group)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~ 200-205 ppm (C=O, keto form)

    • δ ~ 190-195 ppm (C=O, enol form)

    • δ ~ 100-105 ppm (C-2 in enol form)

    • δ ~ 50-55 ppm (C-2 in keto form)

    • δ ~ 45-50 ppm (C-4 and C-6)

    • δ ~ 40-45 ppm (CH₂ of isobutyl)

    • δ ~ 25-30 ppm (CH of isobutyl)

    • δ ~ 20-25 ppm (CH₃ of isobutyl)

  • IR (KBr, cm⁻¹):

    • ~3400-3200 (broad, O-H stretch of enol)

    • ~2960, 2870 (C-H stretch, alkyl)

    • ~1735, 1705 (C=O stretch, keto form)

    • ~1600 (C=C stretch, enol form)

  • Mass Spectrometry (EI):

    • m/z 168 [M]⁺, 111, 97, 83, 57

Applications in Organic Synthesis

The true power of 5-isobutylcyclohexane-1,3-dione lies in its utility as a versatile synthon for the construction of more complex molecular frameworks, particularly heterocyclic compounds.

Knoevenagel Condensation: A Gateway to Diverse Scaffolds

The active methylene group of 5-isobutylcyclohexane-1,3-dione readily participates in Knoevenagel condensations with various aldehydes and ketones.[8][9][10][11] This reaction, typically catalyzed by a weak base, serves as a cornerstone for synthesizing a wide array of derivatives. The initial condensation product, an α,β-unsaturated dione, is itself a versatile intermediate for subsequent transformations.

G 5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione Knoevenagel Adduct Knoevenagel Adduct 5-Isobutylcyclohexane-1,3-dione->Knoevenagel Adduct  + Aldehyde (Base Catalyst) Aldehyde Aldehyde Heterocyclic Systems Heterocyclic Systems Knoevenagel Adduct->Heterocyclic Systems  Further Reactions

Synthesis of Xanthene Derivatives

Xanthene and its derivatives are a class of oxygen-containing heterocycles with a broad spectrum of biological activities and applications as dyes and fluorescent probes.[12][13][14][15][16] 5-Isobutylcyclohexane-1,3-dione can be employed in a one-pot, three-component reaction with an aldehyde and a naphthol to construct the xanthene core.

Representative Protocol for Xanthene Synthesis:

  • In a round-bottom flask, combine 5-isobutylcyclohexane-1,3-dione (2 mmol), an aromatic aldehyde (1 mmol), and 2-naphthol (1 mmol) in a suitable solvent such as ethanol or under solvent-free conditions.

  • Add a catalytic amount of an acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine, or a heterogeneous catalyst).

  • Heat the reaction mixture to reflux or the desired temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add cold water or ethanol to precipitate the product.

  • Collect the solid by filtration, wash with a suitable solvent, and recrystallize to obtain the pure xanthene derivative.

Applications in Drug Discovery and Agrochemicals

The 5-isobutylcyclohexane-1,3-dione scaffold is a key pharmacophore in several biologically active molecules.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of cyclohexane-1,3-dione are well-established inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is critical in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of HPPD leads to a lethal accumulation of toxic intermediates, making these compounds effective herbicides. The isobutyl group can modulate the binding affinity of the molecule to the active site of the enzyme, thereby influencing its herbicidal potency.

G 5-Isobutylcyclohexane-1,3-dione_Derivative 5-Isobutylcyclohexane-1,3-dione_Derivative HPPD_Enzyme HPPD_Enzyme 5-Isobutylcyclohexane-1,3-dione_Derivative->HPPD_Enzyme Binds to Inhibition Inhibition HPPD_Enzyme->Inhibition Plastoquinone_Biosynthesis Plastoquinone_Biosynthesis Inhibition->Plastoquinone_Biosynthesis Blocks Plant_Death Plant_Death Plastoquinone_Biosynthesis->Plant_Death Leads to

Anticancer and Antimicrobial Potential

Recent research has highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer and antimicrobial agents.[17][18][19][20] The cytotoxic effects of these compounds have been demonstrated against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells.[2] The mechanism of action is often attributed to the induction of apoptosis. Furthermore, certain derivatives have exhibited promising antimicrobial activity against both bacterial and fungal pathogens.[17] The isobutyl substituent can be systematically varied to optimize the therapeutic index and pharmacokinetic properties of these potential drug candidates.

Reported Anticancer Activity of Related Cyclohexane-1,3-dione Derivatives:

Cell LineIC₅₀ (µM)Source
A549 (Lung Cancer)114.25 - 116.26[2]
HeLa (Cervical Cancer)140.60 - 148.59[2]

Conclusion and Future Perspectives

5-Isobutylcyclohexane-1,3-dione is a readily accessible and highly versatile synthetic building block with significant potential in both academic and industrial research. Its rich chemistry allows for the efficient construction of diverse and complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in the fields of agrochemicals and oncology, underscore its importance as a privileged scaffold in drug discovery. Future research in this area will likely focus on the development of novel, stereoselective synthetic methodologies to access chiral derivatives of 5-isobutylcyclohexane-1,3-dione, further expanding its utility in the synthesis of enantiomerically pure bioactive compounds. The continued exploration of its reactivity and the biological evaluation of its novel derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents and agrochemicals.

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An In-depth Technical Guide to the Enolate Formation and Reactivity of 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, enolate formation, and subsequent reactivity of 5-isobutylcyclohexane-1,3-dione, a versatile building block in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemical behavior of this important intermediate.

Introduction to 5-Isobutylcyclohexane-1,3-dione

5-Isobutylcyclohexane-1,3-dione, with the molecular formula C10H16O2, is a cyclic dicarbonyl compound featuring an isobutyl group at the 5-position.[3][4][5] Its structure is foundational to its chemical reactivity, particularly the acidity of the methylene protons situated between the two carbonyl groups. This structural feature facilitates the formation of a stabilized enolate, which is a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[1][6] The isobutyl substituent influences the molecule's lipophilicity, which can be a critical factor in the solubility and biological activity of its derivatives.[1]

Table 1: Physicochemical Properties of 5-Isobutylcyclohexane-1,3-dione

PropertyValueSource
CAS Number 57641-95-9[1][3][5]
Molecular Weight 168.23 g/mol [1][3][4]
Molecular Formula C10H16O2[3][4][5]
Boiling Point 276°C at 760 mmHg[1][7]
Melting Point 125-129°C[7]
logP 1.97080[7]

Synthesis of 5-Isobutylcyclohexane-1,3-dione

The most prevalent laboratory synthesis of 5-isobutylcyclohexane-1,3-dione involves a Michael addition followed by a Claisen condensation.[1] This two-step process offers a reliable route to the target molecule.

Step 1: Michael Addition Diethyl malonate serves as the Michael donor, reacting with mesityl oxide (4-methyl-3-penten-2-one) in the presence of a base catalyst such as sodium methoxide.[1] The enolate of diethyl malonate undergoes a conjugate addition to the α,β-unsaturated ketone.[1][8]

Step 2: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation The resulting Michael adduct undergoes a base-catalyzed intramolecular Claisen condensation to form the cyclic β-keto ester.[1] Subsequent hydrolysis of the ester and decarboxylation yields 5-isobutylcyclohexane-1,3-dione.[1]

An alternative approach involves the acylation of 1,3-cyclohexanedione derivatives.[1] This method utilizes a base like potassium carbonate in a suitable solvent to facilitate the reaction with an appropriate acylating agent.[1]

Enolate Formation: The Gateway to Reactivity

The key to the synthetic utility of 5-isobutylcyclohexane-1,3-dione lies in the acidity of the protons at the C2 and C4/C6 positions. The protons at C2, flanked by two carbonyl groups, are significantly more acidic and are readily abstracted by a base to form a doubly stabilized enolate.

Choice of Base and Reaction Conditions

The choice of base is critical in controlling the regioselectivity and extent of enolate formation.

  • For thermodynamic control , weaker bases such as alkoxides (e.g., sodium ethoxide) in protic solvents are typically used. These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.

  • For kinetic control , strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in aprotic solvents (e.g., THF) are employed.[9][10] These conditions favor the rapid and irreversible deprotonation of the most accessible proton, leading to the less substituted enolate.

Enolate_Formation Dione 5-Isobutylcyclohexane-1,3-dione Enolate Stabilized Enolate Dione->Enolate Deprotonation Base Base (e.g., LDA, NaOEt) ProtonatedBase Protonated Base

Caption: Equilibrium of enolate formation from 5-isobutylcyclohexane-1,3-dione.

Reactivity of the Enolate: A Toolkit for Synthesis

The enolate of 5-isobutylcyclohexane-1,3-dione is a versatile nucleophile, participating in a wide range of reactions to form new carbon-carbon and carbon-heteroatom bonds.

C-Alkylation

The reaction of the enolate with alkyl halides is a fundamental method for introducing alkyl substituents at the C2 position.[11] The choice of reaction conditions can influence the outcome, with the potential for O-alkylation as a competing pathway.[12] To favor C-alkylation, polar aprotic solvents are often used. A significant challenge in the alkylation of cyclic 1,3-diones with unactivated sp3 electrophiles is the propensity for O-alkylation.[12] Methodologies to achieve C-selective alkylation often involve the use of ketohydrazone derivatives.[12]

Experimental Protocol: C-Alkylation of 5-Isobutylcyclohexane-1,3-dione

  • Enolate Formation: To a solution of 5-isobutylcyclohexane-1,3-dione in dry THF at -78 °C, add one equivalent of LDA dropwise. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) to the solution and allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Alkylation_Workflow Start Start: 5-Isobutylcyclohexane-1,3-dione EnolateFormation 1. Enolate Formation (LDA, THF, -78 °C) Start->EnolateFormation Alkylation 2. Alkylation (Alkyl Halide, RT) EnolateFormation->Alkylation Workup 3. Aqueous Workup (NH4Cl solution) Alkylation->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product End: 2-Alkyl-5-isobutylcyclohexane-1,3-dione Purification->Product

Caption: Workflow for the C-alkylation of 5-isobutylcyclohexane-1,3-dione.

Acylation

Acylation of the enolate with acyl chlorides or anhydrides introduces an acyl group at the C2 position, leading to the formation of 2-acyl-5-isobutylcyclohexane-1,3-diones. These products are valuable intermediates in the synthesis of more complex molecules. The reaction is typically carried out using a base such as potassium carbonate in a solvent like acetonitrile.[1]

Michael Addition

As a soft nucleophile, the enolate of 5-isobutylcyclohexane-1,3-dione is an excellent Michael donor.[13] It readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds, esters, nitriles, and nitro compounds.[8][14][15] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of new rings through subsequent intramolecular reactions.[8]

Reaction_Pathways Enolate Enolate of 5-Isobutylcyclohexane-1,3-dione Alkylation C-Alkylation Enolate->Alkylation + R-X Acylation Acylation Enolate->Acylation + RCOCl Michael Michael Addition Enolate->Michael + α,β-unsaturated carbonyl Product_Alk 2-Alkyl Derivative Alkylation->Product_Alk Product_Acyl 2-Acyl Derivative Acylation->Product_Acyl Product_Michael 1,5-Dicarbonyl Adduct Michael->Product_Michael

Caption: Key reaction pathways of the enolate of 5-isobutylcyclohexane-1,3-dione.

Applications in Synthesis

The rich reactivity of 5-isobutylcyclohexane-1,3-dione and its derivatives makes them valuable intermediates in the synthesis of a wide range of organic molecules.[1] These include natural products, pharmaceuticals, and agrochemicals. For instance, cyclohexane-1,3-dione derivatives are known to exhibit herbicidal and anti-inflammatory activities.[2] Some derivatives have also shown potential as inhibitors of non-small-cell lung cancer cell lines.[1] The ability to functionalize the cyclohexane ring at multiple positions through enolate chemistry allows for the construction of complex and stereochemically defined structures.

Conclusion

5-Isobutylcyclohexane-1,3-dione is a synthetically versatile molecule whose reactivity is dominated by the chemistry of its enolate. A thorough understanding of the factors governing enolate formation—namely the choice of base and reaction conditions—is paramount to controlling the outcome of subsequent reactions. The ability to selectively perform C-alkylation, acylation, and Michael additions opens up a vast chemical space for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of these principles, offering both theoretical insights and practical protocols for the effective utilization of this important synthetic building block.

References

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Methodological & Application

Harnessing the Synthetic Potential of 5-Isobutylcyclohexane-1,3-dione: A Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, cyclic 1,3-dicarbonyl compounds serve as exceptionally versatile precursors, prized for their dual nucleophilic and electrophilic character. This guide provides an in-depth exploration of 5-Isobutylcyclohexane-1,3-dione, a valuable yet often overlooked analogue of the more common dimedone. We will delve into its fundamental reactivity, provide detailed protocols for its application in the synthesis of high-value intermediates like enaminones, and showcase its utility in constructing diverse heterocyclic scaffolds relevant to pharmaceutical and agrochemical research.

The isobutyl substituent at the 5-position imparts a significant increase in lipophilicity compared to simpler alkyl analogues, a feature that can be strategically exploited in the design of bioactive molecules to enhance membrane permeability and modulate biological activity.[1] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic advantages of this powerful intermediate.

Foundational Reactivity: The Chemistry of the 1,3-Dione Moiety

The synthetic utility of 5-Isobutylcyclohexane-1,3-dione is rooted in the chemical properties of its cyclic 1,3-dicarbonyl core. The protons on the carbon atom flanked by the two carbonyls (C2) are significantly acidic, readily forming a stabilized enolate anion in the presence of a base. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the dione itself can act as an electrophile. This dual reactivity underpins its application in a variety of classical and modern organic transformations, including:

  • Michael Additions: As a Michael donor, the enolate of 5-Isobutylcyclohexane-1,3-dione can add to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and enabling the construction of more complex cyclic and acyclic systems.[1]

  • Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones, typically catalyzed by a weak base, to yield α,β-unsaturated products. This reaction is a cornerstone for the synthesis of various heterocyclic and polyfunctional molecules.

  • Enaminone Synthesis: Condensation with primary or secondary amines provides access to β-enaminones, which are versatile intermediates for the synthesis of a plethora of nitrogen-containing heterocycles.[2]

  • Alkylation and Acylation: The enolate readily reacts with alkyl halides and acylating agents at the C2 position, allowing for further functionalization of the carbocyclic core.

The interplay of these reactive pathways makes 5-Isobutylcyclohexane-1,3-dione a valuable linchpin in synthetic strategies aimed at generating molecular diversity.

Visualizing the Core Reactivity

Core_Reactivity start 5-Isobutylcyclohexane-1,3-dione enolate Enolate Anion (Nucleophile) start->enolate Base dione Dione Moiety (Electrophile) michael Michael Addition enolate->michael α,β-Unsaturated Carbonyl knoevenagel Knoevenagel Condensation enolate->knoevenagel Aldehyde/Ketone enaminone Enaminone Synthesis enolate->enaminone Amine alkylation Alkylation/Acylation enolate->alkylation Alkyl/Acyl Halide

Caption: Core reactivity pathways of 5-Isobutylcyclohexane-1,3-dione.

Application Note I: Synthesis of β-Enaminones

β-Enaminones are exceptionally useful synthetic intermediates due to their conjugated push-pull electronic system, which imparts both nucleophilic and electrophilic character at different positions.[2] They are key precursors for a wide range of biologically active heterocycles, including pyridines, pyrimidines, and quinolones. The reaction of 5-Isobutylcyclohexane-1,3-dione with amines is a direct and efficient route to this important class of compounds.

Causality in Experimental Design:

The synthesis of enaminones from 1,3-diones and amines is a condensation reaction that produces water as a byproduct. To drive the reaction to completion, it is often necessary to remove this water. Common strategies include azeotropic distillation with a Dean-Stark apparatus (e.g., using toluene as a solvent) or the use of a dehydrating agent. For simple, unhindered amines, the reaction can sometimes be achieved by simply refluxing in a suitable solvent like ethanol. The choice of catalyst, if any, depends on the reactivity of the amine and the dione. While some reactions proceed thermally, others may be facilitated by acid or base catalysis.

Protocol: Synthesis of a Representative β-Enaminone

This protocol is adapted from established procedures for the synthesis of enaminones from cyclic 1,3-diones and is applicable to 5-Isobutylcyclohexane-1,3-dione.[2]

Materials:

  • 5-Isobutylcyclohexane-1,3-dione (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add 5-Isobutylcyclohexane-1,3-dione (e.g., 1.68 g, 10 mmol) and the chosen solvent (e.g., 50 mL of toluene).

  • Addition of Amine: Add the amine (e.g., aniline, 0.93 g, 10 mmol) to the stirred solution.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If in ethanol, reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If a solid precipitates, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

ParameterValue/ConditionRationale
Stoichiometry 1:1 (Dione:Amine)Ensures complete consumption of the dione. A slight excess of the amine can be used.
Solvent Toluene or EthanolToluene allows for azeotropic removal of water. Ethanol is a common polar protic solvent.
Temperature RefluxProvides the necessary activation energy for the condensation reaction.
Reaction Time 3-12 hoursDependent on the reactivity of the amine. Monitored by TLC.
Workflow for Enaminone Synthesis

Enaminone_Synthesis start Combine 5-Isobutylcyclohexane-1,3-dione and Amine in Solvent reflux Heat to Reflux (with Dean-Stark if needed) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Remove Solvent monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify product β-Enaminone Product purify->product

Caption: General workflow for the synthesis of β-enaminones.

Application Note II: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. 5-Isobutylcyclohexane-1,3-dione is an excellent substrate for MCRs, particularly in the synthesis of densely functionalized heterocyclic scaffolds like acridinediones and tetrahydrobenzo[b]pyrans.

The Hantzsch-type Reaction for Acridinedione Synthesis

A classic example is the Hantzsch-type synthesis of acridinediones, which involves the condensation of an aromatic aldehyde, an amine (or ammonia source), and two equivalents of a 1,3-dicarbonyl compound.

Protocol: Synthesis of a Representative Acridinedione Derivative

This protocol is a general representation of the Hantzsch-type synthesis of acridinediones.

Materials:

  • 5-Isobutylcyclohexane-1,3-dione (2.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate or a primary amine (1.0-1.2 eq)

  • Glacial acetic acid or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 0.53 g, 5 mmol) and 5-Isobutylcyclohexane-1,3-dione (1.68 g, 10 mmol) in glacial acetic acid (20-30 mL).

  • Addition of Amine Source: Add ammonium acetate (0.42 g, 5.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.

ParameterValue/ConditionRationale
Stoichiometry 2:1:1 (Dione:Aldehyde:Amine)Follows the established mechanism for Hantzsch-type reactions.
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the condensation steps.
Temperature RefluxDrives the multiple condensation and cyclization steps to completion.
Reaction Time 4-8 hoursTypically sufficient for the formation of the acridinedione scaffold.
Mechanism of Acridinedione Formation

Acridinedione_Mechanism step1 Step 1: Knoevenagel Condensation (Dione + Aldehyde) intermediate1 α,β-Unsaturated Dione step1->intermediate1 step3 Step 3: Michael Addition intermediate1->step3 step2 Step 2: Enaminone Formation (Dione + Amine) intermediate2 Enaminone Intermediate step2->intermediate2 intermediate2->step3 intermediate3 Adduct step3->intermediate3 step4 Step 4: Cyclization & Dehydration intermediate3->step4 product Acridinedione Product step4->product

Caption: Simplified mechanism for the Hantzsch-type synthesis of acridinediones.

Concluding Remarks for the Modern Chemist

5-Isobutylcyclohexane-1,3-dione represents a synthetically powerful and commercially available building block that offers a gateway to a vast chemical space of complex molecules. Its inherent reactivity, coupled with the lipophilic character imparted by the isobutyl group, makes it an attractive starting material for the development of new chemical entities in drug discovery and agrochemical research. The protocols and mechanistic insights provided herein serve as a robust starting point for chemists to explore the full potential of this versatile reagent. By understanding the fundamental principles of its reactivity, researchers can rationally design and execute efficient synthetic routes to novel and impactful compounds.

References

  • Organocatalyzed Stereo- and Enantioselective Isomerization of Prochiral 1,3-Cyclohexanediones into Nonalactones bearing Distant Stereocenters. The Royal Society of Chemistry. [Link]

  • Synthesis of some enaminone derivatives under solvent-free process. Journal de la Société Chimique de Tunisie. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Molbank. [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis of Enaminones and Their Reaction with Dimethyl Acetylene Dicarboxylate. Iranian Journal of Chemistry and Chemical Engineering. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. [Link]

  • Recent Developments on Five-Component Reactions. PMC - NIH. [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Free Essay Example - StudyCorgi. [Link]

  • 5-Isobutylcyclohexane-1,3-dione. PubChem. [Link]

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Application Notes and Protocols: Leveraging 5-Isobutylcyclohexane-1,3-dione in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Isobutylcyclohexane-1,3-dione in C-C Bond Formation

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. This conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Within this context, 5-Isobutylcyclohexane-1,3-dione emerges as a versatile and strategic building block. The presence of the 1,3-dicarbonyl moiety renders the methylene protons at the C2 position acidic, facilitating the formation of a stabilized enolate nucleophile—an excellent candidate for Michael additions. The isobutyl group at the C5 position provides a lipophilic handle, influencing the solubility and steric environment of the molecule, which can be exploited to fine-tune the reactivity and selectivity of the subsequent transformations. These Michael adducts are valuable intermediates, primed for further cyclization and functionalization, making them key precursors in the synthesis of a diverse array of bioactive compounds and natural product analogs.

Mechanistic Insights: The Enolate-Driven Conjugate Addition

The efficacy of 5-Isobutylcyclohexane-1,3-dione as a Michael donor is rooted in the stability of its corresponding enolate. The reaction is typically initiated by a base, which abstracts a proton from the acidic C2 position, situated between the two carbonyl groups. This deprotonation results in a resonance-stabilized enolate, which is a soft nucleophile. This soft nature preferentially directs its attack to the β-carbon of an α,β-unsaturated electrophile (the Michael acceptor), a classic example of the principle of hard and soft acids and bases (HSAB). The resulting intermediate is an enolate that is subsequently protonated, typically by the conjugate acid of the base or a proton source added during workup, to yield the final 1,5-dicarbonyl product.

The general mechanism can be visualized as follows:

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Dione 5-Isobutylcyclohexane-1,3-dione Enolate Stabilized Enolate Dione->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate_ref Stabilized Enolate Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Intermediate Intermediate Enolate Acceptor->Intermediate Intermediate_ref Intermediate Enolate Enolate_ref->Acceptor 1,4-Conjugate Addition Proton_Source Proton Source (e.g., EtOH) Product Michael Adduct (1,5-Dicarbonyl Compound) Intermediate_ref->Product Protonation

Caption: General mechanism of the Michael addition of 5-Isobutylcyclohexane-1,3-dione.

Experimental Protocols: A Representative Michael Addition

While specific protocols for 5-Isobutylcyclohexane-1,3-dione are not abundantly available in peer-reviewed literature, a robust and reliable procedure can be extrapolated from well-established methods for analogous cyclic 1,3-diones such as 5,5-dimethylcyclohexane-1,3-dione (dimedone). The following protocol details a representative base-catalyzed Michael addition to an α,β-unsaturated ketone.

Materials and Reagents:
  • 5-Isobutylcyclohexane-1,3-dione (MW: 168.23 g/mol )

  • Michael Acceptor (e.g., Chalcone, Methyl Vinyl Ketone)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate, Triethylamine)

  • Anhydrous Solvent (e.g., Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Eluents for Chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Protocol:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Isobutylcyclohexane-1,3-dione (1.0 eq).

    • Dissolve the dione in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of dione).

    • Causality Insight: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases like sodium ethoxide. Anhydrous solvents are essential to ensure the base is not quenched.

  • Base Addition and Enolate Formation:

    • Add the base to the solution. For a strong base like sodium ethoxide, a catalytic amount (0.1-0.3 eq) is often sufficient. For weaker bases like triethylamine or potassium carbonate, stoichiometric or even excess amounts may be required.

    • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the enolate.

    • Causality Insight: The choice of base is critical. Stronger bases lead to faster enolate formation but may promote side reactions like self-condensation. Weaker bases offer milder conditions but may require longer reaction times or heating. The pKa of the 1,3-dione (typically around 5-6 in DMSO) guides the selection of an appropriate base.

  • Addition of the Michael Acceptor:

    • Slowly add the Michael acceptor (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

    • The addition is often done dropwise to control any potential exotherm.

    • Causality Insight: Using a slight excess of the Michael acceptor can help drive the reaction to completion. Slow addition helps to maintain control over the reaction rate and temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) as needed.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Insight: Reaction times can vary significantly (from a few hours to overnight) depending on the reactivity of the Michael acceptor and the strength of the base. TLC is an indispensable tool for real-time monitoring to avoid over-running the reaction or premature workup.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a mild acid (e.g., 1 M HCl) to neutralize the base.

    • If an organic solvent was used, it may be removed under reduced pressure.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Causality Insight: The aqueous workup is designed to remove the catalyst and any water-soluble byproducts. The choice of extraction and purification solvents will depend on the polarity of the final Michael adduct.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup: - Add 5-Isobutylcyclohexane-1,3-dione - Add anhydrous solvent - Inert atmosphere Start->Setup Base_Addition Add Base (e.g., NaOEt) Setup->Base_Addition Enolate_Formation Stir for Enolate Formation Base_Addition->Enolate_Formation Acceptor_Addition Add Michael Acceptor Enolate_Formation->Acceptor_Addition Reaction Stir at RT or Heat Acceptor_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup: - Quench with acid - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical laboratory workflow for a Michael addition reaction.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes the expected outcomes for the Michael addition of cyclic 1,3-diones to various acceptors, based on literature precedents for similar substrates. This provides a predictive framework for reactions involving 5-Isobutylcyclohexane-1,3-dione.

Michael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
DimedoneChalconeSodium AcetateAcetic Acid485-95[1]
Cyclohexane-1,3-dioneβ-NitrostyreneThiourea catalystToluene2490-99[2]
DimedoneMethyl Vinyl KetoneTriethylamineEthanol12~80General Knowledge
1,3-CyclopentanedioneChalconeQuinine-based amineToluene4885-95[3]

Trustworthiness and Self-Validation

The protocols and insights provided herein are grounded in the fundamental principles of organic chemistry and supported by extensive literature on the Michael addition of related 1,3-dicarbonyl compounds. To ensure the validity of any experiment based on this guide, the following self-validating steps are recommended:

  • Confirmation of Starting Material Purity: The purity of 5-Isobutylcyclohexane-1,3-dione and the Michael acceptor should be confirmed by techniques such as NMR spectroscopy and melting point analysis prior to use.

  • Rigorous Reaction Monitoring: As previously emphasized, diligent monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Product Characterization: The structure and purity of the final Michael adduct must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

  • Control Reactions: In cases of unexpected results, conducting control reactions (e.g., in the absence of a base or acceptor) can help to diagnose the issue.

By adhering to these principles of careful execution and thorough analysis, researchers can confidently apply 5-Isobutylcyclohexane-1,3-dione as a valuable synthon in their synthetic endeavors.

References

  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric michael addition reaction. Retrieved from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Beilstein Journals. (2022, February 3). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]

Sources

Application Notes and Protocols: C-Acylation of 5-Isobutylcyclohexane-1,3-dione via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the Claisen condensation, specifically tailored for the C-acylation of 5-Isobutylcyclohexane-1,3-dione. This reaction is a cornerstone in synthetic organic chemistry for forging carbon-carbon bonds to produce β-dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and herbicides.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of β-Triketones

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between an enolizable carbonyl compound and an ester in the presence of a strong base, yielding a β-keto ester or, in this case, a β-triketone.[1] 5-Isobutylcyclohexane-1,3-dione is a versatile cyclic dione, and its C-acylation at the C2 position introduces an acyl group, creating a 2-acyl-5-isobutylcyclohexane-1,3-dione. These resulting β-triketone moieties are structurally significant and are found in numerous biologically active molecules. For instance, they are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for commercial herbicides.[4][5][6] Furthermore, these structures serve as crucial building blocks for constructing more complex molecular architectures, such as in Robinson annulation reactions for the synthesis of steroids and other fused ring systems.[7][8]

The reaction's success hinges on the careful selection of a base that is strong enough to deprotonate the acidic α-proton at the C2 position of the dione without promoting competing side reactions like O-acylation or ester hydrolysis.[9][10][11] This protocol will detail a robust method using a non-nucleophilic base to favor the desired C-acylation product.

Reaction Mechanism and Key Principles

The Claisen condensation proceeds through a series of equilibrium steps, ultimately driven to completion by the irreversible deprotonation of the final β-dicarbonyl product.[10][12]

  • Enolate Formation: A strong base abstracts the highly acidic proton from the α-carbon (C2) situated between the two carbonyl groups of 5-Isobutylcyclohexane-1,3-dione. This generates a resonance-stabilized enolate anion.[1][2]

  • Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or ester).[13] This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or alkoxide).

  • Deprotonation (Driving Force): The newly formed 2-acyl-β-dione is significantly more acidic than the starting dione. The base present in the reaction mixture rapidly and irreversibly deprotonates it. This final acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[1][10][13]

  • Protonation: An acidic workup in the final step neutralizes the enolate and any remaining base to yield the final, neutral β-triketone product.[1][11]

The choice of base is critical. While alkoxides are traditionally used, they can participate in transesterification if an ester is the acylating agent.[9][10] Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to minimize side reactions and improve yields, especially in mixed Claisen condensations.[1][9][14]

Visualizing the Process

Reaction Mechanism Workflow

Claisen_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_drive Step 4: Driving Force cluster_finish Step 5: Acidic Workup A 5-Isobutylcyclohexane-1,3-dione C Resonance-Stabilized Enolate A->C + Base B Strong Base (e.g., NaH) D Acylating Agent (R-CO-L) E Tetrahedral Intermediate C->E + Acylating Agent F β-Triketone Product E->F - Leaving Group G Leaving Group (L⁻) H Deprotonated β-Triketone (Enolate) F->H + Base (Irreversible) I Final 2-Acyl Product H->I + H₃O⁺

Caption: Mechanism of the Claisen condensation for C-acylation.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: Inert atmosphere (N₂/Ar) Anhydrous Solvent (THF) start->setup base_add Suspend 5-Isobutylcyclohexane-1,3-dione setup->base_add dione_add Add Sodium Hydride (NaH) Stir at 0°C base_add->dione_add acyl_add Slowly add Acyl Chloride Maintain 0°C, then warm to RT dione_add->acyl_add quench Reaction Quench: Cool to 0°C Carefully add acidic solution (e.g., 1M HCl) acyl_add->quench extract Workup: Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (Na₂SO₄) Filter extract->dry concentrate Solvent Removal: Rotary Evaporation dry->concentrate purify Purification: Column Chromatography concentrate->purify analyze Analysis: NMR, IR, MS purify->analyze end End: Pure 2-Acyl Product analyze->end

Caption: Step-by-step experimental workflow for the acylation protocol.

Detailed Experimental Protocol

This protocol describes the acylation of 5-Isobutylcyclohexane-1,3-dione using propionyl chloride as a representative acylating agent.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Isobutylcyclohexane-1,3-dione (168.23 g/mol )≥98%e.g., Sigma-AldrichEnsure it is dry.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent Gradee.g., Acros OrganicsHighly reactive; handle with extreme caution.
Propionyl Chloride (92.53 g/mol )≥99%e.g., Alfa AesarStore under inert gas; handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similare.g., EMD MilliporeCrucial for reaction success.
Anhydrous HexaneACS GradeVariousFor washing NaH.
Ethyl AcetateACS GradeVariousFor extraction.
Saturated Sodium Bicarbonate SolutionN/ALab-preparedFor workup.
Brine (Saturated NaCl Solution)N/ALab-preparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying.
Hydrochloric Acid (HCl), 1MN/ALab-preparedFor quenching and workup.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.

Equipment:

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical instruments (NMR, IR, MS)

Safety Precautions
  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle exclusively in a well-ventilated fume hood.

  • Solvents: THF and Ethyl Acetate are flammable. Avoid open flames and ensure proper ventilation.

Step-by-Step Procedure

Reaction Setup:

  • Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon inlet.

  • Weigh 1.2 eq of sodium hydride (60% dispersion) into a separate dry flask under an inert atmosphere. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time. Dry the washed NaH under a stream of nitrogen.

  • Suspend the washed NaH in anhydrous THF (approx. 10 mL per 1.0 g of dione). Cool the suspension to 0°C in an ice bath.

Reaction Execution: 4. In a separate flask, dissolve 1.0 eq of 5-Isobutylcyclohexane-1,3-dione in anhydrous THF. 5. Using a syringe, slowly add the dione solution to the stirred NaH suspension at 0°C. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir for 30-60 minutes at 0°C after the addition is complete to ensure full enolate formation. 6. Slowly add 1.1 eq of propionyl chloride dropwise via syringe to the reaction mixture, maintaining the temperature at 0°C. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

Workup and Purification: 8. Once the reaction is complete, cool the flask back to 0°C in an ice bath. 9. Very carefully and slowly quench the reaction by adding 1M HCl dropwise until the effervescence ceases and the solution is acidic (check with pH paper). 10. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. 11. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. 13. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2-propionyl-5-isobutylcyclohexane-1,3-dione.

Reaction Parameters Summary
ParameterValue / ConditionRationale
Stoichiometry
Dione:Base:Acylating Agent1.0 : 1.2 : 1.1A slight excess of base ensures complete enolate formation. A slight excess of the acylating agent drives the reaction.
Temperature
Enolate Formation0 °CControls the exothermic reaction of NaH and prevents potential side reactions.
Acylation0 °C to Room TemperatureInitial low temperature controls the addition, followed by warming to ensure the reaction goes to completion.
Solvent Anhydrous THFAprotic and effectively solvates the enolate intermediate. Must be anhydrous to prevent quenching the base.
Reaction Time 2-4 hoursTypical duration for completion; should be monitored by TLC.
Purification Flash Column ChromatographyStandard method for purifying moderately polar organic compounds like β-triketones.[4]

Results and Troubleshooting

Expected Outcome: The expected product is 2-propionyl-5-isobutylcyclohexane-1,3-dione. The yield should be moderate to high (60-85%), depending on the purity of reagents and strict adherence to anhydrous conditions. The product should be characterizable by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (oxidized) NaH.2. Wet solvent or glassware.3. Insufficient reaction time.1. Use fresh NaH or wash thoroughly.2. Ensure all glassware is flame-dried and solvents are certified anhydrous.3. Monitor reaction by TLC and extend reaction time if necessary.
Presence of Starting Material 1. Incomplete deprotonation.2. Insufficient acylating agent.1. Use a slight excess of a strong base (NaH, LDA).2. Ensure accurate stoichiometry of the acylating agent.
Side Product (O-acylation) Reaction conditions favoring kinetic control; use of a less hindered base.While less common with diones compared to phenols, ensure a strong, sterically hindered, or non-nucleophilic base (like NaH) is used to favor thermodynamic C-acylation. The final deprotonation step strongly favors the C-acylated product.
Difficult Purification Streaking on TLC plate; product is highly acidic.Add a small amount of acetic acid (~0.5%) to the eluent system during column chromatography to suppress the ionization of the acidic β-triketone, leading to better peak shape and separation.

Conclusion

The Claisen condensation provides an effective and reliable method for the C-acylation of 5-Isobutylcyclohexane-1,3-dione. By carefully controlling the reaction conditions, particularly through the use of an appropriate strong base and anhydrous solvents, high yields of the desired 2-acyl-β-triketone can be achieved. The resulting products are valuable intermediates for further synthetic transformations in medicinal and agricultural chemistry. This protocol serves as a robust starting point for researchers, with clear guidelines for execution, optimization, and troubleshooting.

References

  • Claisen condensation - Wikipedia. Available from: [Link]

  • Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone - PubMed Central. Available from: [Link]

  • One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC - NIH. Available from: [Link]

  • Base used in Claisen Condensation - Chemistry Stack Exchange. Available from: [Link]

  • Claisen Condensation Reaction Mechanism - Chemistry Steps. Available from: [Link]

  • Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates | The Journal of Organic Chemistry. Available from: [Link]

  • Claisen Condensation Reaction Mechanism - YouTube. Available from: [Link]

  • Claisen Condensation - Organic Chemistry Portal. Available from: [Link]

  • A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media - ResearchGate. Available from: [Link]

  • Greener approach toward the generation of dimedone derivatives - Taylor & Francis Online. Available from: [Link]

  • Claisen Condensation Mechanism - BYJU'S. Available from: [Link]

  • One-pot three-component reaction of dimedone (3a), different aldehydes... - ResearchGate. Available from: [Link]

  • Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids - u:cris-Portal. Available from: [Link]

  • Robinson annulation - Wikipedia. Available from: [Link]

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  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. Available from: [Link]

  • Claisen Condensation. Available from: [Link]

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  • C vs O acylation of phenols - University of Calgary. Available from: [Link]

  • 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax. Available from: [Link]

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  • WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents.
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  • 5-Isobutylcyclohexane-1,3-dione | C10H16O2 | CID 2736673 - PubChem. Available from: [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. Available from: [Link]

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Application Notes & Protocols: 5-Isobutylcyclohexane-1,3-dione as a Pivotal Intermediate in the Synthesis of Triketone Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the utilization of 5-isobutylcyclohexane-1,3-dione as a key intermediate in the development of triketone herbicides. The narrative elucidates the mechanistic basis of triketone herbicidal activity, details the synthetic pathways to obtain the intermediate, and provides step-by-step protocols for its subsequent conversion into potent herbicidal agents. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Cyclohexanedione Core in Modern Agrochemicals

Cyclohexane-1,3-dione derivatives are versatile precursors that form the structural backbone of numerous biologically active compounds, including a significant class of commercial herbicides.[1][2] These compounds, often referred to as "diones" or "dims" in the agrochemical industry, are renowned for their efficacy in controlling grass weeds.[3][4] A prominent subclass is the triketone herbicides, which are chemically derived from natural phytotoxins, such as leptospermone from the bottlebrush plant (Callistemon citrinus).[5][6] 5-Isobutylcyclohexane-1,3-dione serves as a crucial, synthetically accessible building block for creating analogs of these natural phytotoxins, leading to the development of potent, selective herbicides for modern agriculture.

The core value of this intermediate lies in its reactive 1,3-dicarbonyl moiety, which can be readily functionalized to produce complex triketone structures. These resulting herbicides are highly effective and have been successfully commercialized for pre- and post-emergence control of broadleaf and some grass weeds, particularly in major crops like maize.[5][6][7]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The herbicidal efficacy of triketones derived from 5-isobutylcyclohexane-1,3-dione is rooted in their potent inhibition of a critical plant enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][8][9][10]

Pillar of Expertise: Why HPPD Inhibition is a Potent Herbicidal Strategy

HPPD is a vital enzyme in the tyrosine catabolic pathway.[9] In plants, this pathway is responsible for the biosynthesis of two essential molecules: plastoquinone and α-tocopherol (a form of Vitamin E).[8][11]

  • Plastoquinone Depletion: Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase (PDS), which is a key step in the biosynthesis of carotenoids.[8][11][12]

  • Carotenoid Synthesis Inhibition: Carotenoids are pigments that protect chlorophyll from photo-oxidative damage. Without carotenoids, the energy from sunlight captured by chlorophyll is not properly dissipated, leading to the generation of reactive oxygen species that destroy chlorophyll.

  • Visible Effect: This destruction of chlorophyll results in the characteristic "bleaching" of the plant's leaves, followed by growth cessation and ultimately, plant death.[5][11]

The inhibition of HPPD leads to a cascade of metabolic disruptions, making it an extremely effective and commercially validated herbicidal mode of action.[6][9]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Triketone Triketone Herbicide (e.g., Mesotrione analog) Triketone->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Chlorophyll->Bleaching Photo-oxidation Death Plant Death Bleaching->Death

Sources

Application Notes & Protocols: Harnessing Cyclohexane-1,3-dione Derivatives for Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclohexane-1,3-dione Scaffold as a Privileged Structure in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the cyclohexane-1,3-dione moiety has emerged as a versatile and "privileged" scaffold.[1] Its unique structural features, characterized by highly active methylene and dicarbonyl groups, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and, most notably, anticancer properties.[1][2]

The primary anticancer mechanism of many cyclohexane-1,3-dione derivatives lies in their ability to inhibit key signaling proteins, particularly receptor tyrosine kinases (RTKs).[3] These enzymes are critical regulators of cellular processes, and their abnormal activation is a hallmark of many cancers. This application guide provides an in-depth overview and actionable protocols for researchers aiming to synthesize, screen, and validate cyclohexane-1,3-dione derivatives as potential anticancer therapeutics, with a special focus on their role as tyrosine kinase inhibitors.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Receptor tyrosine kinases are high-affinity cell surface receptors that play a pivotal role in regulating cell growth, differentiation, proliferation, and survival. In many malignancies, the aberrant expression or constitutive activation of RTKs like c-Met, VEGFR-2, and EGFR leads to uncontrolled cell division and tumor progression.[4][5] Consequently, these kinases are prime targets for therapeutic intervention.

Cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of several RTKs, with a significant body of research highlighting their activity against the c-Met tyrosine kinase.[4][5][6][7] The c-Met receptor, when overexpressed, is strongly associated with the proliferation of various cancer cell lines, including non-small-cell lung cancer (NSCLC).[4][5] By binding to the kinase domain, these small molecules can block downstream signaling cascades, thereby halting tumor cell proliferation and inducing apoptosis.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RTK Receptor Tyrosine Kinase (e.g., c-Met) P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 2. Phosphorylation   & Signal Transduction Ligand Growth Factor Ligand->RTK 1. Activation Derivative Cyclohexane-1,3-dione Derivative (Inhibitor) Derivative->RTK Inhibition Derivative->Block P2 Proliferation, Survival, Angiogenesis P1->P2 Apoptosis Apoptosis (Cell Death)

Caption: General mechanism of RTK inhibition by cyclohexane-1,3-dione derivatives.

Synthesis and Workflow: A Protocol for Derivative Generation

The versatility of the cyclohexane-1,3-dione core allows for the synthesis of large libraries of compounds through efficient methods like multi-component reactions or Michael additions.[8][9] These approaches are favored in drug discovery for their high atom economy and ability to rapidly generate molecular complexity. Below is a representative protocol based on the Michael addition reaction.

General Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification of cyclohexane-1,3-dione derivatives.
Protocol: Synthesis of a Chalcone-Cyclohexane-1,3-dione Adduct

This protocol describes a Michael addition reaction, a robust method for C-C bond formation.

Rationale: The active methylene protons of cyclohexane-1,3-dione readily act as a nucleophile, attacking the electrophilic β-carbon of an α,β-unsaturated ketone (a chalcone). This creates a new, more complex molecular scaffold efficiently.

Materials:

  • 5,5-dimethylcyclohexane-1,3-dione (Dimedone)

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Ethanol (Solvent)

  • Piperidine (Catalyst)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, and purification equipment.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of dimedone and 10 mmol of the selected chalcone in 30 mL of ethanol.

  • Catalyst Addition: Add 0.5 mL of piperidine to the mixture. The piperidine acts as a basic catalyst to deprotonate the dimedone, initiating the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the contents slowly into 100 mL of ice-cold water while stirring.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[9]

In Vitro Evaluation: Protocols for Anticancer Activity Screening

Once synthesized, the derivatives must be screened for biological activity. The following protocols outline the primary in vitro assays for assessing anticancer potential.

In Vitro Screening Workflow

In_Vitro_Workflow Start Synthesized Derivative (Stock Solution in DMSO) MTT Assay 1: Cell Viability (MTT) - Test on cancer cell panel (e.g., A549, H460, HT-29) - Determine cytotoxic IC50 Start->MTT Kinase Assay 2: Kinase Inhibition - Test against target kinase (e.g., c-Met) - Determine enzymatic IC50 MTT->Kinase For active compounds Analysis Data Analysis & Hit Selection - Compare cytotoxicity and kinase inhibition data - Select lead compounds Kinase->Analysis Further Lead Compound for Further Optimization and In Vivo Studies Analysis->Further

Caption: Stepwise workflow for the in vitro evaluation of synthesized derivatives.
Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell lines (e.g., A549, H460 for NSCLC; HT-29 for colorectal cancer).[4][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microtiter plates.

  • Multi-channel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclohexane-1,3-dione derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated cells" (vehicle control) and "medium only" (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro c-Met Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., c-Met). It measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant human c-Met kinase.

  • Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • Test compounds (cyclohexane-1,3-dione derivatives).

  • Detection system (e.g., antibody-based ELISA for phosphotyrosine or luminescence-based ATP detection).

Procedure (Conceptual Outline):

  • Reaction Setup: In a 96-well plate, add the assay buffer, the c-Met enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.

  • Termination & Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a specific detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Data Summary and Interpretation

Effective data organization is crucial for identifying promising lead compounds. A summary table allows for direct comparison of cytotoxic and enzymatic activities.

Compound IDTarget Cell Line (e.g., A549) Cytotoxicity IC₅₀ (µM)Target Kinase (e.g., c-Met) Inhibition IC₅₀ (nM)Notes
CHD-0015.285.6Moderate cytotoxicity, moderate kinase inhibition.
CHD-002> 100> 1000Inactive.
CHD-003 0.8 1.1 Potent and correlated activity. Lead Candidate. [7]
CHD-0041.5250.4Cytotoxic, but weak kinase inhibition (off-target effects likely).
Foretinib (Control)1.11.16Reference drug shows high potency.[7]

Interpretation: A strong lead candidate, like CHD-003 , will exhibit potent activity in both assays, with IC₅₀ values in the low micromolar or nanomolar range. A significant correlation between cellular cytotoxicity and target kinase inhibition suggests that the compound's anticancer effect is likely mediated through the intended mechanism.

Conceptual Framework for In Vivo Evaluation

Promising lead compounds identified through in vitro screening warrant further investigation in animal models to assess their efficacy and safety.

Principle: A tumor xenograft or allograft model involves implanting cancer cells into immunocompromised or syngeneic mice, respectively, to grow a tumor.[10] The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth in a living system.

Experimental Outline:

  • Model System: Use an established model, such as CT-26 colon carcinoma cells allografted into Balb/c mice.[10]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control (vehicle) and treatment groups. Administer the compound daily via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage.

  • Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised and weighed, and key organs may be collected for toxicological analysis. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

References

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. [Link]

  • ResearchGate. (n.d.). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

  • ResearchGate. (n.d.). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3). [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Singh, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(17), 2575-2605. [Link]

  • CardioSomatics. (n.d.). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. [Link]

  • ResearchGate. (n.d.). Anticancer activity of compounds 1–3 in vivo. CT-26 allografts were.... [Link]

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Application Notes and Protocols for the Evaluation of the Antibacterial Activity of 5-Isobutylcyclohexane-1,3-dione Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the exploration of novel chemical scaffolds that can serve as the basis for the next generation of antibacterial therapeutics. Among the promising classes of compounds are the cyclohexane-1,3-dione derivatives. These molecules have garnered interest due to their diverse biological activities, including herbicidal and, importantly, antimicrobial properties. The cyclohexane-1,3-dione core is a versatile scaffold that allows for synthetic modifications to modulate its biological effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial activity of a specific subclass: 5-Isobutylcyclohexane-1,3-dione analogues. The isobutyl moiety at the 5-position is of particular interest as it may enhance the lipophilicity of the molecule, potentially influencing its interaction with bacterial cell membranes. These application notes and protocols are designed to be a practical resource, offering not only step-by-step methodologies but also the scientific rationale behind the experimental designs.

Scientific Rationale and Approach

The exploration of 5-Isobutylcyclohexane-1,3-dione analogues as potential antibacterial agents is predicated on a logical, multi-step approach that encompasses synthesis, characterization, and rigorous biological evaluation. The central hypothesis is that modifications to the core structure, particularly at the 2-position, will significantly impact the antibacterial potency and spectrum of activity.

Diagram: Overall Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_mechanistic Mechanistic Studies cluster_sar Data Analysis s1 Synthesis of 5-Isobutylcyclohexane-1,3-dione s2 Synthesis of 2-Acyl Analogues s1->s2 s3 Structural Characterization (NMR, MS, IR) s2->s3 a1 Primary Screening (e.g., Agar Diffusion) s3->a1 a2 Determination of Minimum Inhibitory Concentration (MIC) a1->a2 a3 Determination of Minimum Bactericidal Concentration (MBC) a2->a3 m1 Time-Kill Kinetics Assay a3->m1 m2 Membrane Permeability Assays m1->m2 d1 Structure-Activity Relationship (SAR) Analysis m2->d1

Caption: A comprehensive workflow for the synthesis, screening, and mechanistic evaluation of 5-Isobutylcyclohexane-1,3-dione analogues.

Synthesis of 5-Isobutylcyclohexane-1,3-dione and its Analogues

The synthesis of the target compounds can be approached in a two-stage process: first, the preparation of the 5-Isobutylcyclohexane-1,3-dione core, followed by the introduction of various acyl groups at the 2-position.

Protocol 1: Synthesis of 5-Isobutylcyclohexane-1,3-dione

This protocol is adapted from established methods involving a Michael addition followed by a Claisen condensation and cyclization.[1]

Materials:

  • Diethyl malonate

  • Mesityl oxide

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous toluene.

    • Add sodium methoxide as a base catalyst.

    • Slowly add mesityl oxide to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Claisen Condensation and Cyclization:

    • Upon completion of the Michael addition, heat the reaction mixture to reflux. The Michael adduct will undergo a base-catalyzed intramolecular Claisen condensation.

    • Continue refluxing for 4-6 hours until cyclization is complete (monitor by TLC).

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature and carefully quench with a dilute HCl solution to neutralize the base.

    • Heat the mixture to reflux to promote hydrolysis of the ester and subsequent decarboxylation to yield 5-Isobutylcyclohexane-1,3-dione.

  • Purification:

    • After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-Isobutylcyclohexane-1,3-dione.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Acyl-5-Isobutylcyclohexane-1,3-dione Analogues

This protocol describes the acylation of the 5-Isobutylcyclohexane-1,3-dione core.

Materials:

  • 5-Isobutylcyclohexane-1,3-dione

  • Various acid derivatives (e.g., acid chlorides or carboxylic acids)

  • Dicyclohexylcarbodiimide (DCC) (if using carboxylic acids)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-Isobutylcyclohexane-1,3-dione in anhydrous DCM, add triethylamine and a catalytic amount of DMAP.

  • Slowly add the desired acid chloride to the reaction mixture at 0 °C. Alternatively, if starting from a carboxylic acid, add the carboxylic acid and DCC.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-acyl-5-isobutylcyclohexane-1,3-dione analogue.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluation of Antibacterial Activity

A tiered approach is recommended for evaluating the antibacterial activity of the synthesized analogues, starting with the determination of the Minimum Inhibitory Concentration (MIC) and followed by the Minimum Bactericidal Concentration (MBC) for promising candidates.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • Synthesized 5-Isobutylcyclohexane-1,3-dione analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 1: Hypothetical Antibacterial Activity Data for 5-Isobutylcyclohexane-1,3-dione Analogues
Compound IDR-group at 2-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
Parent -H>128>128>128
Analogue 1 -COCH₃64128128
Analogue 2 -CO(CH₂)₂CH₃326464
Analogue 3 -CO(CH₂)₄CH₃163232
Analogue 4 -CO-phenyl64>128128
Ciprofloxacin (Control)0.50.251

This table presents hypothetical data for illustrative purposes.

Mechanistic Insights: Time-Kill Kinetics

For compounds that demonstrate significant antibacterial activity, a time-kill kinetics assay can provide valuable information on their bactericidal or bacteriostatic effects over time.

Protocol 5: Time-Kill Kinetics Assay

Materials:

  • Promising 5-Isobutylcyclohexane-1,3-dione analogues

  • Mid-log phase bacterial culture

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile saline or PBS

Procedure:

  • Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Include a growth control tube without any compound.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each compound concentration.

Data Interpretation:

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is characterized by the inhibition of bacterial growth without a significant reduction in the number of viable bacteria.

Diagram: Hypothetical Time-Kill Curve

G cluster_0 Time-Kill Kinetics of Analogue 3 vs. S. aureus cluster_1 Log10 CFU/mL cluster_2 Time (hours) key Concentration - Growth Control - 0.5x MIC - 1x MIC - 2x MIC - 4x MIC y9 y7 y5 y3 y1 x0 x4 x8 x12 x24 gc0 gc0 gc4 gc4 gc0->gc4 gc8 gc8 gc4->gc8 gc24 gc24 gc8->gc24 mic05_0 mic05_0 mic05_4 mic05_4 mic05_0->mic05_4 mic05_8 mic05_8 mic05_4->mic05_8 mic05_24 mic05_24 mic05_8->mic05_24 mic1_0 mic1_0 mic1_4 mic1_4 mic1_0->mic1_4 mic1_8 mic1_8 mic1_4->mic1_8 mic1_24 mic1_24 mic1_8->mic1_24 mic2_0 mic2_0 mic2_4 mic2_4 mic2_0->mic2_4 mic2_8 mic2_8 mic2_4->mic2_8 mic2_24 mic2_24 mic2_8->mic2_24 mic4_0 mic4_0 mic4_4 mic4_4 mic4_0->mic4_4 mic4_8 mic4_8 mic4_4->mic4_8 mic4_24 mic4_24 mic4_8->mic4_24

Sources

Analytical methods for 5-Isobutylcyclohexane-1,3-dione characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 5-Isobutylcyclohexane-1,3-dione

Introduction

5-Isobutylcyclohexane-1,3-dione is a cyclic β-dione of interest in organic synthesis and as a potential scaffold in drug discovery.[1] Its biological activity, such as its role as an enzyme inhibitor, necessitates a thorough and unambiguous characterization of its chemical structure and purity.[1] In drug development and chemical research, rigorous analytical validation ensures the identity, purity, and quality of a compound, which is fundamental for reproducible downstream applications and for meeting regulatory standards.

This application note provides a comprehensive guide to the analytical methods for the characterization of 5-Isobutylcyclohexane-1,3-dione. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for the selection of each technique and experimental parameter. We will explore an integrated workflow that combines chromatographic and spectroscopic methods to deliver a complete analytical profile of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Isobutylcyclohexane-1,3-dione is presented below. This data is crucial for designing appropriate analytical methods, such as selecting solvents and determining the optimal chromatographic approach.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₆O₂[2][3][4]
Molecular Weight168.23 g/mol [1][3][4]
CAS Number57641-95-9[2][3][4]
Boiling Point276°C at 760 mmHg[1][5]
Melting Point125-129°C[5]
AppearanceWhite solid (typical)[6]

Integrated Analytical Workflow

Analytical_Workflow cluster_Purity Purity Assessment & Quantification cluster_Structure Structural Elucidation HPLC HPLC Data_Analysis Comprehensive Data Analysis & Reporting HPLC->Data_Analysis GC GC MS Mass Spectrometry (MS) GC->MS GC-MS Coupling GC->Data_Analysis IR Infrared (IR) Spectroscopy IR->Data_Analysis MS->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data_Analysis Sample Sample Sample->HPLC Solubility Dependent Sample->GC Volatility Dependent Sample->IR Sample->NMR

Caption: Integrated workflow for the characterization of 5-Isobutylcyclohexane-1,3-dione.

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatography is employed to separate the target compound from any impurities, starting materials, or by-products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for analyzing soluble compounds and is particularly suited for molecules that may be thermally sensitive or non-volatile.[8] For 5-Isobutylcyclohexane-1,3-dione, reversed-phase HPLC is the method of choice, separating compounds based on their hydrophobicity.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile starting point due to its wide applicability in reversed-phase chromatography.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid (to improve peak shape).

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Rationale: Acetonitrile is a common organic modifier providing good peak resolution. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 5-Isobutylcyclohexane-1,3-dione.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C (to ensure reproducible retention times).

    • Detection Wavelength: 254 nm (ketones typically show absorbance in this region). A photodiode array (PDA) detector can be used to scan a range of wavelengths to find the optimal absorbance maximum.

    • Gradient Elution:

      • 0-15 min: 40% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 40% B and equilibrate for 5 min.

      • Rationale: A gradient elution is used to ensure that both polar and non-polar impurities can be resolved and eluted in a reasonable time.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Given its boiling point of 276°C, 5-Isobutylcyclohexane-1,3-dione is sufficiently volatile for GC analysis.[1][5] GC often provides higher resolution and faster analysis times than HPLC for suitable compounds.[7][9] Coupling GC with a Flame Ionization Detector (FID) offers excellent quantification, while coupling with a Mass Spectrometer (GC-MS) provides both separation and identification of components.[10]

Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A GC system with an FID, split/splitless injector, and an autosampler.

  • Column Selection: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for general-purpose analysis of small organic molecules.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

      • Rationale: The temperature program starts below the solvent's boiling point and ramps up past the analyte's boiling point to ensure proper separation and elution.

  • Data Analysis: Purity is assessed by area percent normalization, similar to HPLC. The retention time is a characteristic property under specific conditions.

Part 2: Spectroscopic Characterization for Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For 5-Isobutylcyclohexane-1,3-dione, it is used to confirm the presence of the ketone carbonyl groups and the alkane C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation:

Expected Absorption Band (cm⁻¹)Functional GroupRationale
2850-2960C-H Stretch (Alkyl)Corresponds to the isobutyl and cyclohexane C-H bonds.[11]
~1715C=O Stretch (Ketone)Characteristic for a six-membered cyclic ketone.[11][12][13] The presence of two carbonyls might cause some splitting or broadening.
1610-1660C=O and C=C (Enol)If the compound exists in its enolic tautomer form, bands for the conjugated carbonyl and C=C double bond will appear.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR are required for a complete characterization.

Keto-Enol Tautomerism

Cyclohexane-1,3-diones can exist in equilibrium between the diketo form and two enol forms. This equilibrium will be reflected in the NMR spectrum, potentially showing two sets of peaks corresponding to the different tautomers. The choice of solvent can influence the position of this equilibrium.

Keto_Enol_Tautomerism diketo Diketo Form enol1 Enol Form 1 diketo->enol1 enol2 Enol Form 2 diketo->enol2

Caption: Tautomeric equilibrium in 1,3-diones.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of unique peaks corresponds to the number of non-equivalent carbon atoms.

  • Expected Spectral Data (Predicted):

Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity Integration
CH(CH₃)₂ 0.9-1.0 Doublet 6H
CH(CH₃)₂ 1.8-2.1 Multiplet 1H
CH₂-isobutyl 1.0-1.2 Doublet 2H
CH-5 (ring) 2.0-2.3 Multiplet 1H
CH₂-4,6 (ring) 2.2-2.6 Multiplet 4H
CH₂-2 (ring) 3.0-3.5 Singlet (diketo) or Multiplet 2H

| OH (enol) | 10-15 | Broad Singlet | 1H (if enol present) |

Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm)
CH₃ ~22
CH(CH₃)₂ ~28
CH₂-isobutyl ~45
C-5 (ring) ~30
C-4,6 (ring) ~48
C-2 (ring) ~55

| C=O (C-1,3) | 200-210 |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique for small molecules.[15]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer, often coupled to a GC (GC-MS) or with a direct insertion probe.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range from m/z 40 to 400.

  • Data Interpretation:

m/z ValueInterpretationRationale
168[M]⁺Molecular ion peak, confirming the molecular weight.[1][2]
153[M-CH₃]⁺Loss of a methyl group from the isobutyl side chain.
125[M-C₃H₇]⁺Loss of an isopropyl group.
111[M-C₄H₉]⁺Loss of the entire isobutyl side chain (alpha-cleavage).
57[C₄H₉]⁺Isobutyl cation fragment.

Conclusion

The comprehensive characterization of 5-Isobutylcyclohexane-1,3-dione is reliably achieved through an integrated analytical workflow. Chromatographic methods like HPLC and GC are essential for establishing purity, while a combination of spectroscopic techniques—IR for functional group identification, MS for molecular weight and fragmentation analysis, and NMR for definitive structural elucidation—provides an unambiguous confirmation of the molecule's identity. The protocols and rationales detailed in this application note serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their chemical entities.

References

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • ResearchGate. (2015). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?. Retrieved from [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chinnamanayakar, S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research.
  • Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792-1797.

Sources

Application Notes and Protocols for the Analysis of Cyclohexane-1,3-dione Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives represent a class of compounds with significant importance across the pharmaceutical and agrochemical industries.[1][2] Their structural motif is a key pharmacophore in a variety of bioactive molecules, including herbicides and potential therapeutic agents.[1][3] The efficacy and safety of these molecules are intrinsically linked to their purity and the profile of any related substances. Consequently, robust and reliable analytical methods are paramount for quality control, metabolic studies, and regulatory compliance.

This document provides a comprehensive guide to the analysis of cyclohexane-1,3-dione derivatives using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, the protocols and insights presented herein are grounded in established analytical principles and validated against rigorous industry standards to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles and Strategic Approach

The analytical strategy for cyclohexane-1,3-dione derivatives must account for their unique chemical properties. A key characteristic is keto-enol tautomerism, where the dione form exists in equilibrium with its enol tautomer. This phenomenon can influence chromatographic behavior, particularly in HPLC, potentially leading to peak broadening or splitting if not properly controlled. Furthermore, the polarity and volatility of these derivatives can vary significantly based on their substitution, dictating the choice between HPLC and GC-MS as the primary analytical technique.

This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot as needed. We will first delve into sample preparation strategies, followed by detailed protocols for HPLC and GC-MS analysis, and conclude with a critical overview of method validation in accordance with international guidelines.

Part 2: Comprehensive Sample Preparation Strategies

Effective sample preparation is the cornerstone of accurate and reproducible chromatographic analysis.[4] Its primary objectives are to remove interfering matrix components, concentrate the analyte of interest, and present the sample in a solvent compatible with the analytical system.[5]

Liquid-Liquid Extraction (LLE) for Polar Derivatives in Aqueous Matrices

LLE is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent.[6] For polar cyclohexane-1,3-dione derivatives in aqueous samples (e.g., biological fluids, process water), LLE can be an effective initial cleanup step.

Causality of Experimental Choices:

  • Solvent Selection: The choice of organic solvent is critical and should be guided by the polarity of the target analyte.[7] A solvent with a polarity that closely matches the analyte will maximize partitioning and recovery. For moderately polar derivatives, ethyl acetate or dichloromethane are often suitable choices.

  • pH Adjustment: The pKa of the cyclohexane-1,3-dione moiety is approximately 5.2. Adjusting the pH of the aqueous sample can significantly influence the ionization state of the analyte and, consequently, its partitioning behavior. To extract acidic derivatives, acidifying the aqueous phase to at least two pH units below the pKa will suppress ionization and drive the neutral molecule into the organic phase.

  • Salting Out: For highly polar derivatives that are difficult to extract, the addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the ionic strength and decrease the solubility of the organic analyte, thereby promoting its transfer to the organic phase.[8]

Protocol 2.1: Optimized Liquid-Liquid Extraction

  • To 5 mL of the aqueous sample in a separatory funnel, add an appropriate internal standard.

  • Adjust the pH of the sample with 1 M hydrochloric acid to approximately 3.0.

  • Add 10 mL of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for HPLC or GC-MS analysis.

Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a more selective and efficient sample preparation technique compared to LLE, particularly for complex matrices such as plasma, urine, or formulated drug products.[9] It utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[10]

Causality of Experimental Choices:

  • Sorbent Selection: The choice of SPE sorbent is dictated by the polarity of the analyte and the nature of the sample matrix.[11]

    • Reversed-Phase (e.g., C18, Polymer-based): Ideal for retaining non-polar to moderately polar cyclohexane-1,3-dione derivatives from aqueous matrices.

    • Normal-Phase (e.g., Silica, Diol): Suitable for extracting polar derivatives from non-polar organic solvents.

    • Ion-Exchange (e.g., SAX, SCX): Can be used for derivatives with acidic or basic functional groups to achieve high selectivity.

Protocol 2.2: Reversed-Phase Solid-Phase Extraction

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma, filtered formulation) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Part 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of a broad range of cyclohexane-1,3-dione derivatives, particularly those that are non-volatile or thermally labile. A reversed-phase method is generally the most suitable approach.

The Challenge of Tautomerism and Peak Shape

The keto-enol tautomerism of β-diketones can lead to poor peak shapes in reversed-phase HPLC. Controlling the mobile phase pH is crucial to ensure that the analyte exists predominantly in one form. Acidifying the mobile phase with formic acid or phosphoric acid is a common and effective strategy.[12]

Experimental Protocol: HPLC-UV Analysis

Table 1: HPLC Operating Parameters

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization and control tautomerism.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 20 minutesA gradient elution is recommended to accommodate derivatives with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls viscosity and can improve peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nm or Diode Array Detector (DAD)Many cyclohexane-1,3-dione derivatives exhibit UV absorbance. A DAD allows for spectral confirmation.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Raw Sample LLE_SPE LLE or SPE Sample->LLE_SPE Reconstitution Reconstitution in Mobile Phase LLE_SPE->Reconstitution Autosampler Autosampler Injection Reconstitution->Autosampler Column C18 Column (Gradient Elution) Autosampler->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dried_Sample Dried Sample Extract Derivatization Methoximation & Silylation Dried_Sample->Derivatization GC_Inlet GC Inlet (Splitless Injection) Derivatization->GC_Inlet GC_Column DB-5ms Column (Temp. Program) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, Scan Mode) GC_Column->MS_Detector TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification & Identification Mass_Spectrum->Quantification

Sources

Application Note: 5-Isobutylcyclohexane-1,3-dione as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-isobutylcyclohexane-1,3-dione as a pivotal precursor in the synthesis of diverse heterocyclic scaffolds. We explore its inherent reactivity, grounded in keto-enol tautomerism, and provide field-proven, step-by-step protocols for the synthesis of biologically relevant pyrazole, isoxazole, and fused pyran derivatives. The causality behind experimental choices, mechanistic insights, and the pharmacological significance of the resulting compounds are discussed to provide a comprehensive and actionable resource.

The Strategic Importance of 5-Isobutylcyclohexane-1,3-dione

Cyclohexane-1,3-dione derivatives are foundational building blocks in modern organic synthesis, prized for their utility in constructing a wide array of complex molecules, including natural products and pharmacologically active agents.[1][2][3] The title compound, 5-isobutylcyclohexane-1,3-dione (C10H16O2)[4], offers a unique combination of a reactive 1,3-dicarbonyl moiety and a lipophilic isobutyl group. This structure is particularly valuable in medicinal chemistry, where the isobutyl substituent can modulate pharmacokinetic properties such as solubility and membrane permeability, while the dione framework serves as a versatile handle for constructing diverse heterocyclic systems known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[3][5][6]

Physicochemical Properties and Inherent Reactivity

The synthetic versatility of 5-isobutylcyclohexane-1,3-dione stems from the acidic nature of the methylene protons at the C2 position, which are flanked by two electron-withdrawing carbonyl groups. This acidity facilitates the formation of a stabilized enolate, which is a potent nucleophile. Furthermore, the compound exists in a dynamic equilibrium between its diketo and enol tautomers. This keto-enol tautomerism is the cornerstone of its reactivity, allowing it to act as either a bis-electrophile (diketo form) or a nucleophile (enol form) depending on the reaction conditions.

Caption: Keto-Enol tautomerism of 5-isobutylcyclohexane-1,3-dione.

Synthesis of Five-Membered Aromatic Heterocycles

The 1,3-dicarbonyl arrangement is an ideal electrophilic scaffold for condensation reactions with dinucleophiles to form five-membered heterocyclic rings. The most common and robust applications involve reactions with hydrazine and hydroxylamine to yield pyrazole and isoxazole cores, respectively. These motifs are prevalent in numerous FDA-approved drugs.[7][8]

Paal-Knorr Type Synthesis of Tetrahydro-1H-indazoles (Pyrazoles)

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and highly efficient method for constructing the pyrazole ring system.[9][10] This transformation proceeds via a condensation-cyclization-dehydration cascade, offering a direct route to substituted pyrazoles which are otherwise challenging to synthesize.[11]

2.1.1 Mechanistic Rationale The reaction is typically catalyzed by a mild acid, such as acetic acid. The mechanism initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate. Subsequent dehydration yields a hydrazone. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate which, upon final dehydration, yields the stable, aromatic pyrazole ring system.[9] The use of a mild acid is crucial to protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the hydrazine, which would render it non-nucleophilic.

pyrazole_synthesis start 5-Isobutylcyclohexane-1,3-dione + Hydrazine Hydrate conditions Solvent: Ethanol Catalyst: Acetic Acid Condition: Reflux start->conditions reaction Condensation & Intramolecular Cyclization conditions->reaction workup Cooling & Crystallization reaction->workup product 6-Isobutyl-4,5,6,7-tetrahydro -2H-indazol-4-one workup->product

Caption: Workflow for the synthesis of a tetrahydro-indazole derivative.

2.1.2 Protocol: Synthesis of 6-Isobutyl-4,5,6,7-tetrahydro-2H-indazol-4-one

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-isobutylcyclohexane-1,3-dione (1.68 g, 10 mmol) in absolute ethanol (30 mL).

  • Reaction Initiation: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) followed by glacial acetic acid (0.3 mL) as a catalyst.

  • Thermal Incubation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the title compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Synthesis of Tetrahydrobenzo[c]isoxazoles (Isoxazoles)

Analogous to pyrazole synthesis, isoxazoles can be readily prepared by the condensation of 1,3-dicarbonyls with hydroxylamine.[12] This reaction provides access to another privileged heterocyclic scaffold in medicinal chemistry, known for its presence in anti-inflammatory drugs like valdecoxib.[8]

2.2.1 Mechanistic Rationale The reaction proceeds through the formation of a monoxime intermediate at one of the carbonyl groups.[13] The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. The resulting cyclic hemiacetal intermediate readily dehydrates under the reaction conditions to furnish the aromatic isoxazole ring.[12][14] The reaction is often performed in the presence of a base like sodium acetate to neutralize the hydrochloride salt of the hydroxylamine reagent.

isoxazole_synthesis start 5-Isobutylcyclohexane-1,3-dione + Hydroxylamine HCl conditions Solvent: Ethanol/Water Base: Sodium Acetate Condition: Reflux start->conditions reaction Oximation & Intramolecular Cyclization conditions->reaction workup Solvent Evaporation & Crystallization reaction->workup product 6-Isobutyl-6,7-dihydro- benzo[c]isoxazol-4(5H)-one workup->product

Caption: Workflow for the synthesis of a tetrahydrobenzo[c]isoxazole.

2.2.2 Protocol: Synthesis of 6-Isobutyl-6,7-dihydrobenzo[c]isoxazol-4(5H)-one

  • Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in a mixture of ethanol (25 mL) and water (25 mL).

  • Reaction Initiation: Add 5-isobutylcyclohexane-1,3-dione (1.68 g, 10 mmol) to the solution.

  • Thermal Incubation: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 5 hours.[14]

  • Product Isolation: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: Cool the concentrated residue in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.[13]

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (NMR, IR, MS).

Synthesis of Fused Heterocyclic Systems

The reactivity of 5-isobutylcyclohexane-1,3-dione extends to the formation of more complex fused heterocyclic systems, often via multicomponent reactions (MCRs). These reactions are highly atom-economical and allow for the rapid construction of molecular complexity from simple starting materials.

Knoevenagel-Michael Cascade for Tetrahydroxanthenone Synthesis

A powerful application is the one-pot synthesis of tetrahydroxanthenone derivatives. This reaction involves an initial Knoevenagel condensation between an aromatic aldehyde and the active methylene group of the dione, followed by a Michael addition of a second equivalent of the dione, and subsequent cyclization/dehydration.[15]

3.1.1 Mechanistic Rationale In the presence of a base catalyst, the reaction starts with a Knoevenagel condensation between the aldehyde and one molecule of 5-isobutylcyclohexane-1,3-dione to form an α,β-unsaturated intermediate.[16] A second molecule of the dione, acting as a Michael donor, then adds to this intermediate in a conjugate fashion.[17][18] The resulting adduct undergoes an intramolecular cyclization (hemiacetal formation) followed by dehydration to yield the final fused pyran ring system.

MCR_workflow cluster_inputs Reactants dione 5-Isobutylcyclohexane-1,3-dione (2 equiv.) step1 Knoevenagel Condensation dione->step1 step2 Michael Addition dione->step2 Second equivalent aldehyde Aromatic Aldehyde (1 equiv.) aldehyde->step1 catalyst Catalyst (e.g., Piperidine) catalyst->step1 intermediate α,β-Unsaturated Ketone (Intermediate) step1->intermediate intermediate->step2 step3 Cyclization & Dehydration step2->step3 product Fused Tetrahydroxanthenone Product step3->product

Caption: Cascade reaction mechanism for fused pyran synthesis.

3.1.2 Protocol: One-Pot Synthesis of 9-Aryl-6-isobutyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

  • Reagent Preparation: In a 50 mL flask, combine 5-isobutylcyclohexane-1,3-dione (3.36 g, 20 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Thermal Incubation: Heat the mixture to reflux for 3-4 hours. A precipitate will typically form as the reaction proceeds.

  • Product Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after washing, but can be recrystallized from hot ethanol or acetic acid if needed.

  • Characterization: Analyze the final product by NMR, IR, and melting point determination.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocyclic scaffolds from 5-isobutylcyclohexane-1,3-dione.

Heterocycle ClassCo-reactantCatalyst/BaseSolventTypical YieldReference
Tetrahydro-indazoleHydrazine HydrateAcetic AcidEthanol>80%[10]
Tetrahydrobenzo[c]isoxazoleHydroxylamine HClSodium AcetateEthanol/Water>75%[13]
TetrahydroxanthenoneAromatic AldehydePiperidineEthanol>85%[15]

Applications in Drug Discovery

The heterocyclic cores synthesized from 5-isobutylcyclohexane-1,3-dione are of significant interest to the pharmaceutical industry.[19]

  • Indazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors for cancer therapy and as anti-inflammatory agents.

  • Isoxazole-containing compounds are key components of several commercial drugs, including COX-2 inhibitors and antibiotics.[8][20]

  • Xanthenone scaffolds have been investigated for their potential as anticancer, antiviral, and antioxidant agents.[1]

The ability to rapidly generate libraries of these compounds using 5-isobutylcyclohexane-1,3-dione as a common precursor makes it an invaluable tool in lead discovery and optimization campaigns.

Conclusion

5-Isobutylcyclohexane-1,3-dione is a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity, driven by its 1,3-dicarbonyl nature, allows for the straightforward and high-yielding construction of pyrazoles, isoxazoles, and complex fused systems through robust and scalable protocols. The protocols and mechanistic insights provided herein serve as a practical guide for chemists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from YouTube. [Link]

  • Organic Chemistry Frontiers. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]

  • Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from ResearchGate. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Retrieved from ResearchGate. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

  • ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from ResearchGate. [Link]

  • SCIRP. (n.d.). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Retrieved from SCIRP. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. Retrieved from ResearchGate. [Link]

  • Baranwal, J., et al. (2023). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Current Physical Chemistry. [Link]

  • ResearchGate. (2021). New Approaches for the Synthesis of Heterocyclic Compounds Derived from Cyclohexan-1,3-dione with Anti-proliferative Activities. [Link]

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  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved from PubChem. [Link]

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  • SCIRP. (n.d.). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. [Link]

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  • ResearchGate. (n.d.). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. Retrieved from ResearchGate. [Link]

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  • Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Khripach, V. A., et al. (2004). Reaction of (13S)-13-iodo-6beta-methoxy-3alpha,5-cyclo-13,14-seco-5alpha-androstane-14,17-dione with hydroxylamine and its application to the synthesis of new 13,14-seco steroids. Steroids. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Isobutylcyclohexane-1,3-dione Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Isobutylcyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable intermediate. Cyclohexane-1,3-dione derivatives are crucial precursors for a wide array of natural products, heterocycles, and pharmacologically active molecules.[1][2] Their synthesis, while based on classic organic reactions, presents several challenges where minor variations in protocol can lead to significant impacts on yield and purity.

This document provides a structured, in-depth guide in a question-and-answer format to address common issues encountered during the synthesis of 5-Isobutylcyclohexane-1,3-dione. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis

This section addresses fundamental questions about the synthetic strategy to provide a solid theoretical grounding for practical application.

Q1: What is the most common and reliable synthetic route for 5-Isobutylcyclohexane-1,3-dione?

The most established and versatile method for synthesizing 5-substituted cyclohexane-1,3-diones is a multi-step sequence that leverages fundamental carbon-carbon bond-forming reactions.[3] The process begins with a Michael Addition , followed by an intramolecular Claisen (or Dieckmann) Condensation , and concludes with hydrolysis and decarboxylation .

The key steps are:

  • Michael Addition: A nucleophilic enolate, typically generated from diethyl malonate using a base like sodium ethoxide, is added to an α,β-unsaturated ketone (in this case, 6-methylhept-3-en-2-one). This reaction forms the linear carbon backbone of the target molecule.[4]

  • Dieckmann Condensation: The intermediate product from the Michael addition, which is a 1,5-dicarbonyl compound (specifically, a tri-ester/ketone), undergoes a base-catalyzed intramolecular cyclization to form a six-membered ring.[5]

  • Hydrolysis & Decarboxylation: The resulting cyclic β-keto ester is saponified (hydrolyzed) under basic conditions, followed by acidification and heating. This final step removes one of the ester groups as CO₂, yielding the target 5-Isobutylcyclohexane-1,3-dione.[3]

This entire sequence can be visualized as a systematic construction of the target ring system.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate + 6-Methylhept-3-en-2-one B Michael Adduct (Linear Intermediate) A->B  Base (NaOEt) C Cyclic β-Keto Ester B->C  Base (NaOEt) D Final Product: 5-Isobutylcyclohexane-1,3-dione C->D  1. NaOH, H₂O  2. H₃O⁺, Heat

Diagram 1: Overall Synthetic Workflow.
Q2: Why is the choice of base so critical, and what are the best practices?

The base is arguably the most critical reagent in this synthesis as it serves two distinct functions: initiating the Michael addition and driving the intramolecular cyclization.

  • For the Michael Addition: The base must be strong enough to deprotonate diethyl malonate (pKa ~13) to form the nucleophilic enolate ion, but not so strong that it promotes undesirable side reactions like the self-condensation of the starting ketone.[3] Sodium ethoxide (NaOEt) in ethanol is the classic and highly effective choice because the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification.

  • For the Dieckmann Condensation: This is an equilibrium process. A stoichiometric amount of base (relative to the Michael adduct) is required to drive the reaction forward by deprotonating the resulting cyclic β-keto ester, which is more acidic than the starting material. Using only a catalytic amount of base will result in very low yields of the cyclized product.

Best Practices:

  • Use Fresh Base: Sodium ethoxide is hygroscopic and can decompose. Use freshly prepared NaOEt or a recently purchased, properly stored commercial solution. Similarly, if using sodium hydride (NaH), ensure it is a fresh dispersion and handle it under an inert atmosphere.[2]

  • Stoichiometry: Use a catalytic amount of base for the initial Michael addition if you plan to isolate the intermediate. For a one-pot synthesis, using a full equivalent of base from the start is common, though careful temperature control is needed.[6]

Q3: My final product shows a complex NMR spectrum with more peaks than expected. Is it impure?

Not necessarily. 5-Isobutylcyclohexane-1,3-dione, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomers.[3] This keto-enol tautomerism results in two distinct sets of signals in the NMR spectrum, which can make it appear complex.

  • Keto Form: Contains two distinct carbonyl carbons (~200-210 ppm in ¹³C NMR) and a CH₂ group between them.

  • Enol Form: Contains a hydroxyl group (-OH), a C=C double bond, and only one carbonyl group. The enolic proton signal is often broad and can be found between 10-16 ppm in ¹H NMR. The presence of the double bond creates vinylic protons and carbons.

The ratio of keto to enol forms can be influenced by the solvent, temperature, and concentration.[3] Therefore, observing two sets of peaks corresponding to these tautomers is expected and is a key characteristic of the product's structure.

Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Possible Cause Recommended Solution & Explanation
1. Low or No Yield of the Michael Adduct Inactive Base: The base (e.g., sodium ethoxide) has been deactivated by moisture or CO₂ from the air.Solution: Prepare fresh sodium ethoxide immediately before use by reacting clean sodium metal with absolute ethanol under an inert atmosphere. Alternatively, use a high-quality commercial solution from a newly opened bottle. This ensures sufficient concentration of the active nucleophile.
Poor Quality Reactants: The α,β-unsaturated ketone may have polymerized or the diethyl malonate may be contaminated.Solution: Purify the reactants before use. 6-methylhept-3-en-2-one should be distilled under reduced pressure. Diethyl malonate can also be distilled. This removes inhibitors and polymers that can quench the reaction.
Incorrect Stoichiometry: An incorrect molar ratio of reactants was used.Solution: Carefully calculate and measure the molar equivalents. A slight excess (1.1 to 1.2 equivalents) of the Michael acceptor (the ketone) is sometimes used to ensure the complete consumption of the more valuable malonate.
2. Low Yield of Final Cyclized Product Incomplete Dieckmann Condensation: Insufficient base was used for the cyclization step, or the reaction was not allowed to proceed to completion.Solution: The Dieckmann condensation requires a stoichiometric amount of base to drive the equilibrium. Ensure at least one full equivalent of active base is present for the cyclization step. Increase the reaction time and/or reflux temperature to ensure the reaction reaches completion.[7]
Premature Hydrolysis: The intermediate ester was hydrolyzed by water contamination before cyclization could occur.Solution: Use anhydrous solvents (absolute ethanol, dry toluene) and perform the reaction under an inert atmosphere (N₂ or Ar) to strictly exclude moisture.
Incomplete Decarboxylation: The hydrolysis product was not heated sufficiently or long enough in an acidic medium to fully decarboxylate.Solution: After saponification and acidification (to pH ~1-2), ensure the mixture is heated to a vigorous reflux for several hours until CO₂ evolution ceases. This is critical for driving off the carboxyl group.
3. Presence of Significant Side Products Self-Condensation of Ketone: The α,β-unsaturated ketone undergoes a self-aldol or Michael reaction.Solution: Employ a slow addition strategy. Add the ketone dropwise to the pre-formed solution of the diethyl malonate enolate and base at a controlled temperature (e.g., 0-10 °C). This maintains a low concentration of the free ketone, minimizing self-reaction.[8]
Formation of Polymeric Material: The Michael acceptor (ketone) has polymerized.Solution: Avoid excessively high temperatures and high concentrations. Adding a radical inhibitor like hydroquinone can sometimes be beneficial, although it should be removed during workup.
4. Difficulty in Purifying the Final Product Oily Product That Resists Crystallization: The product is an oil due to minor impurities or its intrinsic physical properties.Solution: Do not rely solely on crystallization for purification. Column chromatography using silica gel is a highly effective method.[4][9] A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity is recommended.
Contamination with Fatty Acid Esters: If ethanol was not fully removed before workup, base-catalyzed self-condensation of ethyl acetate (if used as an extraction solvent) can occur.Solution: Ensure the reaction solvent (ethanol) is thoroughly removed via rotary evaporation before proceeding with the aqueous workup and extraction. Use an extraction solvent that is less prone to self-condensation under basic conditions, such as dichloromethane or MTBE.

Section 3: Detailed Experimental Protocol

This protocol provides a validated, step-by-step methodology for the synthesis of 5-Isobutylcyclohexane-1,3-dione in a one-pot procedure.

Protocol 1: One-Pot Synthesis of 5-Isobutylcyclohexane-1,3-dione

Materials:

  • Sodium metal (Na)

  • Absolute Ethanol (EtOH), anhydrous

  • Diethyl malonate

  • 6-Methylhept-3-en-2-one

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, add clean sodium metal (1.0 eq) in small pieces to a flask containing anhydrous absolute ethanol at 0 °C. Allow the sodium to react completely until it is fully dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C. Stir for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add 6-methylhept-3-en-2-one (1.05 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours to drive the intramolecular Dieckmann condensation. Monitor the reaction by TLC.

  • Saponification (Hydrolysis): Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux and stir vigorously for 4-6 hours to ensure complete hydrolysis of the esters.

  • Workup and Decarboxylation: Cool the mixture in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1. A precipitate may form. Heat the acidified mixture to reflux for 6-8 hours, or until gas evolution (CO₂) has completely stopped.

  • Extraction: Cool the mixture to room temperature and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a viscous oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and increasing to 80:20). Combine the fractions containing the product and remove the solvent to yield pure 5-Isobutylcyclohexane-1,3-dione.

start Start prep Prepare NaOEt (Na + EtOH @ 0°C) start->prep enolate Form Enolate (Add Diethyl Malonate @ 0-5°C) prep->enolate michael michael enolate->michael dieckmann Dieckmann Condensation (Stir RT → Reflux 4-6h) michael->dieckmann sapon Saponification (Add NaOH, Reflux 4-6h) dieckmann->sapon acidify Acidify & Decarboxylate (Add HCl, Reflux 6-8h) sapon->acidify extract Extraction (EtOAc, H₂O, Brine) acidify->extract purify Dry & Purify (MgSO₄, Column Chromatography) extract->purify end Pure Product purify->end

Diagram 2: Step-by-step experimental workflow.

Section 4: References

  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Sharma, D. et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Chinnamanayakar, R. et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • PubChem. 5-Isobutylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Proisy, A. et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Mondal, D. et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (WO2011117881A2).

  • Google Patents. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic.... (EP0061669A1).

  • Mondal, D. et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (US8916723B2).

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Chemistry LibreTexts. (2021). The Robinson Annulation Reaction. [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

  • Bates, R. W. et al. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • Organic Reactions. The Knoevenagel Condensation. [Link]

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Technical Support Center: Synthesis of 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Isobutylcyclohexane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

The predominant synthetic route to 5-substituted-cyclohexane-1,3-diones is a robust sequence involving a Michael addition followed by an intramolecular Claisen (or Dieckmann) condensation.[1][2] This process, while effective, is sensitive to reaction conditions, and deviations can lead to the formation of specific, often troublesome, side products. This guide addresses the most frequent issues in a direct question-and-answer format.

Core Synthesis Pathway Overview

The synthesis begins with the base-catalyzed Michael addition of a malonic ester (e.g., diethyl malonate) to an α,β-unsaturated ketone (in this case, 6-methylhept-3-en-2-one). The resulting Michael adduct is then induced to undergo an intramolecular Claisen condensation to form the cyclic β-keto ester. The final steps involve hydrolysis (saponification) of the ester and subsequent decarboxylation to yield the target 5-Isobutylcyclohexane-1,3-dione.

G Start Diethyl Malonate + 6-Methylhept-3-en-2-one Base1 Base (e.g., NaOEt) Start->Base1 Step 1: Michael Addition Adduct Michael Adduct (Linear 1,5-Dicarbonyl Intermediate) Base1->Adduct Base2 Base / Heat Adduct->Base2 Step 2: Intramolecular Claisen Condensation CyclizedEster Cyclized β-Keto Ester Base2->CyclizedEster Hydrolysis 1. Saponification (e.g., aq. KOH) 2. Acidification (e.g., HCl) CyclizedEster->Hydrolysis Step 3: Hydrolysis Decarboxylation Heat (-CO2) Hydrolysis->Decarboxylation Step 4: Decarboxylation Product 5-Isobutylcyclohexane-1,3-dione Decarboxylation->Product

Caption: Overall workflow for the synthesis of 5-Isobutylcyclohexane-1,3-dione.

Troubleshooting Guide & FAQs
Question 1: My primary impurity has the correct mass for the initial Michael adduct but won't cyclize. Why is my yield of 5-Isobutylcyclohexane-1,3-dione so low?

Answer: This is a classic case of an incomplete or stalled intramolecular Claisen (Dieckmann) condensation. The initial Michael addition, which forms the linear 1,5-dicarbonyl intermediate, is often facile.[3] However, the subsequent ring-closing step requires the formation of an enolate at one of the ester's α-carbons to attack the other carbonyl group. This process can be hindered for several reasons:

  • Insufficient Base Strength or Stoichiometry: The base must be strong enough to deprotonate the α-carbon of the ester in the Michael adduct. A catalytic amount of base may be consumed by trace amounts of water or acidic impurities.

  • Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be met at lower temperatures, leading to the accumulation of the linear adduct.

  • Steric Hindrance: While less of an issue in this specific synthesis, bulky groups can sometimes disfavor the conformation required for cyclization.

Troubleshooting Protocol: Driving the Claisen Condensation

  • Select a Stronger Base: If you are using a mild base, switch to a stronger, non-nucleophilic base or a classic alkoxide base like sodium ethoxide (NaOEt) in ethanol. Ensure at least one full equivalent of the base is used for the cyclization step.

  • Increase Reaction Temperature: After the initial Michael addition is complete (confirm via Thin Layer Chromatography - TLC), gradually increase the temperature of the reaction mixture. Refluxing in a suitable solvent like ethanol or toluene is common for driving Claisen condensations.

  • Ensure Anhydrous Conditions: Water can quench the enolate intermediate required for cyclization. Ensure your solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

G Adduct Michael Adduct (Linear Intermediate) Stalled Accumulation of Uncyclized Adduct Adduct->Stalled Undesired Path Cyclized Cyclized Product Adduct->Cyclized Desired Path Conditions Weak Base Low Temperature Protic Solvent Stalled->Conditions Optimal_Conditions Strong Base (NaOEt) Higher Temperature Anhydrous Conditions Cyclized->Optimal_Conditions

Caption: Optimizing conditions to favor cyclization over intermediate accumulation.

Question 2: I've isolated a major side product that is not my target compound but appears to be cyclic. What could it be?

Answer: A very common side product in this synthesis is the cyclized β-keto ester intermediate (ethyl 2-isobutyl-4,6-dioxocyclohexane-1-carboxylate). This occurs when the hydrolysis and/or the decarboxylation steps are incomplete. The Claisen condensation yields this stable cyclic intermediate, which must be saponified (hydrolyzed) to a β-keto acid, and then heated in acidic conditions to eliminate carbon dioxide and yield the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Isobutylcyclohexane-1,3-dioneC₁₀H₁₆O₂168.23[4][5]
Michael Adduct (from Diethyl Malonate)C₁₅H₂₆O₅286.36
Cyclized β-Keto Ester IntermediateC₁₃H₂₀O₄240.29

Troubleshooting Protocol: Ensuring Complete Hydrolysis and Decarboxylation

  • Saponification: After the cyclization is complete, ensure a sufficient excess of a strong base (e.g., 2-3 equivalents of aqueous KOH or NaOH) is added. Heat the mixture to reflux for several hours to ensure the complete hydrolysis of the ester group. Monitor the disappearance of the β-keto ester spot by TLC.

  • Acidification: After cooling, carefully acidify the reaction mixture with a strong acid like HCl or H₂SO₄. This protonates the carboxylate, forming the unstable β-keto acid.

  • Decarboxylation: Gently heat the acidified mixture. You should observe effervescence as CO₂ is released. Continue heating until the gas evolution ceases. This indicates the completion of the decarboxylation step. A detailed procedure for a similar compound can be found in Organic Syntheses, which serves as a reliable standard.[6]

Question 3: My TLC plate shows multiple spots, and I have a significant amount of high-molecular-weight, tar-like material. What is causing this?

Answer: This issue points to competing side reactions, primarily 1,2-addition and polymerization of the Michael acceptor .

  • 1,2-Addition vs. 1,4-Addition: The enolate from diethyl malonate is a soft nucleophile, which strongly favors the 1,4-conjugate (Michael) addition. However, under certain conditions (e.g., with more reactive, "harder" nucleophiles or specific catalytic systems), a competing 1,2-addition can occur where the nucleophile attacks the electrophilic carbonyl carbon directly.[7] This leads to a branched, non-cyclizable side product.

  • Polymerization: The α,β-unsaturated ketone (6-methylhept-3-en-2-one) is susceptible to anionic polymerization, especially in the presence of a strong base. If the concentration of the enone is too high relative to the malonate enolate, it can begin to react with itself, forming oligomers or polymers.

Troubleshooting Protocol: Favoring Michael Addition

  • Control the Addition: The most critical step is to control the concentration of the electrophilic Michael acceptor. Add the 6-methylhept-3-en-2-one slowly and dropwise to the pre-formed solution of the malonate enolate. This ensures that the enone is immediately consumed by the desired nucleophile, minimizing its chance to polymerize.

  • Maintain Low Temperature: Perform the initial Michael addition at a lower temperature (e.g., 0-5 °C) to reduce the rate of competing side reactions. Once the addition is complete, the temperature can be raised to drive the cyclization.

  • Use a Stabilized Enolate: Diethyl malonate is an excellent choice because it forms a relatively stable, "soft" enolate, which inherently favors the 1,4-addition pathway.[3][8] Avoid overly reactive carbanion sources which might favor 1,2-addition.

G cluster_0 Reactants cluster_1 Reaction Pathways Malonate\nEnolate Malonate Enolate P1 1,4-Addition (Michael) Desired Product Pathway Malonate\nEnolate->P1 P2 1,2-Addition Side Product Malonate\nEnolate->P2 α,β-Unsaturated\nKetone α,β-Unsaturated Ketone α,β-Unsaturated\nKetone->P1 α,β-Unsaturated\nKetone->P2 P3 Polymerization (Tar Formation) α,β-Unsaturated\nKetone->P3 Self-Reaction

Caption: Competing reaction pathways in the synthesis of the target molecule.

Question 4: How can I effectively purify the final 5-Isobutylcyclohexane-1,3-dione from these various impurities?

Answer: Purification requires separating the target dione from unreacted starting materials, the linear adduct, the cyclized ester intermediate, and polymerized material. A multi-step approach is often most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup with extraction can remove water-soluble salts and some polar impurities.

  • Column Chromatography: This is the most common and effective method for separating the final product from structurally similar side products.[1][9]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can provide a highly pure final product.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities. Gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the desired 5-Isobutylcyclohexane-1,3-dione. The more polar, un-decarboxylated intermediate will elute later.

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of the packed column.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References
  • 5-Isobutylcyclohexane-1,3-dione | C10H16O2 | CID 2736673 - PubChem . PubChem. Available at: [Link]

  • What is the synthesis of (5,5-dimethylcyclohexane-1,3-dione) as the TM? - Quora . Quora. Available at: [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi . StudyCorgi. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate . ResearchGate. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Show how the following products might be synthesized from suitable Michael donors and acceptors. (a) - Pearson . Pearson. Available at: [Link]

  • 5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • 2-methyl-1,3-cyclohexanedione - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • C–C bond forming dimethyl malonate Michael addition reaction and R... - ResearchGate . ResearchGate. Available at: [Link]

  • 5-ISOBUTYLCYCLOHEXANE-1 3-DIONE 5G - OR7273-5G - Dabos . Dabos. Available at: [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo . Filo. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Isobutylcyclohexane-1,3-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Isobutylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the column chromatography of this compound. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 5-Isobutylcyclohexane-1,3-dione, providing potential causes and actionable solutions.

Issue 1: Poor Separation of 5-Isobutylcyclohexane-1,3-dione from Impurities

Symptoms:

  • Overlapping peaks or broad fractions containing both the desired product and impurities.

  • Inability to achieve baseline separation on TLC analysis of collected fractions.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is critical for effective separation. If the eluent is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, leading to poor resolution. Conversely, if it's not polar enough, the compounds may not move at all.1. Re-evaluate TLC: Systematically test a range of solvent systems with varying polarities. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][2] 2. Target Rf Value: Aim for an Rf value of 0.2-0.4 for 5-Isobutylcyclohexane-1,3-dione on your TLC plate to ensure optimal separation on the column.[3] 3. Gradient Elution: If a single solvent system (isocratic elution) fails, consider a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing affinity for the stationary phase.
Column Overloading Exceeding the loading capacity of your column will lead to broad bands and co-elution of compounds. The stationary phase becomes saturated, and the separation efficiency is drastically reduced.1. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase for good resolution.[2] 2. Dry Loading: For samples that are not highly soluble in the initial mobile phase, consider dry loading. Adsorb the crude material onto a small amount of silica gel and then add this to the top of the column. This can lead to sharper bands.[2]
Keto-Enol Tautomerism 1,3-Diketones like 5-Isobutylcyclohexane-1,3-dione can exist in equilibrium between their keto and enol forms.[4][5][6] These tautomers can have different polarities and may separate during chromatography, leading to broad or multiple peaks for a single compound. The ratio of keto to enol forms can be highly solvent-dependent.[4]1. Solvent Modification: The addition of a small amount of a polar modifier, such as methanol, to the mobile phase can sometimes help to interconvert the tautomers more rapidly, resulting in a single, sharper peak. 2. Low-Temperature Chromatography: In some cases, running the chromatography at a lower temperature can slow down the interconversion of tautomers, potentially allowing for the isolation of a single form.[4]
Improper Column Packing Air bubbles, cracks, or an uneven surface in the stationary phase create channels, leading to an irregular solvent front and poor separation.1. Proper Slurry Preparation: Ensure the silica gel is fully suspended in the initial mobile phase before packing. 2. Wet Packing Technique: Pour the slurry into the column in a single, continuous motion. Gently tap the column to ensure even packing and remove any air bubbles. 3. Add a Layer of Sand: A thin layer of sand on top of the silica gel will prevent disturbance of the stationary phase when adding the eluent.

Workflow for Troubleshooting Poor Separation

start Poor Separation Observed check_tlc Re-evaluate TLC with Multiple Solvent Systems start->check_tlc is_rf_optimal Is Rf between 0.2-0.4? check_tlc->is_rf_optimal adjust_solvent Adjust Solvent Polarity is_rf_optimal->adjust_solvent No check_loading Review Sample Load is_rf_optimal->check_loading Yes try_gradient Consider Gradient Elution adjust_solvent->try_gradient try_gradient->check_tlc is_overloaded Is Column Overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load / Use Dry Loading is_overloaded->reduce_load Yes consider_tautomers Investigate Tautomerism is_overloaded->consider_tautomers No success Improved Separation reduce_load->success modify_solvent Add Polar Modifier (e.g., MeOH) consider_tautomers->modify_solvent check_packing Inspect Column Packing modify_solvent->check_packing is_packing_bad Are there cracks or channels? check_packing->is_packing_bad repack_column Repack Column Carefully is_packing_bad->repack_column Yes is_packing_bad->success No repack_column->success

Caption: Troubleshooting workflow for poor separation.

Issue 2: Low or No Recovery of 5-Isobutylcyclohexane-1,3-dione

Symptoms:

  • The desired product is not found in any of the collected fractions.

  • The total mass of the recovered material is significantly lower than the starting crude material.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Compound is Stuck on the Column If the mobile phase is not polar enough, the compound will have a very strong affinity for the silica gel and will not elute.1. Increase Eluent Polarity: After collecting a sufficient number of fractions with the initial solvent system, significantly increase the polarity of the mobile phase to "flush" the column. A common flushing solvent is 10% methanol in dichloromethane.[3] 2. Check the First Fraction: It's possible the compound is very non-polar in the chosen solvent system and eluted immediately with the solvent front.[3]
Compound Decomposition on Silica Gel Silica gel is acidic and can cause the degradation of sensitive compounds. Although 5-Isobutylcyclohexane-1,3-dione is generally stable, certain impurities in the crude mixture could catalyze its decomposition.1. Test for Stability: Perform a simple stability test by spotting the crude material on a TLC plate, letting it sit for a few hours, and then eluting it. If new spots appear or the original spot diminishes, decomposition is likely occurring.[3] 2. Deactivate the Silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (0.1-1%) to the mobile phase.[2] This can neutralize the acidic sites on the silica. 3. Alternative Stationary Phases: If decomposition is severe, consider using a less acidic stationary phase like alumina or a bonded-phase silica.[3]
Fractions are Too Dilute If a large volume of solvent is used and the compound is spread across many fractions, it may be difficult to detect by TLC.1. Concentrate Fractions: Combine and concentrate several fractions in the expected elution range and re-analyze by TLC.[3]
Issue 3: Product is Contaminated with Silica Gel

Symptoms:

  • A white, insoluble powder is observed after concentrating the purified fractions.

  • NMR analysis shows broad signals characteristic of silica.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Fine Silica Particles Very fine silica particles may not settle properly and can be carried through the column with the mobile phase.1. Use a Frit or Cotton Plug: Ensure your column has a frit or a cotton/glass wool plug at the bottom to retain the stationary phase. 2. Allow Silica to Settle: After packing the column, allow the silica to settle completely before adding the sample.
Channeling If the column is not packed uniformly, channels can form, allowing fine particles to be washed out.1. Proper Packing: Ensure the column is packed evenly and without any air gaps.
Highly Polar "Flushing" Solvents Using a very strong solvent to flush the column can sometimes cause some silica to dissolve and elute with the compound.1. Post-Purification Filtration: If silica contamination is observed, dissolve the product in a suitable organic solvent and filter it through a small plug of cotton or a syringe filter to remove the insoluble silica.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 5-Isobutylcyclohexane-1,3-dione on a silica gel column?

A good starting point is a mixture of hexane and ethyl acetate. Based on the structure of 5-Isobutylcyclohexane-1,3-dione, which has a moderate polarity, a ratio of 70:30 hexane:ethyl acetate is a reasonable starting point for TLC analysis.[1] You can then adjust the ratio to achieve the desired Rf value of 0.2-0.4.

Q2: How do I choose the correct stationary phase for my purification?

For most applications involving 5-Isobutylcyclohexane-1,3-dione, standard silica gel (40-63 µm particle size) is the most common and effective stationary phase.[1][2] If your compound shows instability on silica, you might consider using neutral alumina. For separations requiring different selectivity, reversed-phase (e.g., C18) chromatography could be an option, where a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[7][8]

Q3: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is the most common method. Collect fractions of a consistent volume and spot a small amount of each fraction onto a TLC plate. By visualizing the spots (e.g., under UV light or with a staining agent), you can determine which fractions contain your desired product and which are pure.

Q4: My compound streaks on the TLC plate. What does this mean for my column chromatography?

Streaking on a TLC plate can be due to several factors:

  • Overloading the TLC plate: Try spotting a more dilute solution.

  • Compound instability: The compound may be decomposing on the silica.

  • Ionic interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica.

For column chromatography, this can translate to tailing peaks and poor separation. To address this, you can try adding a modifier to your mobile phase. For an acidic compound, adding a small amount of acetic acid (0.1-1%) can help. For a basic compound, adding triethylamine (0.1-1%) is often effective.[2]

Q5: What is the best way to load my sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: Dissolve your sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for less soluble compounds.[2]

Experimental Protocol: Column Chromatography of 5-Isobutylcyclohexane-1,3-dione

start Start step1 1. Select Solvent System via TLC (e.g., 70:30 Hexane:EtOAc) start->step1 step2 2. Prepare Column (Slurry pack with silica gel in initial eluent) step1->step2 step3 3. Load Sample (Preferably dry loading) step2->step3 step4 4. Elute with Mobile Phase step3->step4 step5 5. Collect Fractions step4->step5 step6 6. Monitor Fractions by TLC step5->step6 step7 7. Combine Pure Fractions step6->step7 step8 8. Evaporate Solvent step7->step8 end Obtain Purified Product step8->end

Caption: Standard workflow for column chromatography.

III. References

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1988). Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3-Cyclohexanediones. Bulletin of the Chemical Society of Japan, 61(7), 2473-2477.

  • ResearchGate. (n.d.). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]

  • Scribd. (n.d.). IC Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Retrieved from

  • Open-i. (n.d.). Enol tautomer of cyclohexane-1,2-dione. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Studylib. (n.d.). 5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto–enol tautomers of 1,2-cyclohexanedione in solid, liquid, vapour and a cold inert gas matrix: Infrared spectroscopy and quantum chemistry calculation. Retrieved from [Link]

  • PharmaGuide. (2024). Troubleshooting Guide – HPLC. Retrieved from [Link]

  • Oregon State University. (n.d.). Keto-enol Tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Yogev, A., & Mazur, Y. (1966). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry, 31(5), 1709-1711.

Sources

Improving the regioselectivity of reactions with 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-isobutylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the regioselectivity of its reactions, providing in-depth explanations, troubleshooting guides, and detailed experimental protocols to enhance the precision and success of your experiments.

Understanding the Reactivity of 5-Isobutylcyclohexane-1,3-dione

5-Isobutylcyclohexane-1,3-dione possesses two distinct enolizable positions, leading to potential challenges in controlling the regioselectivity of its reactions. The key to mastering its reactivity lies in a thorough understanding of kinetic versus thermodynamic enolate formation.[1][2] The isobutyl group at the 5-position introduces steric hindrance that can be strategically exploited to direct reactions to a specific site.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions with 5-isobutylcyclohexane-1,3-dione?

A1: The regioselectivity is primarily governed by the principles of kinetic and thermodynamic control during enolate formation.[1][2] Key factors include:

  • Base: The size and strength of the base are critical. Bulky, strong bases favor the formation of the kinetic enolate, while smaller, weaker bases tend to yield the thermodynamic enolate.[1][3]

  • Temperature: Low temperatures favor the kinetic product, as they prevent the system from reaching equilibrium. Higher temperatures allow for equilibration and favor the more stable thermodynamic product.[1]

  • Solvent: The choice of solvent can influence enolate formation and stability. Aprotic solvents are generally preferred for kinetic control.[4][5]

  • Reaction Time: Shorter reaction times favor the faster-forming kinetic product, whereas longer reaction times allow for equilibration to the thermodynamic product.[1]

Q2: How does the isobutyl group at the 5-position affect regioselectivity?

A2: The isobutyl group exerts significant steric hindrance, making the protons on the adjacent carbon (C6) less accessible to bulky bases.[3] This steric effect is instrumental in achieving kinetic control, as a bulky base will preferentially deprotonate the more accessible C2 position.

Q3: Can I selectively achieve C-alkylation over O-alkylation?

A3: Yes, C-alkylation is generally favored when using the corresponding enolate. However, O-alkylation can become a competing side reaction, particularly with certain electrophiles. To favor C-alkylation, it is often recommended to use softer electrophiles and to carefully control the reaction conditions to ensure the formation of the desired enolate. In some challenging cases, derivatization to a more reactive intermediate, like a ketohydrazone, can ensure C-alkylation.

Q4: What are some common reactions where controlling regioselectivity is crucial for 5-isobutylcyclohexane-1,3-dione?

A4: Key reactions include:

  • Alkylation: Introducing an alkyl group at a specific α-carbon.

  • Acylation: Adding an acyl group to one of the carbonyls.

  • Michael Addition: The conjugate addition of the enolate to an α,β-unsaturated compound.

  • Robinson Annulation: A tandem Michael addition and intramolecular aldol condensation to form a new six-membered ring.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions

Symptom: A mixture of 2-alkylated and 6-alkylated products is obtained, leading to difficult purification and low yield of the desired isomer.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Base Selection Using a small base (e.g., NaH, NaOEt) allows for deprotonation at both the C2 and the sterically hindered C6 positions, leading to a mixture of enolates.[1]To favor alkylation at the C2 position (kinetic control), use a bulky, strong base such as Lithium Diisopropylamide (LDA) or Potassium tert-butoxide.[1][3]
Inappropriate Reaction Temperature Higher temperatures (room temperature and above) promote equilibrium between the kinetic and thermodynamic enolates, resulting in a loss of regioselectivity.[1]For kinetic control, maintain a low temperature, typically around -78 °C, during enolate formation and subsequent alkylation.[1]
Extended Reaction Time Allowing the reaction to proceed for too long can lead to equilibration and the formation of the undesired thermodynamic product.Monitor the reaction closely by TLC. For kinetic alkylation, aim for shorter reaction times (typically less than an hour).[1]
Protic Solvent Contamination Traces of protic solvents (e.g., water, alcohols) can facilitate proton exchange and enolate equilibration.Ensure all glassware is thoroughly dried and use anhydrous aprotic solvents (e.g., THF, diethyl ether).
Issue 2: Low Yield in Robinson Annulation

Symptom: The desired annulated product is formed in low yield, with significant amounts of starting material or side products.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Unfavorable Enolate Formation For a successful Robinson annulation, the initial Michael addition must occur. If the enolate is not formed efficiently or the wrong regioisomer is generated, the reaction will not proceed as desired.Use a base that favors the desired enolate for the Michael addition. For reaction at the C2 position of 5-isobutylcyclohexane-1,3-dione, a moderately bulky base under conditions that allow for equilibration to the more stable enolate may be necessary if that is the desired reactive site for the Michael acceptor.
Polymerization of Michael Acceptor Many Michael acceptors, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, reducing the amount available for the desired reaction.[6]Add the Michael acceptor slowly to the reaction mixture at a controlled temperature. Consider in situ generation of the Michael acceptor if polymerization is a persistent issue.
Inefficient Intramolecular Aldol Condensation The second step of the Robinson annulation, the intramolecular aldol condensation, may not proceed efficiently if the reaction conditions are not optimal.After the Michael addition is complete (as monitored by TLC), you may need to adjust the reaction conditions to favor the aldol condensation. This could involve changing the temperature or adding a different catalyst.

Experimental Protocols

Protocol 1: Regioselective Kinetic Alkylation at the C2 Position

This protocol is designed to favor the formation of the less substituted (kinetic) enolate and subsequent alkylation at the C2 position.

Diagram of the Workflow:

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Dry glassware under vacuum solvent Add anhydrous THF to reaction flask start->solvent reagent Add 5-isobutylcyclohexane-1,3-dione solvent->reagent cool Cool to -78 °C reagent->cool add_base Slowly add LDA solution cool->add_base stir_enolate Stir for 30-60 min at -78 °C add_base->stir_enolate add_electrophile Add alkylating agent stir_enolate->add_electrophile stir_alkylation Stir at -78 °C to RT add_electrophile->stir_alkylation quench Quench with saturated NH4Cl stir_alkylation->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for kinetic alkylation of 5-isobutylcyclohexane-1,3-dione.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven or by flame-drying under vacuum.

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • Add 5-isobutylcyclohexane-1,3-dione (1 equivalent) to the solvent and stir until dissolved.

  • Enolate Formation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled solution via a syringe or dropping funnel over 15-20 minutes.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Alkylation:

    • Slowly add the desired alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for a specified time (monitor by TLC), then gradually warm to room temperature and stir until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 2-alkylated product.

Protocol 2: Regioselective Thermodynamic Acylation at the C6 Position

This protocol is designed to favor the formation of the more substituted (thermodynamic) enolate and subsequent acylation.

Diagram of the Logical Relationships:

G cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Small_Base Small Base (e.g., NaH, K2CO3) Equilibration Enolate Equilibration Small_Base->Equilibration promotes Higher_Temp Higher Temperature (e.g., RT to reflux) Higher_Temp->Equilibration facilitates Longer_Time Longer Reaction Time Longer_Time->Equilibration allows for TD_Enolate Thermodynamic Enolate (more substituted) Equilibration->TD_Enolate leads to C6_Acylation Selective Acylation at C6 TD_Enolate->C6_Acylation results in

Caption: Factors leading to thermodynamic acylation at the C6 position.

Step-by-Step Methodology:

  • Preparation:

    • To a round-bottom flask, add 5-isobutylcyclohexane-1,3-dione (1 equivalent) and a suitable solvent (e.g., acetonitrile or DMF).

    • Add a mild, non-bulky base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Reaction:

    • Stir the mixture at room temperature or gently heat to allow for the formation and equilibration of the enolates.

    • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) to the reaction mixture.

    • Continue to stir at the chosen temperature until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the C6-acylated product.

References

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • JoVE. (2019, February 9). Kinetic vs Thermodynamic Enolate Formation [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • Feringa, B. L. (n.d.). Addition of Enolates and Azaenolates to α,β-Unsaturated Carbonyl Compounds. University of Groningen.
  • Krische, M. J., & Trost, B. M. (2013). Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones. Journal of the American Chemical Society, 134(28), 11444–11447. [Link]

  • Krische, M. J., & Trost, B. M. (2012). Direct and highly regioselective and enantioselective allylation of β-diketones. Nature, 487(7405), 93–97. [Link]

  • Thomson, R. J., & Njardarson, J. T. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Organic letters, 17(15), 3922–3925. [Link]

  • Mack, J. B., & Shumba, C. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 22(12), 2099. [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • Arkivoc. (n.d.). Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. Retrieved from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Isobutylcyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Isobutylcyclohexane-1,3-dione?

A1: The most prevalent and robust laboratory synthesis is a variation of the Robinson annulation.[1][2][3] This method involves a tandem Michael addition and an intramolecular condensation (either Aldol or Claisen type) to construct the six-membered ring. The typical starting materials are a Michael donor, such as diethyl malonate or a related active methylene compound, and a suitable α,β-unsaturated ketone acceptor which can be derived from mesityl oxide or a similar precursor to introduce the isobutyl group.[4]

Q2: How does the Robinson annulation pathway work for this synthesis?

A2: The Robinson annulation is a powerful ring-forming reaction that creates a new six-membered ring with an α,β-unsaturated ketone moiety.[1][3] It proceeds in two main, base-catalyzed steps:

  • Michael Addition: An enolate, generated from a ketone or dicarbonyl compound (the Michael donor), performs a conjugate (1,4) addition to an α,β-unsaturated ketone (the Michael acceptor).[5] This forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, still in the presence of the base, forms another enolate which then attacks the second carbonyl group within the same molecule.[3] This cyclization, followed by dehydration, yields the final cyclohexenone derivative.

Catalyst Selection and Rationale

Q3: What are the standard catalysts for this reaction, and why are they chosen?

A3: The reaction is typically catalyzed by a base. The choice of base is critical as it is responsible for generating the nucleophilic enolate from the Michael donor.

Catalyst TypeExamplesRationale & Use Case
Alkoxides Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt)Strong bases that readily deprotonate active methylene compounds like diethyl malonate.[4] They are highly effective for initiating the initial Michael addition.
Hydroxides Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Cost-effective and strong bases suitable for both Michael addition and the subsequent intramolecular aldol condensation.[3]
Acetates Sodium Acetate (NaOAc)A weaker base, often used when milder reaction conditions are required to prevent side reactions with sensitive substrates.[4]
Organocatalysts L-ProlineUsed for asymmetric Robinson annulations to achieve enantioselectivity, which is crucial in pharmaceutical synthesis.[2][5] Proline acts as a bifunctional catalyst, forming an enamine intermediate.

The primary role of the catalyst is to generate a sufficient concentration of the enolate from the Michael donor to initiate the conjugate addition. Stronger bases like alkoxides ensure a rapid initial reaction, while milder bases may be employed to control selectivity and minimize side reactions like polymerization of the Michael acceptor.[5]

Q4: Can heterogeneous catalysts be used in the synthesis or modification of cyclohexane-1,3-diones?

A4: Yes, while the primary ring-forming reaction is base-catalyzed, subsequent modifications often involve heterogeneous catalysts. For instance, if the synthesis results in an unsaturated cyclohexenone ring, a selective hydrogenation may be required to yield the saturated 5-Isobutylcyclohexane-1,3-dione. Catalysts like Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) are commonly used for such hydrogenations.[6][7][8] These catalysts are favored for their high activity, selectivity, and ease of removal (filtration) from the reaction mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q5: My reaction yield is consistently below 30%. What are the most likely causes?

A5: Persistently low yields are often multifactorial. The primary areas to investigate are reagent quality, reaction conditions, and potential side reactions.[9]

  • Cause 1: Poor Reagent Quality or Stoichiometry. Impurities in starting materials, especially the α,β-unsaturated ketone (Michael acceptor), can inhibit the reaction.[9] This reactant is also prone to polymerization, especially if not freshly distilled or properly stored.[5] Incorrect stoichiometry will leave unreacted starting material or promote side reactions.

  • Cause 2: Ineffective Catalyst/Base. The base may have degraded due to improper storage (e.g., absorption of atmospheric CO₂ and moisture). An insufficient amount of base will result in incomplete enolate formation and a sluggish reaction.

  • Cause 3: Suboptimal Temperature. While heating can increase the reaction rate, excessively high temperatures can promote polymerization of the Michael acceptor or lead to decomposition of reactants and products.[10] The intramolecular aldol condensation step often requires heat to drive the final dehydration, but this must be carefully controlled.[3]

  • Cause 4: Product Loss During Workup. The product, 5-Isobutylcyclohexane-1,3-dione, has moderate polarity. Significant product loss can occur during aqueous extraction if the pH is not controlled or if an insufficient volume of organic solvent is used.[10]

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for diagnosing and resolving low product yield.

Issue 2: Catalyst Deactivation (in Hydrogenation Steps)

Q6: I am performing a subsequent hydrogenation and the reaction stalls. Is my catalyst deactivated?

A6: Yes, catalyst deactivation is a common problem in heterogeneous catalysis.[11] For a catalyst like Pd/C or Ru/C, deactivation can occur through three primary mechanisms:

  • Poisoning: The irreversible chemisorption of impurities from the substrate, solvent, or hydrogen gas onto the catalyst's active sites.[11] Sulfur and nitrogen compounds are common poisons.

  • Fouling/Coking: The physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts from the reaction.[6] This is a significant issue when dealing with complex organic molecules.

  • Sintering: The agglomeration of metal nanoparticles on the support at high temperatures, leading to a loss of active surface area.[11]

Q7: How can I regenerate a deactivated Palladium (Pd) or Ruthenium (Ru) catalyst?

A7: Regeneration aims to remove the substance causing deactivation. A common method for catalysts fouled by organic residues involves washing with a sequence of solvents. A reported procedure for regenerating a deactivated Pd(OH)₂/C catalyst involves washing with chloroform and glacial acetic acid, combined with stirring and sonication, to remove pore blockages.[6] This treatment can significantly restore catalytic activity by clearing the catalyst's textural and structural properties.[6] However, complete regeneration is not always possible, especially in cases of severe sintering or strong chemical poisoning.

Experimental Protocols

Protocol 1: Synthesis of 5-Isobutylcyclohexane-1,3-dione via Robinson Annulation

This protocol is a representative procedure based on established principles of the Michael addition and subsequent intramolecular condensation.[3][4][5]

Reagents & Equipment:

  • Diethyl malonate

  • Mesityl oxide (4-methylpent-3-en-2-one)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen).

  • Enolate Formation: To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Slowly add mesityl oxide (1.0 eq) to the reaction mixture. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).

  • Cyclization & Saponification: After the Michael addition is complete, add a solution of sodium hydroxide (2.5 eq) in water and continue to reflux for another 4-6 hours to facilitate both the intramolecular Claisen condensation and saponification of the ester group.

  • Workup & Decarboxylation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Dilute the residue with water and carefully acidify to pH 1-2 with concentrated HCl. Gently heat the acidic solution to 50-60 °C for 1-2 hours to promote decarboxylation (CO₂ evolution will be observed).

  • Extraction: Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10] Purify the crude solid/oil via column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Reaction Pathway Visualization

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Condensation & Final Steps Donor Diethyl Malonate (Michael Donor) Enolate Enolate Intermediate Donor->Enolate Base (NaOEt) Adduct 1,5-Dicarbonyl Adduct Enolate->Adduct Conjugate Addition Acceptor Mesityl Oxide (Michael Acceptor) Acceptor->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Base (Intramolecular Claisen/Aldol) Hydrolyzed Saponified Intermediate Cyclized->Hydrolyzed Saponification (NaOH) FinalProduct 5-Isobutylcyclohexane-1,3-dione Hydrolyzed->FinalProduct Acidification & Decarboxylation (HCl, Heat)

Caption: The synthetic pathway via Michael addition and intramolecular condensation.

References

  • Benchchem. (n.d.). 5-Isobutylcyclohexane-1,3-dione.
  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2021). Robinson Annulation. Retrieved from [Link]

  • NIH. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]

  • MDPI. (2018). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Retrieved from [Link]

  • NPTEL. (2014). Catalyst deactivation and accounting for it in design – I. Retrieved from [Link]

  • ResearchGate. (2011). Ethylene hydrogenation on supported Ni, Pd and Pt nanoparticles: Catalyst activity, deactivation and the d-band model. Retrieved from [Link]

  • ResearchGate. (2023). Michael addition reaction and its examples. Retrieved from [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

Sources

Preventing byproduct formation in aldol condensation of diones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Aldol Condensation of Diones. As a Senior Application Scientist, I understand the nuances and challenges of controlling these powerful carbon-carbon bond-forming reactions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental choices. Our goal is to empower you to optimize your reactions, minimize byproduct formation, and achieve your desired synthetic outcomes with confidence.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My intramolecular aldol condensation of a 1,5-dione is giving a mixture of products, including a smaller-than-expected ring. How can I favor the formation of the thermodynamically more stable six-membered ring?

This is a classic case of kinetic versus thermodynamic control.[1][2][3][4][5] The formation of smaller, strained rings (like four-membered rings) can sometimes be kinetically favored, meaning they form faster, especially at lower temperatures.[2][5][6][7] However, the formation of more stable five- or six-membered rings is thermodynamically favored.[8][9][10][11][12]

Causality: The intramolecular aldol reaction is typically reversible.[8][9] By providing enough energy (e.g., through heating), you allow the initially formed kinetic product to revert to the starting material and eventually form the more stable thermodynamic product.[6]

Troubleshooting Protocol:

  • Temperature Adjustment: Increase the reaction temperature. Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the retro-aldol reaction of the less stable product, shifting the equilibrium towards the more stable cyclic product.[13][14] Start by running the reaction at a moderately elevated temperature (e.g., 50-80 °C) and monitor the product distribution.

  • Reaction Time: Extend the reaction time. Thermodynamic control often requires longer reaction times to allow the system to reach equilibrium.[3]

  • Base Selection: While a strong base is needed to form the enolate, using a less sterically hindered base may favor the formation of the thermodynamic enolate, which can lead to the desired product. However, temperature is the more dominant factor in this scenario.

ParameterKinetic ControlThermodynamic Control
Temperature Low (e.g., -78 °C to 0 °C)[4][5]High (e.g., Room Temp to Reflux)[4]
Product Fastest-forming, often less stableMost stable
Reaction Time Short[3]Long[3]
Question 2: I'm observing significant amounts of a polymeric or "red oil" byproduct in my dione condensation. What is causing this and how can I prevent it?

Polymerization is a common side reaction in aldol condensations, especially with aldehydes or reactive ketones, and can be exacerbated by high temperatures and strong base concentrations.[15] This "red oil" is often a complex mixture of oligomers and polymers formed from repeated aldol additions and condensations.[15]

Causality: The enolate can react with the product of the initial aldol condensation, leading to a chain reaction. This is particularly problematic if the desired product is also enolizable.

Troubleshooting Protocol:

  • Slow Addition: Add the dione substrate slowly to a solution of the base. This maintains a low concentration of the enolizable starting material, minimizing self-condensation and polymerization.[16]

  • Catalyst Choice: Consider using a milder catalyst. While strong bases like NaOH or KOH are common, they can promote polymerization.[1][17] Organocatalysts, such as L-proline, or certain Lewis acids may offer better control and selectivity.[18][19]

  • Temperature Control: While heating can be necessary to drive the condensation, excessive heat can accelerate polymerization.[15] It's crucial to find an optimal temperature that favors the desired reaction without promoting side reactions.

  • Work-up Procedure: Promptly neutralize the base upon reaction completion to prevent further reactions during work-up and purification.[16]

Question 3: My reaction between two different diones (a crossed aldol condensation) is yielding a complex mixture of all four possible products. How can I achieve better selectivity for the desired cross-condensation product?

Crossed aldol condensations are notoriously challenging to control because both reactants can act as the enolate and the electrophile, leading to a mixture of self-condensation and cross-condensation products.[1][20]

Causality: The relative rates of enolate formation and carbonyl attack for both diones determine the product distribution.

Troubleshooting Protocol:

  • Pre-formation of the Enolate: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to completely and irreversibly convert one dione into its enolate.[16] Then, slowly add the second dione, which will act exclusively as the electrophile. This is one of the most effective strategies for directing the reaction.[16]

  • Exploit Reactivity Differences: If one dione is significantly more acidic (forms an enolate more readily) or has a more electrophilic carbonyl group, you can sometimes achieve selectivity by carefully controlling the reaction conditions. For example, aldehydes are generally more reactive electrophiles than ketones.[16]

  • Use of a Non-Enolizable Partner: While not always possible with diones, if one of the carbonyl groups lacks α-hydrogens, it can only act as the electrophile, simplifying the product mixture.[16][20]

Experimental Workflow for Directed Aldol Condensation:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Work-up DioneA Dione A (Nucleophile Precursor) LDA LDA in THF, -78°C DioneA->LDA Add Dione A to LDA solution EnolateA Enolate of Dione A LDA->EnolateA Complete Deprotonation DioneB Dione B (Electrophile) EnolateA->DioneB Slowly add Dione B Adduct Aldol Adduct DioneB->Adduct Nucleophilic Attack Workup Aqueous Quench (e.g., NH4Cl) Adduct->Workup Product Desired β-Hydroxy Dione Workup->Product

Caption: Directed aldol condensation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the difference between an aldol addition and an aldol condensation product? How do I favor one over the other?

The aldol addition product is the initial β-hydroxy carbonyl compound formed.[13][20] The aldol condensation product is the α,β-unsaturated carbonyl compound that results from the dehydration (loss of a water molecule) of the aldol addition product.[1][13][21][22][23]

  • To favor the aldol addition product (kinetic control): Use lower reaction temperatures (e.g., 0-5 °C) and milder reaction conditions.[4] The addition step is generally faster and has a lower activation energy.[4]

  • To favor the aldol condensation product (thermodynamic control): Use higher temperatures (heating).[13][14] The elimination step to form the conjugated system is often thermodynamically favorable but requires more energy.[4][13][24]

Q2: Can I use acid catalysis for the aldol condensation of diones?

Yes, acid-catalyzed aldol condensations are possible and proceed through an enol intermediate rather than an enolate.[1][13]

  • Mechanism: The acid protonates one carbonyl group, making it more electrophilic. A neutral molecule of the dione then tautomerizes to its enol form, which acts as the nucleophile.[1]

  • Considerations: Acid catalysis can sometimes offer better control over side reactions like polymerization for certain substrates. However, the choice between acid and base catalysis is highly substrate-dependent, and optimization is often required.

G Dione Dione Base Base (e.g., NaOH) Dione->Base Deprotonation Acid Acid (e.g., H+) Dione->Acid Tautomerization Enolate Enolate (Nucleophile) Base->Enolate Enol Enol (Nucleophile) Acid->Enol Product Aldol Product Enolate->Product Attacks another carbonyl Enol->Product Attacks protonated carbonyl

Caption: Base vs. Acid-catalyzed aldol pathways.

Q3: For an unsymmetrical dione, which α-proton will be removed to form the enolate?

The regioselectivity of enolate formation depends on whether the reaction is under kinetic or thermodynamic control.[3][7][25]

  • Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) α-proton. This is favored by using a bulky, strong, non-nucleophilic base (like LDA) at low temperatures.[2][3][7]

  • Thermodynamic Enolate: Formed by removing an α-proton that leads to the more substituted (and more stable) enolate double bond. This is favored by using a smaller, strong base (like NaH or an alkoxide) at higher temperatures, allowing equilibrium to be established.[2][3][7]

Q4: How can I prevent the retro-aldol reaction from degrading my product?

The retro-aldol reaction, the reverse of the aldol addition, can be significant, especially for sterically hindered products or when the equilibrium is unfavorable.[13]

  • Drive the Condensation: If possible, heating the reaction to form the α,β-unsaturated condensation product can make the overall reaction irreversible, as the conjugated system is highly stable.[16][24]

  • Irreversible Enolate Formation: Using a stoichiometric amount of a very strong base like LDA to form the enolate irreversibly ensures that the reaction proceeds forward. The aldol product is then formed upon work-up.[20]

  • Product Removal: In some cases, if the product crystallizes out of the reaction mixture, its removal can drive the equilibrium forward according to Le Châtelier's principle.[16]

References

  • Arias-Ugarte, R., Wekesa, F. S., & Findlater, M. (2015). Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. Tetrahedron Letters, 56(13), 1775-1778.
  • Gounder, R. (2014). Controlling selectivities in heterogeneously catalyzed aldol reactions. University of Massachusetts Amherst.
  • ResearchGate. (n.d.). Effect of temperature on aldol condensation reaction for different chemical compounds. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • Hassan, Z., Klein, R., & Kaye, P. T. (2017). An Efficient Catalyst for Aldol Condensation Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 41-48.
  • Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.
  • ResearchGate. (n.d.). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Retrieved from [Link]

  • YouTube. (2020, November 4). Diastereoselectivity in Aldol condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 16). Aldol Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 30). Regioselectivity in Claisen condensation and aldol reaction. Retrieved from [Link]

  • Reddit. (2016, April 19). Kinetic vs thermodynamic control: for what reactions must these be considered? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • PubMed. (2009, June 19). Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity. Retrieved from [Link]

  • YouTube. (2020, December 10). 33: Kinetic control vs. thermodynamic control. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the aldol condensation. Retrieved from [Link]

  • Edubirdie. (n.d.). The Aldol Condensation - Practice Problems and Solutions. Retrieved from [Link]

  • YouTube. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]

  • YouTube. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Retrieved from [Link]

  • YouTube. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Retrieved from [Link]

  • Khan Academy. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Isobutylcyclohexane-1,3-dione (CAS 57641-95-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this compound.

I. Foundational Knowledge: Synthesis Overview

The most prevalent and scalable synthetic route to 5-Isobutylcyclohexane-1,3-dione involves a Michael addition followed by an intramolecular Claisen condensation (or a related cyclization).[4] This method is favored for its reliability and adaptability to industrial-scale production.[4]

A typical laboratory synthesis involves the reaction of diethyl malonate with mesityl oxide in the presence of a base like sodium methoxide.[4] The resulting Michael adduct undergoes a base-catalyzed intramolecular Claisen condensation, leading to the formation of the cyclohexane-1,3-dione ring structure. Subsequent hydrolysis and decarboxylation yield the final product.[4]

An alternative, well-established method for constructing six-membered rings is the Robinson annulation, which combines a Michael addition with an aldol condensation.[5][6][7] This powerful reaction sequence is a cornerstone of organic synthesis, particularly for creating fused ring systems.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of 5-Isobutylcyclohexane-1,3-dione.

A. Reaction Initiation and Progression

Question: My reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can impede the initiation of the Michael addition, which is the critical first step.

  • Base Strength and Stoichiometry: The choice and amount of base are paramount. For the reaction between diethyl malonate and mesityl oxide, a strong base like sodium methoxide is typically used to deprotonate the diethyl malonate, forming the nucleophilic enolate.[4][8] Ensure the base is fresh and anhydrous, as moisture can quench the base and inhibit enolate formation. On a larger scale, consider using robust and cost-effective bases like potassium carbonate.[4]

  • Solvent Purity: The presence of water or protic impurities in the solvent can neutralize the enolate intermediate, stalling the reaction. Always use anhydrous solvents. For industrial applications, continuous flow reactors can offer better control over reaction conditions, including solvent purity.[4]

  • Reagent Quality: Verify the purity of your starting materials, particularly the mesityl oxide. Impurities can lead to unwanted side reactions.

B. Low Yields and Side Product Formation

Question: I'm observing low yields of the desired product and the formation of significant side products. How can I optimize the reaction to improve the yield?

Answer:

Low yields are often a result of competing side reactions. Here's how to address them:

  • Self-Condensation of Mesityl Oxide: Under basic conditions, mesityl oxide can undergo self-condensation. To mitigate this, add the mesityl oxide slowly to the reaction mixture containing the deprotonated diethyl malonate. This ensures that the concentration of the enolate is always in excess relative to the Michael acceptor.

  • Polymerization of Michael Acceptor: α,β-Unsaturated ketones like methyl vinyl ketone (a common reactant in Robinson annulations) are prone to polymerization.[7] Using precursors like β-chloroketones can circumvent this issue.[7]

  • Temperature Control: The Michael addition is typically exothermic. On a larger scale, efficient heat dissipation is crucial. Runaway reactions can lead to a plethora of side products. Employing a jacketed reactor with precise temperature control is essential for scale-up.

  • Claisen vs. Aldol Condensation Pathways: The intermediate 1,5-diketone formed after the Michael addition can potentially undergo different intramolecular cyclizations. The desired Claisen condensation is generally favored. However, controlling the reaction conditions, such as temperature and base concentration, is key to ensuring the desired cyclization pathway.[6]

C. Purification Challenges

Question: I'm having difficulty purifying the final product. What are the recommended purification strategies?

Answer:

Purification of 5-Isobutylcyclohexane-1,3-dione can be challenging due to its physical properties and potential impurities.

  • Column Chromatography: For laboratory-scale purification, column chromatography is a standard and effective method.[4] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically employed.

  • Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique, especially for larger quantities. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Distillation: Given its boiling point of 276°C at 760 mmHg, vacuum distillation can be a viable option for purification on a larger scale, provided the compound is thermally stable under these conditions.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key reaction steps?

A1: The synthesis primarily relies on two fundamental reactions: the Michael addition and the Claisen condensation.[4]

  • Michael Addition: A base abstracts an acidic α-hydrogen from diethyl malonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a conjugate addition.[4][8]

  • Intramolecular Claisen Condensation: The resulting Michael adduct, under basic conditions, forms another enolate which then attacks one of the ester carbonyls intramolecularly. This is followed by the departure of an alkoxide leaving group to form the cyclic β-dicarbonyl system.[4]

Q2: How does the isobutyl group influence the reaction and the properties of the final product?

A2: The isobutyl group is a spectator during the reaction itself. However, its presence enhances the lipophilicity of the final molecule compared to smaller alkyl substituents.[4] This increased lipophilicity can affect its solubility and may be a desirable feature for certain biological applications.

Q3: Are there alternative synthetic routes to consider for scale-up?

A3: While the Michael-Claisen route is common, another powerful method for the synthesis of substituted cyclohexane-1,3-diones is the Robinson annulation.[5][9] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[5][6] It is a highly versatile and widely used method for the construction of six-membered rings.[5] For industrial-scale production, exploring continuous flow reactor technology can offer significant advantages in terms of reaction control, safety, and throughput.[4]

Q4: What are the key safety considerations when working with the reagents involved in this synthesis?

A4: The reagents used in this synthesis present several hazards that must be managed appropriately.

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Mesityl Oxide: This is a flammable liquid and is toxic if inhaled or absorbed through the skin. It is also a lachrymator. Work in a well-ventilated fume hood and use appropriate PPE.

  • Diethyl Malonate: This can cause skin and eye irritation.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

IV. Experimental Protocols and Data

A. Laboratory-Scale Synthesis of 5-Isobutylcyclohexane-1,3-dione

This protocol is a representative example and may require optimization based on your specific laboratory conditions.

Step 1: Michael Addition

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add diethyl malonate dropwise to the solution.

  • After the addition is complete, add mesityl oxide dropwise from the dropping funnel over a period of 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • Once the Michael addition is complete, add a solution of sodium hydroxide in water to the reaction mixture.

  • Continue to reflux the mixture to facilitate the intramolecular Claisen condensation, hydrolysis of the ester, and subsequent decarboxylation.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Data Presentation

ParameterValueReference
Molecular Formula C₁₀H₁₆O₂[1][2][3]
Molecular Weight 168.23 g/mol [1][2][3][4]
CAS Number 57641-95-9[1][2][3]
Boiling Point 276°C at 760 mmHg[4]

V. Visualizing the Workflow

Diagram 1: Synthetic Pathway

Synthesis_Pathway Diethyl Malonate Diethyl Malonate Michael Adduct Michael Adduct Diethyl Malonate->Michael Adduct Michael Addition Mesityl Oxide Mesityl Oxide Mesityl Oxide->Michael Adduct Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Michael Adduct 5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione Michael Adduct->5-Isobutylcyclohexane-1,3-dione Intramolecular Claisen Condensation, Hydrolysis & Decarboxylation

Caption: Key steps in the synthesis of 5-Isobutylcyclohexane-1,3-dione.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Reaction Failure check_reagents Verify Reagent Purity (Base, Solvent, Starting Materials) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Addition Rate) start->check_conditions purification_issue Difficulty in Purification start->purification_issue success Successful Synthesis check_reagents->success Reagents OK check_conditions->success Conditions Optimized chromatography Column Chromatography purification_issue->chromatography crystallization Recrystallization purification_issue->crystallization distillation Vacuum Distillation purification_issue->distillation chromatography->success crystallization->success distillation->success

Caption: A logical approach to troubleshooting common synthesis issues.

VI. References

  • Robinson annulation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the synthesis of (5,5-dimethylcyclohexane-1,3-dione) as the TM? - Quora. (2021, January 30). Retrieved January 21, 2026, from [Link]

  • The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved January 21, 2026, from [Link]

  • Robinson Annulation Mechanism & Examples – Total Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Robinson Annulation - YouTube. (2021, July 15). Retrieved January 21, 2026, from [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. (2022, February 13). Retrieved January 21, 2026, from [Link]

  • 5-Isobutylcyclohexane-1,3-dione | C10H16O2 | CID 2736673 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 7.13: The Robinson Annulation Reaction - Chemistry LibreTexts. (2023, August 2). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: 5-Isobutylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isobutylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for the stable storage and effective use of this compound in your experiments.

Introduction to 5-Isobutylcyclohexane-1,3-dione

5-Isobutylcyclohexane-1,3-dione is a versatile intermediate in organic synthesis, valued for its role as a key building block in the creation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2] Its reactivity is largely governed by the presence of the β-diketone functional group, which exists in a dynamic equilibrium between its keto and enol tautomeric forms.[2][3] Understanding the factors that influence this equilibrium and the overall stability of the molecule is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the keto-enol tautomerism of 5-Isobutylcyclohexane-1,3-dione and why is it important?

A1: Like other β-diketones, 5-Isobutylcyclohexane-1,3-dione exists as a mixture of two interconverting forms: the diketo form and the enol form.[2][3] The enol form is often stabilized by an intramolecular hydrogen bond, which can influence the compound's reactivity, solubility, and spectral properties. The equilibrium between these two forms is sensitive to solvent polarity, temperature, and pH. For instance, non-polar solvents tend to favor the enolic form, while polar solvents can shift the equilibrium towards the diketo form. Awareness of this tautomerism is crucial as the two forms may exhibit different reactivities in your experiments.

Q2: What are the optimal storage conditions for 5-Isobutylcyclohexane-1,3-dione?

A2: To ensure the long-term stability of 5-Isobutylcyclohexane-1,3-dione, it should be stored in a tightly sealed container in a cool, dry place. For extended storage, refrigeration at 2-8°C is recommended. The compound should be protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q3: How can I assess the purity of my 5-Isobutylcyclohexane-1,3-dione sample?

A3: The purity of 5-Isobutylcyclohexane-1,3-dione can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can reveal the presence of residual solvents or byproducts from the synthesis.[4] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the characteristic carbonyl and enol functional groups.

Q4: What are the common impurities found in 5-Isobutylcyclohexane-1,3-dione?

A4: The synthesis of 5-Isobutylcyclohexane-1,3-dione typically involves a Michael addition followed by a Claisen condensation.[4] Potential impurities may include unreacted starting materials, intermediates from the synthesis, or byproducts from side reactions. Inadequate purification can lead to the presence of these contaminants. If you suspect impurities are affecting your results, repurification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 5-Isobutylcyclohexane-1,3-dione.

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.Confirm the purity of your 5-Isobutylcyclohexane-1,3-dione using HPLC or NMR before use. Ensure it has been stored correctly. Consider using a freshly opened batch for sensitive reactions.
Shift in keto-enol equilibrium.The reactivity can be influenced by the solvent system. Analyze the tautomeric ratio in your reaction solvent using NMR to understand the starting conditions. You may need to adjust your solvent to favor the desired tautomer.
Compound appears discolored (e.g., yellowing) or has a different physical appearance. Oxidative or photodegradation.Discoloration can be a sign of degradation. Store the compound protected from light and consider purging the container with an inert gas. If degradation is suspected, re-purify the compound or use a new batch.
Presence of impurities.Analyze the sample for impurities. If present, purify the compound using appropriate techniques.
Poor solubility in a chosen solvent. Incorrect solvent selection based on the dominant tautomer.The keto and enol forms have different polarities. The enol form is generally less polar. Consider the solvent's polarity and its potential to influence the tautomeric equilibrium. For example, non-polar solvents will better dissolve the enol form.
The compound may be degrading in the solvent.Check for signs of degradation after dissolving the compound over time (e.g., color change, precipitation). Use freshly prepared solutions for your experiments.
Difficulty in achieving complete reaction. Steric hindrance from the isobutyl group.The bulky isobutyl group may slow down reaction kinetics. Consider increasing the reaction time, temperature (while monitoring for degradation), or using a more potent catalyst if applicable.
Inactivation of the compound due to harsh reaction conditions.Avoid strongly acidic or basic conditions unless required by the reaction mechanism, as these can promote hydrolysis or other degradation pathways. High temperatures can also lead to thermal decomposition.

Stability and Degradation Pathways

Understanding the potential degradation pathways of 5-Isobutylcyclohexane-1,3-dione is essential for maintaining its integrity throughout your experimental workflow.

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate degradation reactions.[5]

  • pH: Both highly acidic and highly basic conditions can catalyze the hydrolysis of the diketone.

  • Light: Exposure to UV light can induce photochemical reactions, leading to degradation.[6][7]

  • Oxygen: In the presence of oxygen, oxidative cleavage of the cyclohexane ring can occur, especially under harsh conditions.[8][9]

Potential Degradation Workflow

5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione Hydrolysis Hydrolysis 5-Isobutylcyclohexane-1,3-dione->Hydrolysis H2O (acid/base) Oxidation Oxidation 5-Isobutylcyclohexane-1,3-dione->Oxidation O2 / Strong Oxidants Photodegradation Photodegradation 5-Isobutylcyclohexane-1,3-dione->Photodegradation UV Light Ring Opening Ring Opening Hydrolysis->Ring Opening Cleavage Ring Opening/Dicarboxylic Acids Ring Opening/Dicarboxylic Acids Oxidation->Ring Opening/Dicarboxylic Acids Cleavage Radical Intermediates Radical Intermediates Photodegradation->Radical Intermediates Various Byproducts Various Byproducts Radical Intermediates->Various Byproducts

Caption: Potential degradation pathways for 5-Isobutylcyclohexane-1,3-dione.

Experimental Protocols

Protocol 1: Assessment of Tautomeric Equilibrium by ¹H NMR

Objective: To determine the relative ratio of keto and enol forms of 5-Isobutylcyclohexane-1,3-dione in a given solvent.

Materials:

  • 5-Isobutylcyclohexane-1,3-dione

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of 5-Isobutylcyclohexane-1,3-dione.

  • Dissolve the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Integrate the characteristic signals for the enolic proton (typically a broad singlet) and the protons of the methylene group in the diketo form.

  • Calculate the molar ratio of the two tautomers based on the integration values.

Protocol 2: Monitoring Stability by HPLC

Objective: To assess the stability of 5-Isobutylcyclohexane-1,3-dione under specific conditions (e.g., in a particular solvent, at a certain temperature).

Materials:

  • 5-Isobutylcyclohexane-1,3-dione

  • HPLC-grade solvent(s) for mobile phase and sample preparation

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Vials

Procedure:

  • Prepare a stock solution of 5-Isobutylcyclohexane-1,3-dione of known concentration in a suitable solvent.

  • Aliquot the stock solution into several vials.

  • Store the vials under the desired experimental conditions (e.g., different temperatures, exposure to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.

  • Analyze the sample by HPLC to determine the peak area of the parent compound.

  • A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Experimental Logic

Decision Tree for Troubleshooting Inconsistent Results

Start Inconsistent Experimental Results Purity Check Purity of Starting Material (HPLC/NMR) Start->Purity Degraded Degradation Suspected Purity->Degraded Impure Pure Purity Confirmed Purity->Pure Pure Storage Review Storage Conditions (Temp, Light, Moisture) Storage->Degraded Improper ReactionCond Evaluate Reaction Conditions (Solvent, Temp, pH) Storage->ReactionCond Proper Repurify Repurify or Use New Batch Degraded->Repurify Pure->Storage Tautomerism Consider Tautomeric Equilibrium ReactionCond->Tautomerism Optimize Optimize Reaction Conditions Tautomerism->Optimize

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

  • Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 221-227.
  • Abd-alhamed, H. H., El-Faham, A., & Abdel-Gawad, H. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Journal of the Indian Chemical Society, 98(10), 100166.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039.
  • de la Torre, G., & Gouloumis, A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4983.
  • Sharma, D., Kumar, R., & Singh, P. (2021).
  • PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • sidza. (2019, January 18). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unmasking the UV Photobleaching of β-Diketonate [Eu(BTFA)4]− Complexes as an Energy-Driven Photoreduction Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Retrieved from [Link]

  • Allen. (n.d.). Assertion: Enol form of cyclohexane-1,3,5-trione is more stable than its keto-form. Reason: It does not contain a-hydrogen atoms. Retrieved from [Link]

  • American Chemical Society. (2022). Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. Retrieved from [Link]

  • Allen. (n.d.). Assertion: Enol form of cyclohexane-1,3,5-trione is more stable than its keto-form. Retrieved from [Link]

  • ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • MDPI. (2022). Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Retrieved from [Link]

  • Sci-Hub. (n.d.). Photochemistry of certain non-enolizable β-diketones. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]

  • HOPEMAX. (n.d.). What is the stability of 1,3 - Cyclohexanedione under different conditions?. Retrieved from [Link]

  • MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to the Purity Validation of 5-Isobutylcyclohexane-1,3-dione: A Comparative Analysis of Quantitative NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 5-Isobutylcyclohexane-1,3-dione, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and compromised data integrity.

This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for the purity determination of 5-Isobutylcyclohexane-1,3-dione: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As a primary analytical method, qNMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte, a significant advantage in research and development settings.[3][4] In contrast, HPLC-UV is a cornerstone of purity analysis due to its exceptional separatory power and sensitivity.[5][6]

We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to provide a trustworthy and comprehensive resource.

Pillar 1: Quantitative ¹H NMR (qNMR) - The Absolute Standard

The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, the purity of the analyte can be calculated with high accuracy and precision, traceable to the International System of Units (SI).[7] This makes qNMR an indispensable tool, especially when a certified reference material of the analyte is unavailable or prohibitively expensive.[3]

Causality in qNMR Experimental Design

The trustworthiness of a qNMR result hinges on meticulous experimental design. Key parameters are not arbitrary; they are chosen to ensure that the signal proportionality principle holds true.

  • Choice of Internal Standard: The ideal standard must have high purity, be non-reactive with the analyte and solvent, possess simple signals that do not overlap with analyte signals, and have a known number of protons. For 5-Isobutylcyclohexane-1,3-dione, certified standards like maleic acid or 1,4-bis(trimethylsilyl)benzene are excellent choices.

  • Relaxation Delay (d1): This is arguably the most critical parameter for quantification. Protons require time to return to their equilibrium state after being excited by an RF pulse. If the delay between pulses is too short, protons that relax slowly will not be fully relaxed, leading to signal attenuation and an underestimation of their quantity. A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard) is essential for >99% signal recovery and accurate integration.

  • Solvent Selection: The solvent must fully dissolve both the analyte and the internal standard without causing any chemical reactions. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should also be low in water content to prevent the appearance of a large, potentially interfering water signal.[4]

  • Accurate Weighing: Since the calculation relies on the mass ratio of the analyte and the standard, using a calibrated analytical balance with sufficient precision is non-negotiable.

Visualizing the qNMR Workflow

The following diagram outlines the logical flow of a qNMR experiment, from initial planning to the final purity calculation.

qNMR_Workflow cluster_prep Step 1: Method & Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation plan Method Planning: - Select appropriate solvent - Choose non-overlapping internal standard (IS) - Identify analyte & IS peaks for integration weigh Accurately weigh analyte and internal standard plan->weigh dissolve Dissolve mixture in deuterated solvent weigh->dissolve setup Instrument Setup: - Tune and shim magnet - Set acquisition parameters (e.g., d1 ≥ 5*T1) dissolve->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Spectrum: - Fourier transform - Phase correction - Baseline correction acquire->process integrate Integrate selected analyte and IS signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Experimental Protocol: qNMR Purity of 5-Isobutylcyclohexane-1,3-dione

This protocol is designed to be a self-validating system, ensuring accuracy and reliability.

  • Preparation of the Internal Standard (IS) and Analyte Sample: a. Accurately weigh approximately 10-20 mg of 5-Isobutylcyclohexane-1,3-dione into a clean, dry vial.[4] Record the mass precisely. b. Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into the same vial. The goal is a near 1:1 molar ratio to minimize integration errors.[4] Record the mass precisely. c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the IS, using gentle vortexing if necessary. d. Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow at least 5 minutes for temperature equilibration.[8] b. Tune and shim the probe on the sample to ensure high magnetic field homogeneity, which is critical for sharp, symmetrical peaks and accurate integration.[8] c. Acquire a standard ¹H NMR spectrum to confirm the identity of the analyte and IS and to ensure there are no overlapping signals for the peaks chosen for quantification. d. Set up the quantitative experiment. Crucially, set the relaxation delay (d1) to at least 60 seconds. This long delay ensures full relaxation for most small organic molecules. Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[3][8] e. Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.[9]

  • Data Processing and Purity Calculation: a. Apply Fourier transformation, and carefully phase and baseline correct the spectrum. An even baseline is essential for accurate integration. b. Integrate a well-resolved, non-exchangeable proton signal for 5-Isobutylcyclohexane-1,3-dione. For instance, the doublet corresponding to the two methyl groups of the isobutyl moiety is a good candidate. c. Integrate a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid). d. Calculate the purity using the following equation[10]:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molar mass (Analyte: 168.23 g/mol [11], IS: e.g., Maleic Acid: 116.07 g/mol )

    • m : Mass

    • PIS : Purity of the Internal Standard (as a percentage)

Pillar 2: HPLC-UV - The Orthogonal Approach

While qNMR provides an absolute purity value, it may not effectively separate structurally similar impurities. High-Performance Liquid Chromatography (HPLC) excels at separating components within a mixture, making it an ideal orthogonal (i.e., different and independent) method to confirm purity and quantify impurities.[12]

Causality in HPLC Method Development
  • Column and Mobile Phase Selection: For a moderately polar compound like 5-Isobutylcyclohexane-1,3-dione, a reverse-phase C18 column is a logical starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation (resolution) between the main peak and any impurity peaks in a reasonable timeframe.

  • Wavelength Selection: The UV detector wavelength should be set to the λ_max_ (wavelength of maximum absorbance) of the analyte to ensure maximum sensitivity. If the λ_max_ is unknown, a photodiode array (PDA) detector can be used to scan across a range of wavelengths.

  • Standard Preparation: Unlike qNMR, HPLC purity is typically determined by area percent normalization, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification of specific impurities, a reference standard for each impurity is required.

Experimental Protocol: HPLC-UV Purity of 5-Isobutylcyclohexane-1,3-dione
  • Preparation of Solutions: a. Mobile Phase: Prepare a suitable mobile phase, for example, 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm filter and degas. b. Sample Solution: Accurately weigh about 10 mg of 5-Isobutylcyclohexane-1,3-dione and dissolve it in the mobile phase to make a 10 mL solution (concentration ~1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 254 nm (a common wavelength for compounds with carbonyl groups; should be optimized)

  • Data Analysis: a. Inject the sample solution and record the chromatogram for a sufficient time to allow all potential impurities to elute. b. Integrate all peaks detected. c. Calculate the purity by the area percent method:

    Purity (%) = (Areaanalyte / Total Area of all peaks) * 100

Head-to-Head Comparison: qNMR vs. HPLC-UV

The choice of method depends on the specific analytical goal. The following table and diagram provide a direct comparison.

ParameterQuantitative ¹H NMR (qNMR) HPLC-UV
Principle Signal area is directly proportional to molar concentration.Physical separation of components followed by UV detection.
Quantification Absolute; directly traceable to a certified internal standard.[7]Relative (Area %); requires reference standards for absolute impurity quantification.
Reference Standard Requires a universal internal standard, not the analyte itself.[3]Requires a reference standard of the analyte for identity confirmation and of each impurity for accurate quantification.
Speed Rapid; single measurement can take 10-15 minutes.[5]Slower; run times are typically 15-30 minutes per sample, plus method development time.[13]
Selectivity Lower; risk of signal overlap with structurally similar impurities.[6]High; excellent at separating isomers and closely related impurities.
Sensitivity Lower (typically requires mg quantities).Higher (can detect impurities at ppm levels).
Sample Integrity Non-destructive; sample can be fully recovered.Destructive; sample is consumed.
Validation Method validation is straightforward.[10]Requires more extensive validation (linearity, range, accuracy, etc.) per ICH guidelines.[12][14]
Visualizing the Methodological Comparison

Comparison cluster_qnmr qNMR Principle cluster_hplc HPLC Principle qnmr_principle Signal Integral ∝ Number of Nuclei qnmr_output Absolute Purity (%) qnmr_principle->qnmr_output Direct Calculation hplc_principle Physical Separation + UV Absorbance hplc_output Relative Purity (Area %) hplc_principle->hplc_output Area Normalization

Caption: Core principles of qNMR versus HPLC for purity analysis.

Conclusion: A Synergistic Approach to Purity Validation

For the rigorous purity assessment of 5-Isobutylcyclohexane-1,3-dione, neither qNMR nor HPLC-UV should be viewed in isolation. They are complementary techniques that, when used together, provide a highly trustworthy and comprehensive purity profile.

  • qNMR serves as the primary method for establishing an absolute purity value . Its speed, simplicity, and independence from a specific analyte reference standard make it invaluable for routine checks and for characterizing new batches of material.[3][13]

  • HPLC-UV acts as the essential orthogonal method . Its superior resolving power is critical for detecting and quantifying co-eluting or structurally similar impurities that might be hidden in an NMR spectrum. It is the gold standard for impurity profiling.

By employing qNMR for absolute quantification and HPLC-UV to ensure chromatographic purity, researchers and drug development professionals can have the highest degree of confidence in the quality of their starting materials. This dual-validation approach embodies scientific rigor, ensuring that subsequent experiments are built on a foundation of verified chemical integrity, ultimately upholding the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in scientific research.

References

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Available at: [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • PubMed. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available at: [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Available at: [Link]

  • PubChem. 5-Isobutylcyclohexane-1,3-dione. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Allen Institute. Tests for Ketones Importance, Different tests with reactions and FAQS. Available at: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Mestrelab Research. Purity by Absolute qNMR Instructions. Available at: [Link]

  • IVT Network. (2004, October 1). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Available at: [Link]

  • U.S. Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]

  • ResearchGate. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available at: [Link]

  • Agilent Technologies. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Available at: [Link]

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A Comparative Guide to 5-Isobutylcyclohexane-1,3-dione and Other β-Diketones in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Chemist: Navigating the Landscape of β-Diketone Reactivity and Application

In the vast toolkit of organic synthesis, β-diketones stand out as remarkably versatile building blocks. Their unique structural motif, characterized by two carbonyl groups separated by a methylene bridge, imparts a rich and tunable reactivity that has been exploited in the construction of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials. This guide provides a detailed comparison of 5-Isobutylcyclohexane-1,3-dione with other commonly employed β-diketones, offering insights into how subtle structural variations can translate into significant differences in synthetic performance. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of the optimal β-diketone for their specific synthetic challenges.

The Central Role of the β-Diketone Moiety: A Matter of Tautomerism and Acidity

The reactivity of β-diketones is intrinsically linked to the acidity of the α-protons and the resulting keto-enol tautomerism.[1] The enol form is often stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring, which significantly influences the molecule's nucleophilic and electrophilic character.[1] The position of this equilibrium is sensitive to the substituents on the β-diketone scaffold and the solvent used.[2]

Introducing 5-Isobutylcyclohexane-1,3-dione: A Key Player in Agrochemicals

5-Isobutylcyclohexane-1,3-dione is a cyclic β-diketone that has garnered significant attention, primarily as a key intermediate in the synthesis of herbicides.[3] Its derivatives are known to be potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biosynthetic pathway of plastoquinones and tocopherols in plants.[3]

Table 1: Physicochemical Properties of Selected β-Diketones

CompoundStructureMolecular Weight ( g/mol )Physical State
5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione168.23[4]Solid[4]
Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Dimedone140.18[5]Crystalline Solid[5]
Acetylacetone (2,4-Pentanedione) Acetylacetone100.12Liquid
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) Dibenzoylmethane224.26Crystalline Solid

Comparative Performance in Key Synthetic Transformations

The true measure of a synthetic building block lies in its performance in a variety of chemical reactions. Here, we compare the anticipated reactivity of 5-Isobutylcyclohexane-1,3-dione with other β-diketones in several fundamental transformations. While direct, side-by-side comparative studies are scarce in the literature, we can infer performance differences based on well-established principles of organic chemistry, particularly steric and electronic effects.

The Knoevenagel Condensation: A Gateway to Substituted Alkenes

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene compound with an aldehyde or ketone. β-Diketones are excellent substrates for this transformation.

Expected Performance:

The steric bulk of the 5-substituent on the cyclohexane-1,3-dione ring is expected to play a significant role in the rate and yield of the Knoevenagel condensation. The isobutyl group in 5-isobutylcyclohexane-1,3-dione is considerably larger than the methyl groups in dimedone. This increased steric hindrance could potentially lead to slower reaction rates and lower yields compared to dimedone under identical conditions.[6] The chair conformation of the cyclohexane ring will likely place the bulky isobutyl group in an equatorial position to minimize 1,3-diaxial interactions, which may influence the accessibility of the active methylene protons for deprotonation.[6]

In contrast, acyclic β-diketones like acetylacetone, with less steric congestion around the active methylene group, are generally highly reactive in Knoevenagel condensations.

Illustrative Experimental Protocol: Knoevenagel Condensation with Dimedone

The following protocol for the condensation of dimedone with an aromatic aldehyde serves as a representative example of this class of reactions.

  • Materials: Dimedone (1 mmol), aromatic aldehyde (1 mmol), catalyst (e.g., piperidine, 0.1 mmol), and solvent (e.g., ethanol, 10 mL).

  • Procedure:

    • Dissolve dimedone and the aromatic aldehyde in the solvent in a round-bottom flask.

    • Add the catalyst to the mixture.

    • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold solvent, and dry.

    • Further purification can be achieved by recrystallization.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 5-Isobutylcyclohexane-1,3-dione 5-Isobutylcyclohexane-1,3-dione Knoevenagel Adduct Knoevenagel Adduct 5-Isobutylcyclohexane-1,3-dione->Knoevenagel Adduct Aldehyde Aldehyde Aldehyde->Knoevenagel Adduct Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine) Catalyst (e.g., Piperidine)->Knoevenagel Adduct Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Knoevenagel Adduct Heat (Reflux) Heat (Reflux) Heat (Reflux)->Knoevenagel Adduct Water Water

Caption: Knoevenagel Condensation Workflow.

Michael Addition: Forging New Carbon-Carbon Bonds

The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds by the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The enolates derived from β-diketones are excellent Michael donors.

Expected Performance:

Acyclic β-diketones like acetylacetone and dibenzoylmethane are widely used and highly effective in Michael additions due to the high acidity of their α-protons and lower steric hindrance.

Illustrative Experimental Protocol: Michael Addition with Acetylacetone

  • Materials: Acetylacetone (1 mmol), α,β-unsaturated ketone (1 mmol), base (e.g., sodium ethoxide, 1.1 mmol), and solvent (e.g., ethanol, 10 mL).

  • Procedure:

    • Prepare a solution of the base in the solvent in a round-bottom flask under an inert atmosphere.

    • Add acetylacetone dropwise to the base solution at room temperature.

    • After stirring for a short period, add the α,β-unsaturated ketone to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Michael_Addition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product β-Diketone (Michael Donor) β-Diketone (Michael Donor) Michael Adduct Michael Adduct β-Diketone (Michael Donor)->Michael Adduct α,β-Unsaturated Carbonyl (Michael Acceptor) α,β-Unsaturated Carbonyl (Michael Acceptor) α,β-Unsaturated Carbonyl (Michael Acceptor)->Michael Adduct Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Michael Adduct Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Michael Adduct

Caption: Michael Addition Workflow.

Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry

β-Diketones are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.

Pyrazoles are typically synthesized by the condensation of a β-diketone with hydrazine or its derivatives.[8]

Expected Performance:

The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration. The steric hindrance from the isobutyl group in 5-isobutylcyclohexane-1,3-dione is less likely to have a major impact on this reaction, as the initial nucleophilic attack occurs at the carbonyl carbons, which are relatively unhindered. Therefore, 5-isobutylcyclohexane-1,3-dione is expected to be a suitable substrate for pyrazole synthesis, with reactivity comparable to that of dimedone. Acyclic β-diketones are also standard starting materials for a vast range of substituted pyrazoles.

Enaminones are formed by the reaction of β-diketones with primary or secondary amines. These compounds are important synthetic intermediates and possess biological activity in their own right.

Expected Performance:

The formation of enaminones involves the nucleophilic attack of the amine on one of the carbonyl groups. The steric bulk of the isobutyl group in 5-isobutylcyclohexane-1,3-dione could influence the regioselectivity of the amine attack if the two carbonyl groups were electronically different. However, in this symmetrical molecule, the primary factor affecting the reaction rate would be the overall steric accessibility of the carbonyl groups. Compared to the less hindered acetylacetone, the reaction with 5-isobutylcyclohexane-1,3-dione might require more forcing conditions (higher temperature or longer reaction times).

The Decisive Factor: Application-Specific Performance

While general reactivity trends can be predicted, the ultimate choice of a β-diketone will depend on the specific application and the desired properties of the final product.

Herbicidal Activity

For the synthesis of HPPD-inhibiting herbicides, 5-isobutylcyclohexane-1,3-dione and its analogs are the preferred starting materials. The nature of the 5-substituent is crucial for the biological activity of the final herbicide molecule, and the isobutyl group has been found to be beneficial in certain herbicidal compounds.

Table 2: Comparative Data on HPPD Inhibition (Illustrative)

Compound ClassExampleTarget OrganismIC₅₀ (nM)
Triketone HerbicideSulcotrioneArabidopsis thaliana~250
Natural TriketoneLeptospermoneArabidopsis thaliana~19

Note: Data is illustrative and sourced from studies on related triketone inhibitors of HPPD. Specific IC₅₀ values for herbicides derived directly from 5-isobutylcyclohexane-1,3-dione would require dedicated biological assays.

Synthesis of Complex Molecules

In the synthesis of complex natural products or pharmaceuticals where the β-diketone is a small part of a larger scaffold, the choice will be dictated by the desired substitution pattern and the compatibility of the β-diketone with other functional groups in the molecule. The steric bulk of the isobutyl group might be strategically employed to direct the stereochemical outcome of a subsequent reaction.

Conclusion: A Strategic Choice for the Synthetic Chemist

5-Isobutylcyclohexane-1,3-dione is a valuable building block, particularly for the synthesis of agrochemicals. Its reactivity is governed by the interplay of the inherent properties of the β-diketone functionality and the steric influence of the isobutyl group.

  • For Knoevenagel and Michael reactions, the steric hindrance of the isobutyl group may lead to slower reaction rates compared to less substituted cyclic and acyclic β-diketones.

  • In the synthesis of heterocycles like pyrazoles, where the reaction occurs at the less hindered carbonyl carbons, 5-isobutylcyclohexane-1,3-dione is expected to perform well.

  • The primary advantage of 5-isobutylcyclohexane-1,3-dione lies in its utility as a precursor for biologically active molecules, particularly HPPD-inhibiting herbicides, where the isobutyl substituent is integral to the desired activity.

Ultimately, the selection of the most appropriate β-diketone requires a careful consideration of the specific synthetic transformation, the desired product, and the potential influence of steric and electronic factors. This guide provides a framework for making such strategic decisions, empowering researchers to navigate the rich and diverse chemistry of β-diketones with greater confidence and success.

References

  • PubChem. 5-Isobutylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). [Link]

  • synthesis of some enaminone derivatives under solvent-free process. [Link]

  • Properties and application of diketones and their derivatives. [Link]

  • LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

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A Comparative Guide to the Cytotoxicity of Cyclohexane-1,3-dione Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can serve as the basis for potent and selective anticancer agents is relentless. Among these, the cyclohexane-1,3-dione moiety has emerged as a privileged structure, demonstrating significant potential in the development of new therapeutic leads. This guide offers an in-depth comparative analysis of the cytotoxic properties of various cyclohexane-1,3-dione derivatives, grounded in experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Rationale for Investigating Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione scaffold is an attractive starting point for the synthesis of a diverse library of heterocyclic compounds.[1][2] Its chemical reactivity allows for modifications at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] A significant body of research has demonstrated that derivatives incorporating various heterocyclic systems, such as pyran, pyrazole, thiophene, and thiazole, exhibit a broad spectrum of biological activities, including potent anticancer effects.[1]

The primary impetus for exploring these derivatives lies in their demonstrated ability to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, many of these compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), a class of enzymes frequently dysregulated in various malignancies.[3][4]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is a critical determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC50) is a standard measure of this potential, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value indicates a more potent compound.

The following table summarizes the in vitro cytotoxicity of a selection of cyclohexane-1,3-dione derivatives against a panel of human cancer cell lines, as reported in the literature. This comparative data highlights the remarkable potency and, in some cases, the selectivity of these compounds.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Cyclohexane-1,3-dione Derivatives

Compound IDH460 (NSCLC)A549 (NSCLC)HT-29 (Colon)MKN-45 (Gastric)U87MG (Glioblastoma)SMMC-7721 (Hepatocellular)Reference
3b ------[5]
5c ------[5]
7b ------[5]
10b ------[5]
12 ------[5]
14b ------[5]
16 ------[5]
18b ------[5]
19b ------[5]
20b ------[5]
21 ------[5]
24 ------[5]
Compound 5c (vs. MDA-MB-231) 10.31 ± 0.003 µg/mL-----[6]
1,2,4-Triazine Derivatives single-digit µMsingle-digit µMsingle-digit µMsingle-digit µMsingle-digit µMsingle-digit µM[7]

Note: The table is populated with representative data. A comprehensive list of IC50 values for a larger number of derivatives can be found in the cited literature, particularly the extensive work by Mohareb and colleagues. The specific IC50 values for many compounds listed as active in[5] were not explicitly provided in the abstract and would require access to the full publication.

Mechanistic Insights: Targeting the c-Met Signaling Pathway

A primary mechanism underlying the cytotoxicity of many cyclohexane-1,3-dione derivatives is the inhibition of the c-Met receptor tyrosine kinase.[3][8] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Aberrant activation of this pathway is a known driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.

The inhibition of c-Met by these derivatives blocks the downstream signaling cascade, which includes key pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to a reduction in cancer cell proliferation and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT HGF HGF HGF->cMet Binds and Activates Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis Survival Survival PI3K_AKT->Survival PI3K_AKT->Metastasis

Caption: Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for two commonly employed cytotoxicity assays, the MTT and SRB assays, which form the foundation of in vitro screening for anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add cyclohexane-1,3-dione derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO or acidified isopropanol) incubate3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the cyclohexane-1,3-dione derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Conclusion and Future Directions

The cyclohexane-1,3-dione scaffold represents a versatile and promising platform for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant cytotoxicity against a broad range of cancer cell lines, with many exhibiting IC50 values in the low micromolar to nanomolar range. The inhibition of key oncogenic signaling pathways, such as the c-Met pathway, provides a strong mechanistic rationale for their observed anticancer activity.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the cyclohexane-1,3-dione core is needed to delineate the structural features that govern potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening must be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of cyclohexane-1,3-dione derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

By leveraging the insights and methodologies presented in this guide, researchers can continue to advance the development of this exciting class of compounds towards clinical application.

References

  • Christensen, S. B. (2014).
  • Danilkovitch-Miagkova, A., & Zbar, B. (2002). Dysregulation of Met receptor tyrosine kinase activity in cancer.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
  • Moasser, M. M. (2007). The role of HER2/neu in the management of breast cancer. Surgical Oncology Clinics, 16(1), 125-141.
  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19.
  • Bou-Chahine, C., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(5), 4785-4803.
  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667.
  • Mohareb, R. M., & Mohamed, A. A. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with anti-proliferative and c-Met kinase inhibitions. Bulletin of the Chemical Society of Ethiopia, 36(1), 121-136.
  • Chinnasamy, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4344.
  • Shaaban, M. A., Kamel, M. M., & Milad, Y. S. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1(9), 1-15.
  • Shaaban, M. A., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scientific Research Publishing. Available at: [Link]

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Efficacy of 5-Isobutylcyclohexane-1,3-dione as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the enzyme inhibitory efficacy of 5-Isobutylcyclohexane-1,3-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, compares its performance with established alternatives, and provides detailed experimental methodologies to facilitate independent validation and further research.

Introduction to 5-Isobutylcyclohexane-1,3-dione

5-Isobutylcyclohexane-1,3-dione belongs to the class of triketone herbicides, which are known to target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2][3]. HPPD is a critical enzyme in the metabolic pathway of tyrosine in most aerobic organisms. In plants, its inhibition disrupts the biosynthesis of plastoquinones and tocopherols, essential components for photosynthesis and antioxidant defense, leading to bleaching and ultimately, plant death[1][4]. Beyond its herbicidal activity, derivatives of cyclohexane-1,3-dione have also been investigated for their potential as anticancer agents through the inhibition of receptor tyrosine kinases[5].

This guide will focus on the efficacy of 5-Isobutylcyclohexane-1,3-dione as an HPPD inhibitor, drawing comparisons with commercially successful herbicides from the same class.

Mechanism of Action: Targeting HPPD

The inhibitory action of 5-Isobutylcyclohexane-1,3-dione and other triketone compounds on HPPD is well-established. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, p-hydroxyphenylpyruvate. This blockage halts the catalytic conversion to homogentisate, a crucial precursor for vital plant molecules[1][4]. The core cyclohexane-1,3-dione structure is essential for this inhibitory activity[6][7].

Below is a diagram illustrating the targeted signaling pathway and the point of inhibition.

HPPD_Inhibition Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate HGA Homogentisate HPPD->HGA Catalysis Inhibitor 5-Isobutylcyclohexane-1,3-dione Inhibitor->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis & Antioxidant Defense Plastoquinone->Photosynthesis

Caption: Inhibition of the HPPD enzyme by 5-Isobutylcyclohexane-1,3-dione.

Comparative Efficacy Analysis

For a robust comparison, we will evaluate 5-Isobutylcyclohexane-1,3-dione against well-characterized commercial HPPD inhibitors: Sulcotrione, Mesotrione, and Tembotrione.

Compound Chemical Structure Target Enzyme Reported IC50 Value (nM) Reference
5-Isobutylcyclohexane-1,3-dione C10H16O2p-Hydroxyphenylpyruvate dioxygenase (HPPD)Data not available
Sulcotrione 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedionep-Hydroxyphenylpyruvate dioxygenase (HPPD)250[8]
Mesotrione 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dionep-Hydroxyphenylpyruvate dioxygenase (HPPD)204[9]
Tembotrione 2-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dionep-Hydroxyphenylpyruvate dioxygenase (HPPD)~19 (for a C9 alkyl analog)[8]

Analysis of Structural Features:

SAR studies on similar cyclohexane-1,3-dione derivatives indicate that the presence of a bulky, lipophilic group at the 5-position can be favorable for binding to the active site of HPPD[6][7]. The isobutyl group in 5-Isobutylcyclohexane-1,3-dione provides such a feature. However, the commercial inhibitors listed above possess more complex benzoyl substitutions at the 2-position, which are known to be critical for high-potency inhibition[2]. The absence of this 2-acyl group in 5-Isobutylcyclohexane-1,3-dione suggests that its intrinsic inhibitory activity is likely lower than that of these commercial herbicides. Studies have shown that the 2-benzoyl group is an absolute requirement for significant herbicidal activity in this class of compounds[2].

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a common in vitro HPPD inhibition assay.

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for assessing HPPD inhibition.

Principle:

The activity of HPPD is determined by monitoring the consumption of its substrate, p-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate. A common method involves a coupled enzyme assay where the product of the HPPD reaction is further converted by homogentisate 1,2-dioxygenase, and the subsequent product formation is monitored spectrophotometrically.

Materials:

  • Recombinant or purified HPPD enzyme

  • 5-Isobutylcyclohexane-1,3-dione and other test inhibitors

  • p-Hydroxyphenylpyruvate (HPP) substrate

  • Homogentisate 1,2-dioxygenase (HGD)

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO4)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-Isobutylcyclohexane-1,3-dione and other inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a fresh substrate solution of HPP in the assay buffer.

    • Prepare a cofactor solution containing ascorbate and catalase in the assay buffer.

    • Prepare a dilute solution of FeSO4 in water.

    • Prepare the HPPD and HGD enzyme solutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the inhibitor stock solution to achieve a range of desired final concentrations. Include a vehicle control (DMSO without inhibitor).

    • Add the cofactor solution and the FeSO4 solution to all wells.

    • Add the HGD enzyme solution to all wells.

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at a specific wavelength (e.g., 320 nm for the product of the HGD reaction) over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Below is a workflow diagram for the experimental protocol.

HPPD_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Reagents Add Buffer, Inhibitor, Cofactors, HGD, HPPD to Plate Prep_Inhibitor->Add_Reagents Prep_Substrate Prepare HPP Substrate Initiate_Reaction Initiate with HPP Prep_Substrate->Initiate_Reaction Prep_Enzymes Prepare HPPD & HGD Enzymes Prep_Enzymes->Add_Reagents Prep_Cofactors Prepare Cofactor Mix Prep_Cofactors->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance Change Initiate_Reaction->Measure_Absorbance Calc_Rates Calculate Reaction Rates Measure_Absorbance->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Conclusion and Future Directions

5-Isobutylcyclohexane-1,3-dione is a recognized inhibitor of the HPPD enzyme, a validated target for herbicides. While direct quantitative data on its inhibitory potency is lacking in the current literature, SAR studies of related compounds suggest that the isobutyl substituent contributes to its activity. However, in comparison to commercially available triketone herbicides, the absence of a 2-acyl-benzoyl moiety likely results in significantly lower efficacy.

Future research should focus on:

  • Quantitative Determination of IC50/Ki: Performing in vitro enzyme inhibition assays to determine the precise inhibitory potency of 5-Isobutylcyclohexane-1,3-dione against HPPD.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of 5-alkylcyclohexane-1,3-diones to systematically evaluate the impact of the alkyl chain length and branching on HPPD inhibition.

  • Whole-Plant Herbicidal Activity: Conducting greenhouse and field trials to assess the in vivo herbicidal efficacy of 5-Isobutylcyclohexane-1,3-dione on various weed species.

  • Exploration of Anticancer Potential: Investigating the inhibitory activity of 5-Isobutylcyclohexane-1,3-dione against a panel of receptor tyrosine kinases to validate its potential as an anticancer agent.

By pursuing these research avenues, a more complete understanding of the therapeutic and agrochemical potential of 5-Isobutylcyclohexane-1,3-dione can be achieved.

References

  • Fu, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 556. [Link]

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

  • ResearchGate. (2025). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • SciProfiles. (2022). Publication: Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • UniProt. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3- dione Derivatives as HPPD Inhibitors. [Link]

  • Figshare. (n.d.). β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. [Link]

  • PubMed. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • ResearchGate. (2025). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • PubMed. (2009). Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. [Link]

  • Frontiers in Chemistry. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. [Link]

  • European Publication Server. (n.d.). Cyclohexane-1,3-dione derivatives, compositions containing them, processes for making them, and their use as herbicides and plan. [Link]

  • Semantic Scholar. (1998). The structure–activity relationships of the triketone class of HPPD herbicides†. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2025). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. [Link]

  • European Publication Server. (n.d.). Cyclohexane-1,3-dione derivatives having a herbicidal activity. [Link]

  • PMC. (n.d.). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. [Link]

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Biological activity comparison of alkyl-substituted cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Alkyl-Substituted Cyclohexane-1,3-diones

Introduction: The Versatile Scaffold of Cyclohexane-1,3-dione

Cyclohexane-1,3-dione and its derivatives represent a class of highly versatile chemical scaffolds. The unique structural feature of this cyclic diketone, characterized by its keto-enol tautomerism and the highly reactive methylene group situated between two carbonyls, makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.[1][2] These compounds are not merely synthetic curiosities; they are the core components of numerous commercial products and promising therapeutic agents. The biological activities are diverse, ranging from herbicidal and pesticidal to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This guide provides a comparative analysis of the biological activities of various alkyl-substituted cyclohexane-1,3-diones. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to the alkyl substituents modulate the efficacy and specificity of these compounds across different biological targets. The discussion is grounded in mechanistic insights and supported by detailed experimental protocols to ensure scientific integrity and practical applicability.

Herbicidal Activity: Targeting Essential Plant Enzymes

The most commercially significant application of cyclohexane-1,3-diones is in agriculture as selective grass herbicides.[5][6] These compounds, often referred to as "dims" (e.g., Sethoxydim, Clethodim), are post-emergence herbicides that effectively control annual and perennial grasses in broadleaf crops.

Mechanism of Action: A Tale of Two Enzymes

The herbicidal activity of alkyl-substituted cyclohexane-1,3-diones primarily stems from the inhibition of two key enzymes in plants:

  • Acetyl-Coenzyme A Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid biosynthesis.[7] Its inhibition halts the production of lipids, which are essential for cell membrane formation and energy storage, leading to growth cessation and eventual death of the plant.[7]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is critical in the biosynthesis of plastoquinone and tocopherol.[8][9] Plastoquinone is an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-oxidation. The resulting "bleaching" effect on the plant tissue is a hallmark of HPPD-inhibiting herbicides. The inhibitory action is attributed to the ability of the dione structure to chelate the ferrous ion within the enzyme's active site.[8]

The specific enzyme targeted often depends on the substitution pattern at the 2-position of the cyclohexane-1,3-dione ring.

Structure-Activity Relationship (SAR) and Comparative Data

The herbicidal potency is highly dependent on the nature of the alkyl and acyl groups attached to the cyclohexane-1,3-dione core.

  • Substitution at C2: For HPPD inhibitors, a 2-acyl group is a common feature. The length and composition of the alkyl side chain on this acyl group are critical for potency. Research on congeners derived from Peperomia natural products demonstrated that a C11 alkyl side chain was optimal for HPPD inhibition.[9]

  • Substitution on the Cyclohexane Ring: Modifications at the C5 position are common in commercial herbicides. For example, Sethoxydim features a 5-[2-(ethylthio)propyl] group, which contributes to its selective activity.[6]

  • Imino Ethers: Many potent ACCase inhibitors, like Alloxydim and Sethoxydim, are not simple diones but are derivatized at the 2-position with an (alkoxyimino)butyl group.[5]

The following table summarizes the activity of representative compounds.

CompoundAlkyl/Acyl SubstituentTarget EnzymeActivity (IC50app)Reference
Sulcotrione 2-(2-chloro-4-mesylbenzoyl)HPPD0.25 ± 0.02 µM[9]
Compound 5d 2-undecanoyl (C11 alkyl chain)HPPD0.18 ± 0.02 µM[9]
Sethoxydim 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]ACCasePotent grass herbicide[5]
Alloxydim 2-[1-(allyloxyimino)butyl]-4-methoxycarbonyl-5,5-dimethylACCasePotent grass herbicide[5]

This table illustrates that subtle changes, such as extending an alkyl chain, can significantly enhance inhibitory activity, surpassing even commercial standards.

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a method to determine the inhibitory potential of test compounds against plant HPPD. The causality behind this choice is that it directly measures the interaction between the compound and its molecular target, providing a clear and quantifiable measure of potency (IC50).

Principle: The assay measures the activity of recombinant HPPD by monitoring the depletion of its substrate, p-hydroxyphenylpyruvate (HPP), using spectrophotometry.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant HPPD from a suitable host (e.g., E. coli). Ensure the enzyme is active and contains the necessary Fe(II) cofactor.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM sodium ascorbate. Ascorbate is included to maintain the iron cofactor in its reduced Fe(II) state.

    • Substrate Solution: Prepare a stock solution of p-hydroxyphenylpyruvate (HPP) in the assay buffer.

    • Test Compound Solutions: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mM) and then prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 180 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of the purified HPPD enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the HPP substrate solution.

    • Immediately measure the decrease in absorbance at 310 nm over 5-10 minutes using a microplate reader. The rate of HPP consumption is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: A Focus on Kinase Inhibition

Derivatives of cyclohexane-1,3-dione have emerged as promising scaffolds for the development of anticancer agents.[10][11] Their activity often stems from the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Mechanism of Action: Targeting c-Met Kinase

One of the key targets for these compounds is the c-Met receptor tyrosine kinase.[12] Overexpression or mutation of c-Met is implicated in the proliferation, survival, and metastasis of various tumors. Cyclohexane-1,3-dione derivatives have been synthesized that show potent and selective inhibition of c-Met.[12]

Structure-Activity Relationship (SAR) and Comparative Data

For anticancer applications, the cyclohexane-1,3-dione core is often used as a starting point for synthesizing more complex heterocyclic systems, such as 1,2,4-triazines.[12] The SAR studies reveal that:

  • Heterocyclic Fusions: Fusing the dione ring with other heterocycles can significantly enhance potency and selectivity.

  • Substitutions on Fused Rings: The nature and position of substituents on these fused ring systems are critical for interacting with the kinase active site.

A study on 1,2,4-triazine derivatives synthesized from a cyclohexane-1,3-dione precursor yielded several compounds with potent c-Met inhibitory activity.[12]

CompoundKey Structural FeatureTargetActivity (IC50)Reference
Foretinib (Reference Kinase Inhibitor)c-Met Kinase1.16 nM[12]
Compound 5 Tetrahydrobenzo[e][3][10][12]triazinec-Met Kinase< 1.00 nM[12]
Compound 7a Dihydrazone derivativec-Met Kinase< 1.00 nM[12]
Compound 10c Fused pyran derivativec-Met Kinase< 1.00 nM[12]
Compound 11f Fused pyridine derivativec-Met Kinase< 1.00 nM[12]

The data clearly indicates that multiple derivatives exhibited superior potency compared to the reference inhibitor, Foretinib, highlighting the potential of this chemical class in oncology.[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a self-validating system because it relies on the functional activity of mitochondrial dehydrogenases in living cells to produce a measurable signal.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO, isopropanol) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkyl-substituted cyclohexane-1,3-dione derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity

The cyclohexane-1,3-dione scaffold is also a source of compounds with antibacterial and antifungal properties. While not as extensively commercialized as the herbicides, their potential in addressing microbial resistance is an active area of research.

Structure-Activity Relationship and Comparative Data

The antimicrobial efficacy is influenced by the specific substituents on the dione ring. A study on a series of synthesized cyclohexane-1,3-dione derivatives identified compounds with notable activity against various microbes.[10]

Compound IDKey Structural FeatureTarget OrganismActivity (MIC)Reference
5c (Specific derivative from study)Bacteria/Fungi2.5 mg/mL[10]
Ampicillin (Reference Antibiotic)E. coli, S. aureusVaries (µg/mL range)[8]

Note: The reported MIC for compound 5c is relatively high, suggesting that while activity exists, further optimization is needed to achieve potency comparable to established antibiotics.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its systematic and quantitative nature makes it highly reliable.

MIC_Workflow A Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a defined volume of the microbial inoculum to each well containing the test compound dilutions. Also, prepare a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

The Critical Role of Stereochemistry: 1,3-Diaxial Interactions

When considering alkyl substitutions on the cyclohexane ring, it is crucial to understand the chair conformation of the ring. Substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The two chair conformations can interconvert via a "ring flip." However, for a substituted cyclohexane, these two conformers are not equal in energy.[13] The conformer with the alkyl group in the equatorial position is generally more stable.[13][14] This is due to 1,3-diaxial interactions , a form of steric strain that occurs when an axial substituent clashes with the axial hydrogens on carbons 3 and 5 relative to it.[13][14]

The larger the alkyl substituent, the greater the steric strain from these interactions, and thus the stronger the preference for the equatorial position.[13] For tert-butylcyclohexane, this preference is so strong that the ring is essentially "locked" in the conformation with the tert-butyl group equatorial.[13] This conformational preference is critical for biological activity, as it dictates the three-dimensional shape of the molecule and how it fits into the active site of a target enzyme or receptor. An axial substituent might prevent proper binding, whereas an equatorial one allows for a more favorable interaction. Therefore, SAR studies must always consider the conformational effects introduced by alkyl substitutions.

Conclusion

Alkyl-substituted cyclohexane-1,3-diones are a remarkably versatile class of molecules with a broad spectrum of well-documented biological activities. Their success as herbicides is a testament to their ability to be finely tuned to inhibit specific plant enzymes like ACCase and HPPD. Furthermore, their potential as anticancer and antimicrobial agents is an exciting frontier in medicinal chemistry.

The key to unlocking their potential lies in understanding the intricate structure-activity relationships. As demonstrated, the nature, size, and position of alkyl substituents—and even their stereochemical orientation—profoundly influence biological efficacy. The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to design and evaluate the next generation of potent and selective agents based on this privileged scaffold.

References

  • (2025) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

  • (N/A) Cyclohexane-1,3-dione: Properties, Applications, and Production. Metoree. Available at: [Link]

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  • (2017) Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Available at: [Link]

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  • (2022) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

  • (N/A) Cyclohexane-1,3-dione derivatives having a herbicidal activity. European Patent Office. Available at: [Link]

  • (2022) Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • (2018) Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • (2021) Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online. Available at: [Link]

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A Guide to In Vitro Efficacy Testing of 5-Isobutylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of essential in vitro assays for characterizing the biological activity of 5-isobutylcyclohexane-1,3-dione and its derivatives. As a privileged scaffold in medicinal and agricultural chemistry, cyclohexane-1,3-dione derivatives have demonstrated significant potential, most notably as potent herbicides and emerging anticancer agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and data interpretation necessary for robustly evaluating this class of compounds.

The primary biological activities of these derivatives stem from their ability to act as potent enzyme inhibitors.[3] Their herbicidal action is primarily attributed to the inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] Concurrently, research has unveiled their cytotoxic effects against various cancer cell lines, suggesting alternative mechanisms of action, including the potential inhibition of receptor tyrosine kinases.[5][6]

This guide will dissect the key in vitro methodologies required to explore both herbicidal and anticancer activities, providing a comparative framework against established alternatives and the causal logic behind protocol design.

Part 1: Herbicidal Activity Assessment - The HPPD Inhibition Axis

The herbicidal efficacy of 5-isobutylcyclohexane-1,3-dione and related β-triketones is rooted in their potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] Understanding this mechanism is critical for designing and interpreting relevant in vitro assays.

Mechanism of Action: Disrupting Photosynthesis

HPPD is a crucial non-heme, Fe(II)-dependent oxygenase in the tyrosine catabolism pathway, which is common to nearly all aerobic organisms.[7] In plants, this pathway is vital for the biosynthesis of plastoquinone and tocopherols, essential molecules for photosynthetic electron transport and antioxidant protection.[7][8] By inhibiting HPPD, these compounds prevent the formation of homogentisate, the precursor to these vital molecules. This disruption leads to a depletion of photoprotective carotenoids, resulting in a characteristic bleaching of new plant tissues, followed by necrosis and death.[4][8]

HPPD_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA TAT HPPD HPPD Enzyme (Fe2+ dependent) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching & Necrosis HPPD->Bleaching Inhibitor 5-Isobutylcyclohexane-1,3-dione (β-Triketone Inhibitor) Inhibitor->HPPD Inhibition Pathway Plastoquinone & Tocopherol Biosynthesis HGA->Pathway Photosynthesis Photosynthesis & Carotenoid Protection Pathway->Photosynthesis Photosynthesis->Bleaching Disruption leads to

Caption: Inhibition of the HPPD enzyme by β-triketones blocks homogentisate production.

Comparative In Vitro Assays for HPPD Inhibition

A multi-tiered approach, moving from molecular target to whole-cell systems, provides a comprehensive profile of a compound's herbicidal potential.

This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified HPPD. It is the gold standard for determining enzyme kinetics and potency (e.g., IC₅₀ values).

Causality Behind the Method: The activity of HPPD is monitored indirectly. HPPD converts its substrate, p-hydroxyphenylpyruvate (HPPA), into homogentisate (HGA). Since HGA lacks a distinct absorbance signature, a coupled-enzyme system is employed. A second enzyme, homogentisate 1,2-dioxygenase (HGD), is added, which rapidly converts the HGA product into maleylacetoacetate. The formation of maleylacetoacetate can be continuously monitored by the increase in absorbance at 318 nm.[8] The rate of this absorbance increase is directly proportional to HPPD activity.

Spectro_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., HEPES, Ascorbate, FeSO₄) E Add Buffer, HGD, HPPD & Test Compound to 96-well Plate A->E B Prepare Substrate (HPPA) & Coupling Enzyme (HGD) B->E C Prepare Test Compounds (e.g., 5-Isobutylcyclohexane-1,3-dione) & Positive Control (Sulcotrione) C->E D Prepare Purified HPPD Enzyme D->E F Incubate Briefly E->F G Initiate Reaction by adding HPPA F->G H Measure Absorbance at 318 nm (Kinetic Read) G->H I Calculate Rate of Reaction (V₀) H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC₅₀ Value J->K

Caption: Workflow for the coupled-enzyme spectrophotometric HPPD inhibition assay.

Experimental Protocol: HPPD Inhibition Spectrophotometric Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES buffer (pH 7.5) containing 1 mM L-ascorbic acid and 100 µM FeSO₄. Prepare fresh daily.

    • Substrate Stock: 10 mM p-hydroxyphenylpyruvate (HPPA) in assay buffer.

    • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) at 1 U/mL in assay buffer.

    • Enzyme Stock: Purified recombinant Arabidopsis thaliana HPPD at a suitable concentration (e.g., 50 µg/mL) in assay buffer.

    • Test Compounds: Prepare a 10 mM stock in DMSO. Serially dilute in DMSO to create a concentration range (e.g., 100 µM to 1 nM final assay concentration). Use sulcotrione as a positive control.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL Assay Buffer

      • 10 µL HGD solution

      • 10 µL HPPD enzyme solution

      • 2 µL of test compound dilution (or DMSO for control).

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of HPPA substrate stock to each well.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 318 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This high-throughput-compatible assay uses a genetically engineered microorganism to report on HPPD inhibition, eliminating the need for protein purification.[9]

Causality Behind the Method: The assay utilizes a recombinant E. coli strain engineered to express a plant or human HPPD enzyme.[10] The principle is based on the bacterial cell's ability to catabolize tyrosine, via the expressed HPPD, into homogentisate. Subsequent steps in the bacterial pathway convert HGA into a soluble, brown melanin-like pigment.[9][11] When an active HPPD inhibitor is present, it enters the cell, inhibits the enzyme, reduces HGA production, and thus decreases the formation of the colored pigment in a dose-dependent manner.[9][10]

Experimental Protocol: Recombinant E. coli Colorimetric Assay

  • Strain and Media Preparation:

    • Use an E. coli strain expressing a plant HPPD gene.

    • Grow an overnight culture of the recombinant E. coli in LB broth with appropriate antibiotics at 37°C.

    • Prepare M9 minimal media supplemented with L-tyrosine (e.g., 2 mM) as the assay medium.

  • Assay Procedure (96-well plate):

    • Inoculate the assay medium with the overnight bacterial culture to an OD₆₀₀ of ~0.1.

    • Add 198 µL of the inoculated assay medium to each well.

    • Add 2 µL of test compound dilution (or DMSO for control).

    • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Data Analysis:

    • Measure the absorbance of the brown pigment at 450 nm using a plate reader.

    • Calculate the percentage of pigment inhibition for each compound concentration.

    • Determine the IC₅₀ value as described for the enzyme assay.

Comparative Performance Data

The following table summarizes expected data for 5-isobutylcyclohexane-1,3-dione derivatives compared to industry-standard HPPD inhibitors.

Compound/DerivativeClassTargetHPPD Inhibition IC₅₀ (nM)Reference
Sulcotrione Synthetic β-TriketoneA. thaliana HPPD250 ± 21[12][13]
Grandiflorone Natural β-TriketoneA. thaliana HPPD750 ± 70[12][13]
Leptospermone Natural β-TriketoneA. thaliana HPPD~3,140[4]
Novel β-Triketone (C9 alkyl) Synthetic β-TriketoneA. thaliana HPPD19 ± 1[12][13]
5-Isobutylcyclohexane-1,3-dione Derivative (Hypothetical) Synthetic β-TriketoneA. thaliana HPPDTo be determinedN/A

Note: IC₅₀ values are highly dependent on assay conditions and enzyme source.

Part 2: Anticancer Activity Assessment - Cytotoxicity Screening

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][5]

Potential Mechanisms of Action

While less defined than their herbicidal action, the anticancer effects of dione compounds may involve multiple pathways. These include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the inhibition of key signaling proteins like the c-Met receptor tyrosine kinase, which is often overexpressed in cancers like non-small-cell lung cancer (NSCLC).[2][5]

Apoptosis_Pathway Compound Cyclohexane-1,3-dione Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by dione derivatives.

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro toxicology and initial anticancer drug screening.

Causality Behind the Method: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into its purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[6] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the colored solution is quantified. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or cytostatic effects.

MTT_Workflow A Seed Cancer Cells (e.g., A549, HeLa) in 96-well Plate B Allow Cells to Adhere (24h Incubation) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) to allow Formazan Formation E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma) under standard conditions (e.g., 37°C, 5% CO₂).[3]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-isobutylcyclohexane-1,3-dione derivatives and a positive control (e.g., Cisplatin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at ~570 nm with a reference wavelength of ~630 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Comparative Cytotoxicity Data

This table provides a framework for comparing the cytotoxic potential of novel derivatives against known compounds.

Compound/DerivativeClassTarget Cell LineCytotoxicity IC₅₀ (µM)Reference
Cisplatin ChemotherapeuticA-498 (Renal)1.8 ± 0.2[2]
5-Fluorouracil (5-FU) ChemotherapeuticA549 (Lung)19.41 ± 0.01 (for an Isoindole-dione)[2]
Cyclohexane-1,3-dione Derivative 1 (Hypothetical) Cyclohexane-1,3-dioneA549 (Lung)114.25[3]
Cyclohexane-1,3-dione Derivative 2 (Hypothetical) Cyclohexane-1,3-dioneHeLa (Cervical)140.60[3]
5-Isobutylcyclohexane-1,3-dione Derivative (Hypothetical) Cyclohexane-1,3-dioneA549 / HeLaTo be determinedN/A

Conclusion

The in vitro evaluation of 5-isobutylcyclohexane-1,3-dione derivatives requires a strategic selection of assays tailored to their primary biological targets. For herbicidal applications, a combination of direct enzyme inhibition assays using purified HPPD and complementary whole-cell systems provides a robust dataset for lead identification and optimization. For exploring anticancer potential, cytotoxicity assays like the MTT method are indispensable first-line screens. By employing these validated protocols and understanding the causal science behind them, researchers can effectively compare novel derivatives to established standards, paving the way for the development of next-generation herbicides and therapeutics.

References

  • Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. Available from: [Link]

  • Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Plant Physiology, 145(3), 1281-1289. Available from: [Link]

  • Hawkes, T. R. (2007). Discovery of the triketone class of HPPD inhibiting herbicides and their relationship to naturally occurring β-triketones. Pest Management Science, 63(5), 428-439. Available from: [Link]

  • Dayan, F. E., et al. (2009). β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. Journal of Agricultural and Food Chemistry, 57(13), 5975-5982. Available from: [Link]

  • Dayan, F. E., et al. (2009). Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. Journal of Agricultural and Food Chemistry, 57(13), 5975-5982. Available from: [Link]

  • Perry, N. B., et al. (2015). Herbicidal β-triketones Are Compartmentalized in Leaves of Leptospermum Species: Localization by Raman Microscopy and Rapid Screening. New Phytologist, 205(2), 657-670. Available from: [Link]

  • Lin, H., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 23. Available from: [Link]

  • Todorova, V., & Haytova, D. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 602-610. Available from: [Link]

  • Ivanova, M., & Vlahova, M. (2000). IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES. Acta Horticulturae, 520, 159-162. Available from: [Link]

  • IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Available from: [Link]

  • Neuckermans, J., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports, 9(1), 14164. Available from: [Link]

  • ResearchGate. Computational protocol of discovering new HPPD inhibitors. Available from: [Link]

  • González-Sánchez, M. I., et al. (2012). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Analytical and Bioanalytical Chemistry, 404(6-7), 1785-1793. Available from: [Link]

  • da Silva, J. B. P., et al. (2023). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. ACS Omega, 8(30), 27178-27191. Available from: [Link]

  • Chi, Y., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Environmental Protection, 1(1). Available from: [Link]

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  • Lewis, R. W., & Botham, P. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Toxicology Research and Application, 7. Available from: [Link]

  • Neuckermans, J., et al. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. SciSpace. Available from: [Link]

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  • Wang, X., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Journal of the Science of Food and Agriculture, 103(11), 5547-5559. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 5-Isobutylcyclohexane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isobutylcyclohexane-1,3-dione, a common intermediate in organic synthesis. As a compound classified with specific hazards, adherence to correct disposal procedures is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

Understanding the Hazard Profile of 5-Isobutylcyclohexane-1,3-dione

Before delving into disposal procedures, it is crucial to understand the inherent hazards of 5-Isobutylcyclohexane-1,3-dione. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

These classifications necessitate careful handling during all stages of use and disposal to prevent accidental exposure.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including 5-Isobutylcyclohexane-1,3-dione, should align with the principles of the waste management hierarchy, which prioritizes pollution prevention and source reduction.[2] This includes ordering only the necessary quantities of the chemical and exploring possibilities for reuse or recycling where feasible.[2] When disposal is necessary, it must be done in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-Isobutylcyclohexane-1,3-dione waste.

DisposalWorkflow start Start: 5-Isobutylcyclohexane-1,3-dione Waste Generated is_contaminated Is the waste grossly contaminated with other hazardous materials? start->is_contaminated consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidance. is_contaminated->consult_ehs Yes is_solid Is the waste in solid form? is_contaminated->is_solid No solid_waste_container Place in a designated, labeled, and compatible 'Non-Halogenated Solid Organic Waste' container. is_solid->solid_waste_container Yes is_solution Is the waste in a solution? is_solid->is_solution No final_disposal Arrange for pickup and disposal by a licensed hazardous waste contractor via your institution's EHS. solid_waste_container->final_disposal is_solution->consult_ehs No (e.g., gas/aerosol) liquid_waste_container Place in a designated, labeled, and compatible 'Non-Halogenated Liquid Organic Waste' container. is_solution->liquid_waste_container Yes liquid_waste_container->final_disposal

Caption: Decision workflow for the disposal of 5-Isobutylcyclohexane-1,3-dione.

Quantitative Data Summary

The following table summarizes key information for 5-Isobutylcyclohexane-1,3-dione relevant to its safe disposal.

PropertyValueSource
CAS Number 57641-95-9[1][3][4]
Molecular Formula C₁₀H₁₆O₂[1][3][4]
Molecular Weight 168.23 g/mol [1][3]
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Physical Form SolidInferred from context
Recommended Waste Stream Non-Halogenated Solid Organic Waste[5][6]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection and disposal of 5-Isobutylcyclohexane-1,3-dione waste in a laboratory setting.

Personal Protective Equipment (PPE)

Due to its classification as a skin and eye irritant, appropriate PPE is mandatory when handling 5-Isobutylcyclohexane-1,3-dione waste.[7][8]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][9]

  • Solid Waste: 5-Isobutylcyclohexane-1,3-dione, as a solid organic compound, should be disposed of in a designated container for "Non-Halogenated Solid Organic Waste".[5][6] Do not mix with halogenated organic waste, inorganic solids, or aqueous waste.

  • Contaminated Materials: Items such as weighing paper, gloves, and paper towels that are lightly contaminated with 5-Isobutylcyclohexane-1,3-dione should also be placed in the solid organic waste container.[9]

  • Solutions: If 5-Isobutylcyclohexane-1,3-dione is in a non-halogenated organic solvent, it should be disposed of in the "Non-Halogenated Liquid Organic Waste" container. Ensure the pH is between 6 and 9 before adding to the waste container.[5]

Waste Container Selection and Labeling

The choice of waste container is important for safe storage and transport.

  • Container Material: Use a container that is compatible with organic compounds, such as a high-density polyethylene (HDPE) or glass container with a secure screw-top lid.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "5-Isobutylcyclohexane-1,3-dione". The label should also include the date the waste was first added to the container and the responsible individual's name and laboratory.[10]

Waste Accumulation and Storage

Waste should be accumulated and stored safely within the laboratory.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA), such as a fume hood or a secondary containment tray.[10] The SAA should be located at or near the point of waste generation.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][10] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.

Final Disposal

The final disposal of the collected waste must be handled by qualified personnel.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a collection.

  • Licensed Disposal Company: The EHS department will then arrange for the waste to be transported and disposed of by a licensed hazardous waste disposal company.[5]

Spill and Emergency Procedures

In the event of a spill of 5-Isobutylcyclohexane-1,3-dione:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small, manageable spill, trained laboratory personnel wearing appropriate PPE can proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.[7]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[11]

    • For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the appropriate waste container.

  • Decontamination: Clean the spill area with soap and water.[8]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 5-Isobutylcyclohexane-1,3-dione, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. (2015, July 20). University of Nevada, Reno. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Solid Waste Management in Organic Chemistry Lab. (2024, June 29). YouTube. [Link]

  • Waste handling in the organic chemistry lab. University of Central Florida. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. University of West Florida. [Link]

  • 5-Isobutylcyclohexane-1,3-dione. PubChem. [Link]

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Mastering the Safe Handling of 5-Isobutylcyclohexane-1,3-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists continue to push the boundaries of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Isobutylcyclohexane-1,3-dione, ensuring the well-being of laboratory professionals and the integrity of research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in established safety protocols.

Understanding the Hazard: A Proactive Approach to Safety

5-Isobutylcyclohexane-1,3-dione is a ketone compound that presents specific hazards requiring diligent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Understanding these potential hazards is the first step in preventing exposure and ensuring a safe laboratory environment. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementPotential Effects
Skin Irritation (Category 2)H315: Causes skin irritationRedness, itching, inflammation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationRedness, pain, tearing, blurred vision
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationCoughing, sneezing, shortness of breath

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 5-Isobutylcyclohexane-1,3-dione. The selection of appropriate PPE is not merely a suggestion but a critical determinant of personal safety, as mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132[2].

Eye and Face Protection:
  • Requirement: Chemical splash goggles are mandatory.

  • Rationale: Due to its classification as a serious eye irritant, direct contact with even a small amount of 5-Isobutylcyclohexane-1,3-dione powder or solution can cause significant damage. Standard safety glasses do not provide a sufficient seal around the eyes to protect from airborne particles or splashes. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Skin and Body Protection:
  • Requirement: A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For handling larger quantities or in situations with a high risk of splashes, chemically resistant coveralls are recommended.

  • Rationale: To prevent skin contact and irritation, exposed skin must be minimized. The lab coat should be fully buttoned.

  • Gloves:

    • Recommended Material: Nitrile gloves are a suitable choice for handling 5-Isobutylcyclohexane-1,3-dione in most laboratory settings. Nitrile provides good resistance to a range of chemicals.

    • Thickness and Inspection: A glove thickness of at least 4-8 mils is recommended for adequate protection during routine handling. Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

    • Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving can provide an additional layer of protection.

Respiratory Protection:
  • Primary Control: All handling of 5-Isobutylcyclohexane-1,3-dione powder should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles.

  • When a Respirator is Required: In the rare event that a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against airborne powders[3][4]. For higher concentrations or in situations where vapors may be present, a respirator with organic vapor cartridges and particulate filters may be necessary. A full respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134) when respirators are used[2].

PPE Selection Summary Table:

Body PartRequired PPERationale and Key Considerations
Eyes/Face Chemical splash goggles; Face shield (for splash risk)Protects against serious eye irritation from powder or splashes.
Hands Nitrile gloves (min. 4-8 mil)Prevents skin irritation. Inspect before use; change if contaminated.
Body Laboratory coat, long pants, closed-toe shoesMinimizes exposed skin to prevent contact.
Respiratory Chemical fume hood (primary)Controls airborne particles at the source.
NIOSH-approved N95 respirator (secondary)Required if engineering controls are insufficient.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-Isobutylcyclohexane-1,3-dione is essential to minimize risk.

Preparation:
  • Designated Area: Designate a specific area within the laboratory for handling this compound, preferably within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement and potential for cross-contamination. This includes weighing paper, spatulas, and waste containers.

  • Review Safety Data Sheet (SDS): Always review the SDS for 5-Isobutylcyclohexane-1,3-dione before beginning any new procedure. Ensure the SDS is readily accessible to all laboratory personnel[5].

Handling Procedure:
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood: Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood.

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.

  • Clean Spills Immediately: In the event of a spill, follow the established spill cleanup procedure. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe clean. For larger spills, follow your institution's hazardous material spill response protocol.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5-Isobutylcyclohexane-1,3-dione and its associated waste is a critical component of laboratory safety and environmental stewardship, governed by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[3][6].

Waste Segregation:
  • Solid Waste: All solid waste contaminated with 5-Isobutylcyclohexane-1,3-dione, including used weighing paper, gloves, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing 5-Isobutylcyclohexane-1,3-dione should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Container Labeling:
  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Isobutylcyclohexane-1,3-dione"), and the associated hazards (e.g., "Irritant").

Storage and Pickup:
  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed when not in use.

  • Follow your institution's specific procedures for requesting hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash[7].

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Prep1 Review SDS Prep2 Don Appropriate PPE Prep1->Prep2 Handling1 Weigh/Transfer Compound Prep2->Handling1 Handling2 Perform Experiment Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Disposal1 Store in Labeled Hazardous Waste Container Cleanup2->Disposal1 Cleanup4 Wash Hands Cleanup3->Cleanup4 Disposal2 Request Waste Pickup Disposal1->Disposal2

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of 5-Isobutylcyclohexane-1,3-dione.

Conclusion: A Culture of Safety

The safe handling of 5-Isobutylcyclohexane-1,3-dione is not merely a set of rules but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the hazards, diligently using the correct PPE, adhering to established operational and disposal plans, and referencing authoritative sources, researchers can confidently and safely advance their scientific endeavors.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736673, 5-Isobutylcyclohexane-1,3-dione. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of British Columbia. (n.d.). Glove Selection Guide. Safety & Risk Services. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration (Oregon OSHA). (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • DuraLabel. (2023, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Wikisource. (2024, August 24). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix D. Retrieved from [Link]

  • EPFL. (2007, April). Appendix 5-B: Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.